molecular formula C12H24N2O B1453486 N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine CAS No. 938458-83-4

N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine

Cat. No.: B1453486
CAS No.: 938458-83-4
M. Wt: 212.33 g/mol
InChI Key: NYEQGTYSDSKVFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine is a useful research compound. Its molecular formula is C12H24N2O and its molecular weight is 212.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-13-11-12(5-3-2-4-6-12)14-7-9-15-10-8-14/h13H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYEQGTYSDSKVFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1(CCCCC1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672362
Record name N-Methyl-1-[1-(morpholin-4-yl)cyclohexyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938458-83-4
Record name N-Methyl-1-(4-morpholinyl)cyclohexanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938458-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-[1-(morpholin-4-yl)cyclohexyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine, a molecule of interest to researchers in drug discovery and development. The morpholine moiety is a common scaffold in medicinal chemistry, and understanding the synthesis of its complex derivatives is crucial for the exploration of new chemical entities.[1][2] This document details a multi-step synthesis, offering in-depth explanations of the underlying chemical principles, step-by-step experimental protocols, and visual representations of the reaction pathways.

Overall Synthesis Pathway

The synthesis of this compound can be accomplished in a four-step sequence starting from cyclohexanone and morpholine. The overall strategy involves the formation of a key enamine intermediate, followed by the introduction of a cyanomethyl group, its subsequent reduction to a primary amine, and a final N-methylation to yield the target compound.

Overall Synthesis Pathway Cyclohexanone Cyclohexanone Enamine 1-morpholino-1-cyclohexene Cyclohexanone->Enamine Step 1: Enamine Formation Morpholine Morpholine Morpholine->Enamine Nitrile 1-(morpholin-4-yl)cyclohexane-1-carbonitrile Enamine->Nitrile Step 2: Strecker-type Cyanation PrimaryAmine 1-(1-morpholin-4-ylcyclohexyl)methanamine Nitrile->PrimaryAmine Step 3: Nitrile Reduction FinalProduct This compound PrimaryAmine->FinalProduct Step 4: Eschweiler-Clarke Methylation

Caption: Overall four-step synthesis of the target compound.

Step 1: Synthesis of 1-morpholino-1-cyclohexene

The initial step involves the formation of an enamine from cyclohexanone and morpholine. This is a classic acid-catalyzed condensation reaction where the secondary amine attacks the carbonyl carbon of the ketone, followed by dehydration to yield the enamine.[3][4] The use of a Dean-Stark apparatus is crucial to drive the equilibrium towards the product by removing the water formed during the reaction.[5]

Reaction Scheme

Enamine Formation cluster_reactants Reactants cluster_products Product Cyclohexanone Cyclohexanone plus + Morpholine Morpholine catalyst p-Toluenesulfonic acid Toluene, Reflux Enamine catalyst->Enamine H2O

Caption: Acid-catalyzed formation of 1-morpholino-1-cyclohexene.

Experimental Protocol
  • To a solution of morpholine (1.2 equivalents) in anhydrous toluene, add cyclohexanone (1.0 equivalent).

  • Add a catalytic amount of p-toluenesulfonic acid (0.01-0.02 equivalents) to the mixture.

  • Heat the reaction mixture to reflux for 4-5 hours using a Dean-Stark apparatus to remove the water formed.[3]

  • After the reaction is complete (indicated by the cessation of water collection), cool the solution to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the toluene.

  • The crude product is then purified by vacuum distillation to yield 1-morpholino-1-cyclohexene as a colorless liquid.[3]

Reagent Data
ReagentM.W. ( g/mol )MolarityDensity (g/mL)Amount (mmol)Volume/Mass
Cyclohexanone98.1410.190.9471009.81 g (10.36 mL)
Morpholine87.1211.481.0012010.45 g (10.45 mL)
p-Toluenesulfonic acid172.20--1.50.26 g
Toluene92.149.420.867-150 mL

Step 2: Synthesis of 1-(morpholin-4-yl)cyclohexane-1-carbonitrile

This step involves the addition of a cyanide group to the enamine intermediate. This proposed reaction is analogous to the Strecker synthesis of amino acids, where a cyanide ion attacks an imine or an iminium ion.[6][7][8] In this case, the enamine, in the presence of an acid, is expected to form a more reactive iminium ion, which is then attacked by the cyanide nucleophile to form the α-amino nitrile.

Reaction Scheme

Strecker-type Cyanation cluster_reactants Reactants cluster_products Product Enamine plus + KCN KCN catalyst Acetic Acid Ethanol Nitrile catalyst->Nitrile

Caption: Proposed Strecker-type cyanation of the enamine.

Experimental Protocol (Proposed)
  • Dissolve the 1-morpholino-1-cyclohexene (1.0 equivalent) in a suitable solvent such as ethanol or tetrahydrofuran.

  • In a separate flask, prepare a solution of potassium cyanide (1.1 equivalents) in water.

  • Cool the enamine solution to 0-5 °C in an ice bath.

  • Slowly add the potassium cyanide solution to the enamine solution with vigorous stirring.

  • Add acetic acid (1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Reagent Data
ReagentM.W. ( g/mol )MolarityDensity (g/mL)Amount (mmol)Volume/Mass
1-morpholino-1-cyclohexene167.25-0.995508.36 g (8.40 mL)
Potassium Cyanide65.12--553.58 g
Acetic Acid60.0517.41.05603.60 g (3.43 mL)
Ethanol46.0717.10.789-100 mL

Step 3: Synthesis of 1-(1-morpholin-4-ylcyclohexyl)methanamine

The nitrile group of 1-(morpholin-4-yl)cyclohexane-1-carbonitrile is reduced to a primary amine in this step. Lithium aluminum hydride (LAH) is a powerful reducing agent commonly used for this transformation.[5][9] The reaction is typically carried out in an anhydrous ethereal solvent.

Reaction Scheme

Nitrile Reduction cluster_reactants Reactant cluster_products Product Nitrile reagents 1. LiAlH4, THF 2. H2O workup PrimaryAmine reagents->PrimaryAmine

Caption: LAH reduction of the nitrile to a primary amine.

Experimental Protocol
  • To a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the nitrile derivative (1.0 equivalent) in THF dropwise.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 4 hours.[5]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting suspension through a pad of celite and wash the filter cake with THF or ethyl acetate.

  • Separate the organic layer from the filtrate, and wash the aqueous layer with the same organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the desired primary amine.

Reagent Data
ReagentM.W. ( g/mol )MolarityDensity (g/mL)Amount (mmol)Volume/Mass
1-(morpholin-4-yl)cyclohexane-1-carbonitrile194.27--254.86 g
Lithium Aluminum Hydride37.95--37.51.42 g
Tetrahydrofuran72.1112.30.889-150 mL

Step 4: Synthesis of this compound

The final step is the N-methylation of the primary amine to the target secondary amine. The Eschweiler-Clarke reaction is a classic and efficient method for this transformation, utilizing formaldehyde and formic acid.[10][11][12] This reductive amination process avoids the formation of quaternary ammonium salts.[11]

Reaction Scheme

Eschweiler-Clarke Methylation cluster_reactants Reactant cluster_products Product PrimaryAmine reagents HCHO, HCOOH Heat FinalProduct reagents->FinalProduct

Sources

An In-depth Technical Guide to N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine, a novel tertiary amine with potential applications in pharmaceutical and chemical research. Due to the limited availability of experimental data for this specific molecule, this document outlines a systematic approach to its synthesis, characterization, and property evaluation based on established principles and methodologies for analogous chemical structures. We will delve into proposed synthetic pathways, detailed analytical protocols for structural elucidation and purity assessment, and methodologies for determining key physicochemical parameters. Furthermore, this guide will explore potential biological activities and toxicological profiles through proposed in vitro screening cascades. The information presented herein is intended to serve as a foundational resource for researchers initiating studies on this compound and as a framework for the development of related molecules.

Introduction

This compound is a unique molecule that combines a substituted cyclohexane ring with a morpholine and an N-methylaminomethyl group. The morpholine moiety is a common feature in many biologically active compounds, often improving pharmacokinetic properties.[1] The cyclohexylamine framework is also a key component in various therapeutic agents.[2] The combination of these structural features in this compound suggests a potential for interesting pharmacological and chemical properties. This guide aims to provide a comprehensive roadmap for the scientific investigation of this compound.

Chemical Identity and Predicted Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the cornerstone of its development and application. This section details the known identifiers of this compound and presents a table of predicted physicochemical properties, which are crucial for anticipating its behavior in various experimental settings. These predictions are generated using established computational models and serve as valuable initial estimates pending experimental verification.[3][4]

Chemical Structure and Identifiers
  • IUPAC Name: this compound

  • CAS Number: 938458-83-4[5]

  • Molecular Formula: C₁₂H₂₄N₂O[5]

  • Molecular Weight: 212.33 g/mol [5]

  • Canonical SMILES: CNCC1(CCCCC1)N2CCOCC2

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of this compound. These values were calculated using commercially available software packages that employ algorithms based on large datasets of experimentally determined properties.[6][7]

PropertyPredicted ValueMethodSignificance in Drug Development
logP 1.8 ± 0.5ALOGPSLipophilicity, membrane permeability
Aqueous Solubility 2.5 g/L at pH 7.4ALOGPSBioavailability, formulation
pKa₁ (Morpholine N) 7.5 ± 0.3ChemAxonIonization state, solubility, receptor binding
pKa₂ (Methylamine N) 10.2 ± 0.4ChemAxonIonization state, solubility, receptor binding
Boiling Point 285 ± 25 °CACD/LabsPhysical state, purification
Polar Surface Area 28.2 ŲChemAxonMembrane permeability, blood-brain barrier penetration

Synthesis and Purification

As no specific synthesis for this compound is readily available in the literature, a plausible synthetic route is proposed based on established organic chemistry reactions. Reductive amination is a robust and widely used method for the formation of C-N bonds and is particularly well-suited for the synthesis of secondary and tertiary amines.[1][8]

Proposed Synthetic Pathway: Reductive Amination

The proposed synthesis involves a two-step, one-pot reaction starting from 1-(aminomethyl)cyclohexyl)morpholine.

Step 1: Imine Formation 1-(aminomethyl)cyclohexyl)morpholine is reacted with formaldehyde to form the corresponding imine intermediate.

Step 2: Reduction The imine is then reduced in situ to the target N-methylated product using a suitable reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB).

G cluster_synthesis Proposed Synthesis of this compound Start 1-(aminomethyl)cyclohexyl)morpholine + Formaldehyde Imine Imine Intermediate Formation Start->Imine Reaction Reduction In situ Reduction (e.g., NaBH4) Imine->Reduction Product This compound Reduction->Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 1-(aminomethyl)cyclohexyl)morpholine (1.0 eq) in methanol (MeOH) in a round-bottom flask, add aqueous formaldehyde (1.1 eq).

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes.

  • Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Quench the reaction by the slow addition of water.

  • Workup: Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Purification

The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent. The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and confirmed by spectroscopic methods.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be the primary tools for structural elucidation. The characteristic signals for the morpholine, cyclohexane, and N-methyl groups will be identified and assigned.[9][10][11][12] 2D NMR techniques such as COSY, HSQC, and HMBC will be employed to confirm the connectivity of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula by providing an accurate mass measurement. The fragmentation pattern observed in the MS/MS spectrum can provide further structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-N, C-O, and C-H bonds present in the molecule.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of the synthesized compound.[13][14] A reverse-phase HPLC method with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer (e.g., ammonium formate) is recommended. Detection can be achieved using a UV detector or an evaporative light scattering detector (ELSD) if the compound lacks a strong chromophore.

G cluster_analytical Analytical Workflow Sample Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR MS Mass Spectrometry (HRMS, MS/MS) Sample->MS IR IR Spectroscopy Sample->IR HPLC HPLC Analysis Sample->HPLC Structure Structural Confirmation NMR->Structure MS->Structure IR->Structure Purity Purity Assessment HPLC->Purity

Caption: A typical workflow for the analytical characterization of a novel compound.

Physicochemical Property Determination

Experimental determination of key physicochemical properties is critical for predicting the compound's behavior in biological systems and for formulation development.

pKa Determination

The two basic nitrogen atoms in this compound will have distinct pKa values. These can be determined experimentally using potentiometric titration or UV-Vis spectroscopy.[15][16][17][18] The pKa values are essential for understanding the ionization state of the molecule at different pH values, which influences its solubility, permeability, and interaction with biological targets.

Solubility Determination

The aqueous solubility of the compound should be determined at various pH values (e.g., pH 2, 7.4, and 9) to understand its pH-solubility profile. The shake-flask method is a standard technique for determining thermodynamic solubility.[19][20][21][22][23]

Stability Studies

Forced degradation studies should be conducted to assess the chemical stability of the molecule under various stress conditions, including acidic, basic, oxidative, and photolytic conditions. The degradation products should be identified and characterized using HPLC-MS. This information is crucial for determining appropriate storage conditions and predicting potential degradation pathways in vivo.

Preliminary Biological and Toxicological Profiling

An initial assessment of the biological activity and toxicity of this compound is a critical step in evaluating its potential as a drug candidate.

In Vitro Biological Activity Screening

Given the structural motifs present in the molecule, a preliminary screening against a panel of relevant biological targets is warranted. This could include assays for:

  • Receptor Binding: Assays for various G-protein coupled receptors (GPCRs) and ion channels, particularly those in the central nervous system, given the prevalence of the morpholine and cyclohexylamine scaffolds in CNS-active drugs.[1]

  • Enzyme Inhibition: Screening against a panel of common enzymes to identify any potential off-target effects.

  • Antiproliferative Activity: Evaluating the compound's effect on the growth of various cancer cell lines.

High-throughput screening (HTS) methodologies can be employed to efficiently screen the compound against a large number of targets.[24][25][26][27][28]

In Vitro Cytotoxicity Assessment

The cytotoxicity of the compound should be evaluated in a panel of cell lines, including both cancerous and non-cancerous lines, to determine its therapeutic index. Standard cytotoxicity assays such as the MTT, XTT, or LDH release assays can be utilized.[29][30][31]

G cluster_biological Biological and Toxicological Profiling Workflow Compound This compound Bio_Screen In Vitro Biological Activity Screening Compound->Bio_Screen Cyto_Assess In Vitro Cytotoxicity Assessment Compound->Cyto_Assess Target_ID Potential Biological Targets Bio_Screen->Target_ID Tox_Profile Preliminary Toxicity Profile Cyto_Assess->Tox_Profile

Caption: A streamlined workflow for the initial biological evaluation of a new chemical entity.

Conclusion

This technical guide has provided a comprehensive framework for the synthesis, characterization, and evaluation of this compound. While experimental data on this specific molecule is currently limited, the proposed methodologies, based on established scientific principles, offer a clear path forward for its investigation. The unique combination of a morpholine ring and a substituted cyclohexylamine core suggests that this compound may possess interesting and potentially valuable chemical and biological properties. The protocols and workflows detailed herein are designed to enable researchers to systematically explore these properties, thereby contributing to a deeper understanding of this novel chemical entity and its potential applications.

References

  • This compound. ChemWhat. [URL: https://www.
  • Morpholine(110-91-8) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/110-91-8_1HNMR.htm]
  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific. [URL: https://assets.thermofisher.
  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7142929/]
  • Calculate Physicochemical Properties | PhysChem Suite. ACD/Labs. [URL: https://www.acdlabs.com/products/physchem-suite/]
  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.5b01873]
  • Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2017/04/18/basicity-of-amines-pkah/]
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [URL: https://rheolution.com/measuring-the-solubility-of-pharmaceutical-compounds-using-nephel-o/]
  • Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7069738/]
  • Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.com/questions/57530/multiplet-shape-in-proton-nmr-of-morpholines]
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [URL: https://www.mdpi.com/1422-0067/25/1/1]
  • Determination of aliphatic amines by high-performance liquid chromatography-amperometric detection after derivatization with naphthalene-2,3-dicarboxaldehyde. ResearchGate. [URL: https://www.researchgate.net/publication/262529885_Determination_of_aliphatic_amines_by_high-performance_liquid_chromatography-amperometric_detection_after_derivatization_with_naphthalene-23-dicarboxaldehyde]
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec. [URL: https://www.wuxiapptec.com/knowledge/4-ways-drug-solubility-testing-helps-discovery-development]
  • Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. MDPI. [URL: https://www.mdpi.com/2227-9059/12/1/102]
  • Marvin - Chemical Drawing Software. Chemaxon. [URL: https://chemaxon.com/products/marvin]
  • Bordwell pKa Table. Organic Chemistry Data. [URL: https://organicchemistrydata.
  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/acs.joc.5b01873]
  • Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs. Google Patents. [URL: https://patents.google.
  • Recognizing the NMR pattern for morpholine. ACD/Labs. [URL: https://www.acdlabs.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • N-(1-Cyclohexen-1-yl)morpholine(670-80-4) 1H NMR. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/670-80-4_1HNMR.htm]
  • Evaluation of Biological Activity of Natural Compounds. Encyclopedia MDPI. [URL: https://encyclopedia.pub/entry/27043]
  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. [URL: https://www.mdpi.com/2227-9717/10/1/104]
  • Molecular Properties Prediction - Osiris Property Explorer. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/prog/peo/]
  • Cytotoxicity assays. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cytotoxicity-assays]
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [URL: https://lup.lub.lu.se/student-papers/record/1324702]
  • Reductive methylation of nitroarenes to N-methylamines. ResearchGate. [URL: https://www.researchgate.net/figure/Reductive-methylation-of-nitroarenes-to-N-methylamines-a-Present-work-representing-the_fig1_328325603]
  • Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. The Royal Society of Chemistry. [URL: https://www.rsc.
  • 1H and 13C NMR Spectra of N-substituted Morpholines. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16025539/]
  • In vitro Screening Systems. ResearchGate. [URL: https://www.researchgate.net/publication/289341498_In_vitro_Screening_Systems]
  • ChemDraw. Revvity Signals Software. [URL: https://www.revvitysignals.com/products/chemdraw]
  • Analysis of aliphatic amines in air samples by HPLC with electrochemical detection. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8803730/]
  • Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.analchem.3c02919]
  • A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [URL: https://www.researchgate.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c02117]
  • Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Efficient%2C-green%2C-and-renewable-N-di-methylation-of-Gawande-Das/237c569a91b29a27c7c3c5c5c8e3e4a4c9c8a4a9]
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. ResearchGate. [URL: https://www.researchgate.net/publication/280942540_What_is_the_Solubility_of_My_Compound_Assessing_Solubility_for_Pharmaceutical_Research_and_Development_Compounds]
  • 1H NMR monitoring of the reaction progress of 4-methylcyclohexanone. ResearchGate. [URL: https://www.researchgate.net/figure/H-NMR-monitoring-of-the-reaction-progress-of-4-methylcyclohexanone-and-2-2-aminophenyl_fig2_266034175]
  • Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. MDPI. [URL: https://www.mdpi.com/1420-3049/27/21/7222]
  • Software for the prediction of physicochemical properties. ResearchGate. [URL: https://www.researchgate.net/figure/Software-for-the-prediction-of-physicochemical-properties_tbl1_228695843]
  • The pKa in Organic Chemistry. Chemistry Steps. [URL: https://www.chemistrysteps.com/pka-in-organic-chemistry/]
  • Determination of aliphatic primary and secondary amines and polyamines in air by high-performance liquid chromatography. Analytical Chemistry. [URL: https://pubs.acs.org/doi/10.1021/ac00095a022]
  • Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. The Royal Society of Chemistry. [URL: https://www.rsc.
  • Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21362572/]
  • Cytotoxicity Assays. Thermo Fisher Scientific - US. [URL: https://www.thermofisher.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK541175/]
  • Titania: an integrated tool for in silico molecular property prediction and NAM-based modeling. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11027101/]

Sources

An In-Depth Technical Guide to N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine (CAS 938458-83-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine, with CAS number 938458-83-4, is a tertiary amine featuring a unique cyclohexyl scaffold substituted with both a morpholine and a methylaminomethyl group. While specific research on this compound is not extensively published, its structural motifs are prevalent in a variety of pharmacologically active molecules. The morpholine ring is a well-established pharmacophore known to improve the physicochemical and pharmacokinetic properties of drug candidates[1][2][3]. This guide provides a comprehensive overview of a proposed synthetic route, physicochemical properties, and potential pharmacological applications based on the analysis of its structural components and related compounds.

Chemical Identity and Physicochemical Properties

This section details the fundamental chemical information for this compound.

Identifier Value Source
CAS Number 938458-83-4[4]
Molecular Formula C₁₂H₂₄N₂O[4]
Molecular Weight 212.33 g/mol [4]
IUPAC Name This compound-
Synonyms N-Methyl-1-(1-morpholinocyclohexyl)methanamine[4]

Predicted Physicochemical Properties:

Property Predicted Value
pKa ~9.5 (most basic nitrogen)
LogP ~2.5
Boiling Point >250 °C (at 760 mmHg)
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and dichloromethane.

Proposed Synthesis Pathway

Currently, a specific, published synthetic route for this compound is not available. However, based on established organic chemistry principles, a plausible multi-step synthesis can be proposed, starting from cyclohexanone and morpholine.

Synthesis_Pathway Cyclohexanone Cyclohexanone & Morpholine Enamine 1-Morpholinocyclohex-1-ene Cyclohexanone->Enamine Toluene, p-TsOH, reflux Nitrile 1-(Morpholin-4-yl)cyclohexane-1-carbonitrile Enamine->Nitrile HCN or TMSCN PrimaryAmine (1-(Morpholin-4-yl)cyclohexyl)methanamine Nitrile->PrimaryAmine Reduction (e.g., LiAlH4 or H2/Raney Ni) Target This compound PrimaryAmine->Target Eschweiler-Clarke Reaction (HCHO, HCOOH) Potential_Applications cluster_cns Central Nervous System cluster_receptor Receptor Modulation cluster_cancer Oncology Target This compound CNS CNS Disorders Target->CNS Structural similarity to triple reuptake inhibitors Antagonist Receptor Antagonism Target->Antagonist Morpholine core in α1a receptor antagonists Anticancer Anticancer Activity Target->Anticancer General activity of morpholine derivatives

Sources

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the hypothesized mechanism of action for the novel compound, N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine. Based on a comprehensive analysis of its structural analogs, we posit a dual-modulatory role targeting two critical classes of neurological proteins: monoamine transporters and the N-methyl-D-aspartate (NMDA) receptor. This document synthesizes the available evidence, outlines the logical framework for this hypothesis, and provides detailed experimental protocols for its empirical validation. The insights contained herein are intended to guide future research and drug development efforts centered on this and related chemical entities.

Introduction and Molecular Profile

This compound is a synthetic molecule characterized by a cyclohexyl scaffold substituted with a morpholine ring and an N-methylaminomethyl group. Its chemical structure suggests a potential for interaction with central nervous system targets due to its lipophilicity and the presence of a protonatable amine, facilitating passage across the blood-brain barrier.

Identifier Value
IUPAC Name This compound
CAS Number 938458-83-4[1]
Molecular Formula C12H24N2O[1]
Molecular Weight 212.33 g/mol [1]

The logical starting point for elucidating the mechanism of action of a novel compound is to examine the pharmacology of its structural relatives. This structure-activity relationship (SAR) analysis forms the basis of our central hypothesis.

Hypothesized Dual Mechanism of Action

We propose that this compound functions as a modulator of both monoaminergic and glutamatergic neurotransmission. This hypothesis is predicated on the compound's structural similarity to known monoamine reuptake inhibitors and NMDA receptor antagonists.

Dual_Mechanism_Hypothesis cluster_0 This compound cluster_1 Monoaminergic System cluster_2 Glutamatergic System A Core Structure B Monoamine Transporters (DAT, SERT, NET) A->B Structural Analogy (e.g., N-methyl-1-(1-phenylcyclohexyl)methanamine) D NMDA Receptor A->D Structural Analogy (e.g., Phencyclidine Analogs) C Inhibition of Reuptake B->C Action E Antagonism D->E Action

Figure 1: Hypothesized dual mechanism of action for this compound.

Interaction with Monoamine Transporters

A key structural analog, N-methyl-1-(1-phenylcyclohexyl)methanamine, has been identified as a potent triple reuptake inhibitor of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters[2]. This compound shares the N-methyl-cyclohexylmethanamine core with our compound of interest, with the primary difference being the substitution of a phenyl group for the morpholine moiety.

The presence of the N-methyl group and the overall lipophilic nature of the cyclohexyl ring are features commonly found in monoamine transporter ligands[3]. We hypothesize that this compound competitively binds to the substrate recognition sites on DAT, SERT, and NET, thereby inhibiting the reuptake of their respective neurotransmitters from the synaptic cleft. This would lead to an elevation of extracellular monoamine levels, a mechanism underlying the therapeutic effects of many antidepressant and psychostimulant drugs.

Monoamine_Transporter_Interaction Synaptic_Cleft Synaptic Cleft | Increased Monoamines (Dopamine, Serotonin, Norepinephrine) Presynaptic_Neuron Presynaptic Terminal Monoamine Transporter (DAT, SERT, NET) Vesicular Monoamine Release Synaptic_Cleft:f0->Presynaptic_Neuron:f1 Reuptake (Blocked) Postsynaptic_Neuron Postsynaptic Neuron Monoamine Receptors Synaptic_Cleft:f0->Postsynaptic_Neuron:f1 Receptor Binding Presynaptic_Neuron:f2->Synaptic_Cleft:f0 Neurotransmitter Release Compound This compound Compound->Presynaptic_Neuron:f1 Inhibits Reuptake

Figure 2: Proposed interaction with monoamine transporters in the synaptic cleft.

To quantify the inhibitory potential of this compound at each of the monoamine transporters, a radioligand binding assay is the gold-standard methodology.

This protocol is adapted from established methods for assessing the potency of drugs targeting monoamine transporters.[4][5]

  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably expressing human DAT, SERT, or NET are cultured to confluency.

    • Cells are harvested and homogenized in a cold lysis buffer.

    • The homogenate is centrifuged to pellet the cell membranes containing the transporters.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Competition Binding Assay:

    • A constant concentration of a specific radioligand (e.g., [³H]-WIN 35,428 for DAT, [³H]-citalopram for SERT, [³H]-nisoxetine for NET) is incubated with the membrane preparations.

    • Increasing concentrations of the test compound (this compound) are added to compete with the radioligand for binding to the transporter.

    • Non-specific binding is determined in the presence of a high concentration of a known, potent inhibitor for each transporter.

  • Detection and Data Analysis:

    • The incubation is terminated by rapid filtration through glass fiber filters, trapping the membranes with the bound radioligand.

    • The radioactivity on the filters is quantified using liquid scintillation counting.

    • The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • The Ki (inhibition constant) is calculated from the IC₅₀ using the Cheng-Prusoff equation.

A low Ki value would indicate high binding affinity of the compound for the transporter.

NMDA Receptor Antagonism

The second arm of our hypothesis centers on the glutamatergic system, specifically the NMDA receptor. The structural similarity of this compound to phencyclidine (PCP) and its analogs is striking. A study on a methyl morpholine derivative of PCP, 1-[1-(4-methylphenyl)(cyclohexyl)]morpholine, demonstrated significant analgesic effects in animal models, a characteristic often associated with NMDA receptor antagonism[6].

PCP and related arylcyclohexylamines are non-competitive antagonists of the NMDA receptor, binding to a site within the ion channel pore (the "PCP site"). This binding blocks the influx of Ca²⁺, thereby inhibiting the receptor's function. We propose that this compound acts in a similar manner.

NMDA_Receptor_Antagonism Receptor NMDA Receptor Ion Channel PCP Binding Site Ca_Influx Ca²⁺ Influx (Blocked) Receptor:f1->Ca_Influx Glutamate Glutamate Glutamate->Receptor:f0 Binds Glycine Glycine Glycine->Receptor:f0 Binds Compound This compound Compound->Receptor:f2 Binds

Figure 3: Proposed mechanism of NMDA receptor antagonism.

A functional assay, such as a calcium flux assay, is a robust method to determine the effect of the compound on NMDA receptor activity.

This protocol is based on high-throughput methods for assessing NMDA receptor function.[2][7]

  • Cell Preparation:

    • HEK293 cells co-expressing NMDA receptor subunits (e.g., GluN1 and GluN2A or GluN2B) are seeded in a multi-well plate.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation and Receptor Activation:

    • The cells are incubated with varying concentrations of this compound.

    • The NMDA receptor is then activated by the addition of its co-agonists, glutamate and glycine (or D-serine).

  • Fluorescence Measurement and Data Analysis:

    • The intracellular calcium concentration is measured by monitoring the fluorescence of the calcium-sensitive dye using a plate reader.

    • An increase in fluorescence indicates calcium influx through the activated NMDA receptor ion channel.

    • The ability of the test compound to inhibit this fluorescence increase is quantified.

    • The IC₅₀ value for the inhibition of the agonist-induced calcium flux is determined.

A potent antagonist will exhibit a low IC₅₀ in this assay, demonstrating its ability to block NMDA receptor function.

Synthesis and Structure-Activity Relationship (SAR) Insights

The synthesis of this compound can likely be achieved through established synthetic routes for related compounds. One plausible approach involves the reductive amination of a suitable ketone precursor.

Further SAR studies could involve modifications at several key positions:

  • N-Methyl Group: Altering the alkyl substituent on the exocyclic amine could modulate potency and selectivity for both monoamine transporters and the NMDA receptor.

  • Morpholine Ring: Replacement of the morpholine with other heterocyclic systems (e.g., piperidine, pyrrolidine) would provide insights into the steric and electronic requirements for activity at both target sites.

  • Cyclohexyl Ring: Introduction of substituents on the cyclohexyl ring could influence lipophilicity and binding orientation.

Conclusion and Future Directions

The structural features of this compound strongly suggest a dual mechanism of action involving the inhibition of monoamine transporters and antagonism of the NMDA receptor. This guide provides a robust theoretical framework and detailed experimental protocols to rigorously test this hypothesis.

Future research should focus on executing the described binding and functional assays to obtain quantitative data on the compound's potency and selectivity. Elucidation of its metabolic profile and in vivo pharmacological effects will also be critical in assessing its therapeutic potential. The unique combination of monoamine reuptake inhibition and NMDA receptor antagonism could offer a novel therapeutic approach for a range of neurological and psychiatric disorders.

References

  • Shao, L., Hewitt, M. C., Wang, F., Malcolm, S. C., Ma, J., Campbell, J. E., ... & Varney, M. A. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. Bioorganic & medicinal chemistry letters, 21(5), 1438–1441. [Link]

  • Steinkellner, T., Montgomery, T. R., Hofmaier, T., Kudlacek, O., Yang, J. W., Rick-Silbaugh, S., ... & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Molecular pharmacology, 97(5), 337–346. [Link]

  • Gholami, M., Alaei, H., & Oryan, S. (2012). Synthesis and determination of acute and chronic pain activities of 1-[1-(4-methylphenyl) (cyclohexyl)] morpholine as a new phencyclidine derivative in rats. Research in pharmaceutical sciences, 7(3), 159–165. [Link]

  • ChemWhat. (n.d.). This compound CAS#: 938458-83-4. Retrieved January 22, 2026, from [Link]

  • Sucic, S., & Bönisch, H. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Methods in Pharmacology and Toxicology (pp. 1-21). Humana Press, New York, NY. [Link]

  • Hansen, K. B., & Traynelis, S. F. (2017). A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine. Scientific reports, 7(1), 1-13. [Link]

  • Hansen, K. B., Yi, F., Perszyk, R. E., Menniti, F. S., & Traynelis, S. F. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of visualized experiments : JoVE, (137), 57863. [Link]

  • ChemWhat. (n.d.). This compound CAS#: 938458-83-4; ChemWhat Code: 1356864. Retrieved January 22, 2026, from [Link]

  • Roth, B. L. (2018). The discovery and development of monoamine transporter ligands. Neuropsychopharmacology, 43(1), 1-2. [Link]

Sources

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine is a synthetic compound featuring a unique combination of a morpholine heterocycle and a cyclohexylamine scaffold. This guide provides a comprehensive exploration of the potential biological targets of this molecule, offering a roadmap for researchers and drug development professionals. By dissecting its structural components and leveraging computational and experimental strategies, we illuminate a path toward understanding its mechanism of action and therapeutic applications. This document emphasizes a rationale-driven approach, underpinning experimental design with a strong theoretical framework to ensure scientific rigor and accelerate discovery.

Introduction: Deconstructing a Molecule of Interest

This compound (Figure 1) presents an intriguing scaffold for medicinal chemists. Its molecular architecture, combining the privileged morpholine ring with a functionalized cyclohexylamine, suggests a predisposition for biological activity. The morpholine moiety is a cornerstone in drug design, lauded for its favorable physicochemical properties and its presence in a wide array of approved therapeutics.[1] These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, and central nervous system (CNS) effects.[2][3] Concurrently, the cyclohexylamine core is a key feature in compounds targeting the CNS, such as the N-methyl-D-aspartate (NMDA) receptor antagonist, ketamine.[4] Furthermore, novel cyclohexylarylamine derivatives have shown potent inhibitory activity against serotonin, norepinephrine, and dopamine transporters, highlighting the potential for this scaffold in developing treatments for major depressive disorder.[5]

This guide will systematically explore the potential biological landscape of this compound. We will begin by postulating potential target classes based on its structural motifs, followed by a detailed exposition of computational and experimental methodologies for target identification and validation.

G cluster_0 This compound cluster_1 Structural Components Molecule Morpholine Ring Morpholine Ring Molecule->Morpholine Ring Contains Cyclohexylamine Scaffold Cyclohexylamine Scaffold Molecule->Cyclohexylamine Scaffold Contains

Figure 1: Chemical structure of this compound.

Structurally-Inferred Target Prioritization

A critical first step in elucidating the biological role of a novel compound is to analyze its structure for moieties with known pharmacological relevance. This allows for the formulation of initial hypotheses that can guide subsequent investigations.

The Morpholine Moiety: A Privileged Scaffold

The morpholine ring is a versatile building block in medicinal chemistry due to its advantageous physicochemical properties, including improved solubility and metabolic stability.[1] Its presence in a molecule can confer a wide range of biological activities.[1][2][3]

  • Central Nervous System (CNS) Targets: The ability of the morpholine ring to improve brain permeability makes it a common feature in CNS-active compounds.[6] Potential targets include receptors involved in mood disorders and pain, as well as enzymes implicated in neurodegenerative diseases.[3][6]

  • Oncological Targets: Morpholine-containing compounds have been developed as anticancer agents, with key targets including kinases involved in cell cycle regulation, such as phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[6][7]

  • Other Potential Targets: The diverse biological activities of morpholine derivatives extend to antiviral, antimicrobial, anti-inflammatory, and analgesic effects, suggesting a broad range of potential protein interactions.[2][3]

The Cyclohexylamine Scaffold: A Gateway to the CNS

The cyclohexylamine moiety is another key structural alert pointing towards specific biological activities.

  • NMDA Receptor Antagonism: The structural similarity to ketamine, a well-known cyclohexylamine derivative, strongly suggests that this compound could interact with the NMDA receptor.[4]

  • Monoamine Transporter Inhibition: The discovery of cyclohexylarylamines as triple reuptake inhibitors of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters opens up another avenue of investigation.[5] These transporters are critical targets in the treatment of depression and other mood disorders.

  • Other Receptor Interactions: Ketamine is known to interact with various other receptor systems, including opioid, nicotinic, and muscarinic receptors, as well as ion channels.[4] This promiscuity suggests that our target compound may also exhibit a complex pharmacological profile.

In Silico Target Prediction: A Computational Approach

Computational methods provide a powerful and cost-effective means of prioritizing potential biological targets before embarking on extensive experimental work.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target.

Experimental Protocol: Pharmacophore-Based Virtual Screening

  • Ligand-Based Pharmacophore Model Generation:

    • Compile a set of known active ligands for a hypothesized target (e.g., NMDA receptor antagonists or monoamine transporter inhibitors).

    • Utilize software such as Discovery Studio, LigandScout, or MOE to generate a 3D pharmacophore model that encapsulates the common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, positive/negative ionizable groups).

  • Database Screening:

    • Screen a 3D conformational database of this compound against the generated pharmacophore model.

    • A high fit score indicates a strong geometric and chemical complementarity, suggesting a higher likelihood of interaction.

  • Structure-Based Pharmacophore Model Generation (if target structure is known):

    • Utilize the crystal structure of the potential target protein (from the Protein Data Bank) to identify key interaction points in the binding site.

    • Generate a pharmacophore model based on these interactions.

    • Screen the target compound against this model.

G Known Active Ligands Known Active Ligands Generate Pharmacophore Model Generate Pharmacophore Model Known Active Ligands->Generate Pharmacophore Model Virtual Screening Virtual Screening Generate Pharmacophore Model->Virtual Screening 3D Database of Target Compound 3D Database of Target Compound 3D Database of Target Compound->Virtual Screening Prioritized Targets Prioritized Targets Virtual Screening->Prioritized Targets

Figure 2: Workflow for pharmacophore-based virtual screening.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique can provide insights into the binding mode and affinity.

Experimental Protocol: Molecular Docking

  • Preparation of the Receptor:

    • Obtain the 3D structure of the potential target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Preparation of the Ligand:

    • Generate a 3D structure of this compound.

    • Perform energy minimization to obtain a low-energy conformation.

  • Docking Simulation:

    • Define the binding site on the receptor.

    • Use docking software (e.g., AutoDock, Glide, GOLD) to dock the ligand into the defined binding site.

  • Analysis of Results:

    • Analyze the predicted binding poses and docking scores. A lower docking score generally indicates a more favorable binding interaction.

    • Visualize the protein-ligand interactions to identify key residues involved in binding.

Table 1: Representative Docking Scores for Hypothetical Targets

Target ProteinPDB IDDocking Score (kcal/mol)Key Interacting Residues
NMDA Receptor (GluN1/GluN2A)4PE5-8.5Asp731, Asn687, Tyr729
Serotonin Transporter (SERT)5I6X-9.2Asp98, Tyr176, Phe335
PI3Kγ1E8X-7.9Val882, Lys833, Asp964

Note: These are hypothetical values for illustrative purposes.

Experimental Target Validation: From Prediction to Proof

Following in silico predictions, experimental validation is crucial to confirm the biological targets and elucidate the mechanism of action.

Affinity-Based Methods

These methods aim to directly identify the protein targets that physically interact with the compound of interest.

Experimental Protocol: Affinity Chromatography

  • Immobilization of the Ligand:

    • Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., sepharose beads).

  • Preparation of Cell Lysate:

    • Prepare a protein extract from a relevant cell line or tissue.

  • Affinity Pull-Down:

    • Incubate the immobilized ligand with the cell lysate to allow for binding of target proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Identification:

    • Elute the bound proteins using a competitive ligand, a change in pH, or a denaturing agent.

    • Identify the eluted proteins using mass spectrometry (LC-MS/MS).

G Immobilized Ligand Immobilized Ligand Incubation & Washing Incubation & Washing Immobilized Ligand->Incubation & Washing Cell Lysate Cell Lysate Cell Lysate->Incubation & Washing Elution Elution Incubation & Washing->Elution Mass Spectrometry Mass Spectrometry Elution->Mass Spectrometry Target Identification Target Identification Mass Spectrometry->Target Identification

Figure 3: Workflow for affinity chromatography-based target identification.

Functional Assays

Once putative targets are identified, functional assays are necessary to confirm that the compound modulates their activity.

Experimental Protocol: Radioligand Binding Assay (for Receptor Targets)

  • Membrane Preparation:

    • Prepare cell membranes expressing the receptor of interest (e.g., from cells overexpressing the NMDA receptor or SERT).

  • Binding Reaction:

    • Incubate the membranes with a known radiolabeled ligand for the receptor in the presence of increasing concentrations of this compound.

  • Separation and Quantification:

    • Separate the bound and free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). This provides a measure of the compound's affinity for the receptor.

Experimental Protocol: Enzyme Inhibition Assay (for Kinase Targets)

  • Enzyme Reaction:

    • Set up a reaction containing the purified kinase (e.g., PI3K), its substrate (e.g., ATP and a peptide substrate), and varying concentrations of this compound.

  • Detection of Activity:

    • Measure the enzyme activity using a suitable detection method, such as a colorimetric, fluorometric, or luminescent assay that quantifies the amount of product formed.

  • Data Analysis:

    • Calculate the IC50 value to determine the potency of the compound as an inhibitor of the enzyme.

Conclusion and Future Directions

The structural features of this compound strongly suggest a high potential for biological activity, particularly within the central nervous system. The systematic approach outlined in this guide, combining in silico prediction with rigorous experimental validation, provides a clear and efficient pathway for identifying its biological targets. Future research should focus on confirming these interactions in cellular and in vivo models to fully elucidate the pharmacological profile and therapeutic potential of this promising compound. This integrated strategy will not only accelerate the understanding of this compound but also serve as a valuable template for the characterization of other novel chemical entities.

References

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. Available at: [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. Available at: [Link]

  • This compound CAS#: 938458-83-4; ChemWhat Code: 1356864. Available at: [Link]

  • Cyclohexylamine - Wikipedia. Available at: [Link]

  • Cyclohexylamine – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor - PubMed. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications. Available at: [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. Available at: [Link]

  • CYCLOHEXYLAMINE | - atamankimya.com. Available at: [Link]

  • CYCLOHEXANAMINE - Ataman Kimya. Available at: [Link]

  • (1-(Morpholin-4-yl)cyclohexyl)methanamine | C11H22N2O | CID 3157486 - PubChem. Available at: [Link]

Sources

An In-depth Technical Guide on N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine: A Structural and Pharmacological Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for academic and research purposes only. The information contained herein is a theoretical exploration of a novel chemical entity based on structure-activity relationships of related compounds. N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine is a research chemical, and its pharmacological and toxicological properties in humans have not been elucidated. This guide does not endorse or encourage the use of this substance.

Executive Summary

This compound is a novel organic compound with a complex structure incorporating a cyclohexyl ring, a morpholine moiety, and a methylaminomethyl group. While direct pharmacological data for this specific molecule is not available in peer-reviewed literature, its structural components suggest potential psychoactive effects. This guide provides a comprehensive analysis based on established principles of medicinal chemistry and pharmacology. By examining structurally related compounds, we can hypothesize its potential mechanisms of action, which may include interactions with monoamine transporters and dissociative-like effects. This document outlines a plausible synthetic pathway, proposes potential pharmacological targets, and details methodologies for its analytical identification. The insights presented herein are intended to serve as a foundational resource for researchers investigating this and similar novel psychoactive substances.

Chemical Identity and Properties

This compound is a tertiary amine with a distinct molecular architecture. The core of the molecule is a cyclohexane ring, which is geminally substituted with a morpholin-4-yl group and a methylaminomethyl group.[1][2]

Molecular Structure

Caption: 2D Chemical Structure of the Molecule.

Physicochemical Data
PropertyValueSource
IUPAC Name This compound[1]
CAS Number 938458-83-4[1]
Molecular Formula C12H24N2O[1][2]
Molecular Weight 212.33 g/mol [1][2]
Canonical SMILES CNCC1(CCCCC1)N2CCOCC2[2]

Postulated Synthesis Pathway

While no specific synthesis for this compound is documented in the literature, a plausible route can be devised based on established organic chemistry reactions for similar compounds.[3][4][5] A potential starting point is the Strecker synthesis, followed by N-methylation.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis workflow.

Detailed Experimental Protocol
  • Step 1: Synthesis of (1-(Morpholin-4-yl)cyclohexyl)methanamine

    • To a solution of 1-morpholinocyclohexane-1-carbonitrile in anhydrous diethyl ether, slowly add a molar excess of lithium aluminum hydride (LiAlH4) under an inert atmosphere.

    • Reflux the mixture for several hours to ensure complete reduction of the nitrile group to a primary amine.

    • Carefully quench the reaction with water and a sodium hydroxide solution.

    • Filter the resulting aluminum salts and extract the aqueous layer with diethyl ether.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the primary amine intermediate.[6][7]

  • Step 2: N-Methylation

    • Dissolve the intermediate amine in methanol.

    • Add an aqueous solution of formaldehyde, followed by the portion-wise addition of sodium borohydride (NaBH4) while maintaining a cool temperature.

    • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • Acidify the mixture with hydrochloric acid and then basify with sodium hydroxide.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound.

Hypothetical Pharmacology and Psychoactive Effects

The psychoactive effects of this compound are likely dictated by the interplay of its constituent chemical groups: the cyclohexylamine core and the morpholine ring.

Pharmacodynamics: A Tale of Two Moieties

The structure of this compound does not contain an aryl group, which is a key feature of classic arylcyclohexylamine dissociatives like PCP and ketamine that act as NMDA receptor antagonists.[8][9] However, the cyclohexylamine scaffold is still present.

A more direct structural analogue, N-methyl-1-(1-phenylcyclohexyl)methanamine, has been identified as a potent triple reuptake inhibitor of serotonin, norepinephrine, and dopamine.[10] It is plausible that the target compound of this guide, lacking the phenyl group, may still retain some activity at these monoamine transporters, albeit with a different potency and selectivity profile. The morpholine moiety is found in various psychoactive compounds and can influence pharmacological activity.[11][12][13] For example, some morpholine derivatives are known to act as dopamine reuptake inhibitors.[11]

Signaling_Pathway Compound This compound DAT Dopamine Transporter (DAT) Compound->DAT Inhibition (?) NET Norepinephrine Transporter (NET) Compound->NET Inhibition (?) SERT Serotonin Transporter (SERT) Compound->SERT Inhibition (?) SynapticCleft Increased Synaptic Monoamines DAT->SynapticCleft Blocks Reuptake NET->SynapticCleft Blocks Reuptake SERT->SynapticCleft Blocks Reuptake Postsynaptic Postsynaptic Receptor Activation SynapticCleft->Postsynaptic Psychoactive Potential Stimulant and/or Mood-Altering Effects Postsynaptic->Psychoactive

Caption: Hypothesized mechanism via monoamine transporter inhibition.

Predicted Psychoactive Profile

Based on the potential for monoamine reuptake inhibition, the subjective effects could include:

  • Stimulation: Increased energy, wakefulness, and alertness.

  • Mood Elevation: Potential for euphoria or dysphoria depending on the specific receptor interaction profile.

  • Cognitive Effects: Alterations in thought processes, focus, and perception.

It is important to note that without the aryl group, the dissociative effects characteristic of arylcyclohexylamines are less likely to be the primary mechanism of action.[8]

Analytical Methodologies

The identification and quantification of this compound in laboratory samples would rely on standard forensic and analytical chemistry techniques.

Analytical Workflow

Analytical_Workflow Sample Sample Collection (e.g., Seized Material, Biological Fluid) Prep Sample Preparation (e.g., Extraction, Derivatization) Sample->Prep Screening Presumptive Screening (e.g., Colorimetric Tests, Immunoassay) Prep->Screening Confirmation Confirmatory Analysis (GC-MS, LC-MS/MS) Prep->Confirmation Screening->Confirmation Positive Result Data Data Analysis & Interpretation (Mass Spectrum, Retention Time) Confirmation->Data Report Final Report Data->Report

Caption: Standard workflow for the analysis of novel psychoactive substances.

Confirmatory Techniques
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique would separate the compound from a mixture and provide a mass spectrum based on its fragmentation pattern upon ionization. This fragmentation pattern serves as a chemical fingerprint for identification.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For enhanced sensitivity and specificity, especially in complex biological matrices, LC-MS/MS is the gold standard. It allows for the selection of a precursor ion and the analysis of its specific product ions, providing a high degree of confidence in the identification.

Discussion and Future Research

This compound represents an unexplored area of psychoactive substance research. This guide has laid out a theoretical framework based on its structural components. However, empirical data is critically needed to validate these hypotheses.

Key research questions for future investigation include:

  • Receptor Binding Affinity: What are the binding affinities (Ki) of this compound for the dopamine, serotonin, and norepinephrine transporters, as well as for NMDA, opioid, and sigma receptors?

  • In Vivo Studies: What are the behavioral effects of this compound in animal models? Does it produce stimulant, dissociative, or other psychoactive effects?

  • Metabolism: What are the major metabolites of this compound? Identifying metabolites is crucial for developing effective analytical methods for its detection in biological samples.

The study of such novel compounds is essential for both understanding the structure-activity relationships of psychoactive drugs and for enabling forensic and clinical laboratories to identify new and emerging substances of abuse.

References

  • ChemWhat. (n.d.). This compound CAS#: 938458-83-4. Retrieved from [Link]

  • ResearchGate. (n.d.). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Retrieved from [Link]

  • ScienceScholar. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences. Retrieved from [Link]

  • Google Patents. (n.d.). CN111675677B - Synthesis process of N-methylmorpholine.
  • PubMed. (1969). Pharmacological characteristics of cyclohexylamine, one of metabolites of cyclamate. Life Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of arylcyclohexylamine derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Methenamine - LiverTox. NCBI Bookshelf. Retrieved from [Link]

  • ScienceScholar. (2022). An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences. Retrieved from [Link]

  • Wikipedia. (n.d.). Methenamine. Retrieved from [Link]

  • Google Patents. (n.d.). CN102229582A - Method for synthesizing 4-cyclohexyl morpholine.
  • PubMed. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis process of N-methylmorpholine. Eureka. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-MeO-pyr-T. Retrieved from [Link]

  • PubChem. (n.d.). Methenamine Hippurate. Retrieved from [Link]

  • Wikipedia. (n.d.). Arylcyclohexylamine. Retrieved from [Link]

  • Ataman Kimya. (n.d.). N-Methylmorpholine. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • PubMed. (2005). Discovery and activity of (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide (3, RY764), a potent and selective melanocortin subtype-4 receptor agonist. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Cyclohexylamine – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]

  • PubMed. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • PubChem. (n.d.). (1-(Morpholin-4-yl)cyclohexyl)methanamine. Retrieved from [Link]

  • PubChem. (n.d.). [1-(morpholin-4-yl)cyclohexyl]methanamine. Retrieved from [Link]

Sources

Technical Guide: Investigating the NMDA Receptor Binding Affinity of N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine's binding affinity for the N-methyl-D-aspartate (NMDA) receptor. While direct pharmacological data for this specific compound is not extensively published, its structural motifs, featuring a cyclohexyl ring and a tertiary amine, suggest a potential interaction with central nervous system targets. This document outlines the scientific rationale, detailed experimental protocols, and data analysis methodologies required to rigorously assess this hypothesis. We will delve into the intricacies of radioligand binding assays, a foundational technique in receptor pharmacology, providing not just procedural steps but the underlying causality for experimental choices. This guide is designed to be a self-validating system, ensuring that researchers can confidently and accurately determine the binding characteristics of this and similar novel compounds.

Introduction: The Scientific Rationale

The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1] Its dysfunction is implicated in a range of neurological and psychiatric disorders, making it a key target for therapeutic intervention. The NMDA receptor is a complex assembly of subunits, offering multiple binding sites for both endogenous ligands and exogenous modulators.[2]

The compound of interest, this compound, is a tertiary amine with a molecular weight of 212.33 g/mol and the molecular formula C12H24N2O.[3] While its primary pharmacological activity is not well-documented in publicly available literature, its structural similarity to other cyclohexylamine derivatives that exhibit central nervous system activity warrants investigation into its potential targets.[4] This guide will therefore proceed with the hypothesis that this compound may interact with the NMDA receptor, and will provide the necessary tools to test this hypothesis.

Our investigation will be centered around the radioligand binding assay, a robust and sensitive method for quantifying the interaction between a ligand and its receptor.[5][6] This technique allows for the determination of key binding parameters such as the dissociation constant (Kd) and the maximal binding capacity (Bmax), providing a quantitative measure of a compound's affinity for its target.[6]

Characterization of this compound

A thorough understanding of the test compound is paramount before commencing any biological assay.

Identifier Value Source
IUPAC Name This compoundChemWhat[3]
CAS Number 938458-83-4ChemWhat[3]
Molecular Formula C12H24N2OChemWhat[3]
Molecular Weight 212.33 g/mol ChemWhat[3]
Canonical SMILES CNCC1(CCCCC1)N2CCOCC2PubChem

The NMDA Receptor: A Complex Target

The NMDA receptor is a heterotetramer typically composed of two GluN1 subunits and two GluN2 subunits. The specific subunit composition influences the receptor's pharmacological and biophysical properties. There are several distinct binding sites on the NMDA receptor complex, including:

  • The Glutamate Binding Site: Located on the GluN2 subunit, this is where the endogenous agonist glutamate binds.

  • The Glycine Binding Site: Located on the GluN1 subunit, this site must be occupied by a co-agonist, either glycine or D-serine, for the receptor to be activated.

  • The Channel Pore (PCP Binding Site): Located within the ion channel, this is the binding site for non-competitive antagonists like phencyclidine (PCP) and MK-801.

  • Allosteric Modulatory Sites: These include sites for polyamines, zinc, and ifenprodil-like compounds which can enhance or inhibit receptor function.[2]

The following diagram illustrates the key components of the NMDA receptor and its associated signaling cascade upon activation.

NMDA_Receptor_Signaling cluster_membrane Cell Membrane NMDA_Receptor NMDA Receptor (GluN1/GluN2) Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Channel Opens Glutamate Glutamate Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDA_Receptor Binds to GluN1 Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream Influx Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Tissue_Prep 1. Membrane Preparation (Rat Cortical Tissue) Incubation 4. Incubation (Membranes + Radioligand + Test Compound) Tissue_Prep->Incubation Compound_Prep 2. Compound Dilution Series Compound_Prep->Incubation Reagent_Prep 3. Reagent Preparation ([³H]MK-801, Buffers) Reagent_Prep->Incubation Filtration 5. Rapid Filtration (Separates Bound from Free) Incubation->Filtration Washing 6. Filter Washing Filtration->Washing Counting 7. Scintillation Counting (Measures Radioactivity) Washing->Counting Curve_Fitting 8. Curve Fitting (IC₅₀ Determination) Counting->Curve_Fitting Ki_Calculation 9. Ki Calculation Curve_Fitting->Ki_Calculation

Caption: Workflow for the NMDA Receptor Radioligand Binding Assay.

Detailed Methodology

Step 1: Membrane Preparation

  • Euthanize adult Sprague-Dawley rats in accordance with institutional animal care and use committee guidelines.

  • Rapidly dissect the cerebral cortices and place them in ice-cold homogenization buffer.

  • Homogenize the tissue using a glass-Teflon homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Resuspend the pellet in fresh, ice-cold homogenization buffer and repeat the centrifugation step.

  • Resuspend the final pellet in assay buffer to a final protein concentration of approximately 1 mg/mL. The protein concentration should be determined using a standard method such as the Bradford or BCA assay.

  • Store the membrane preparation in aliquots at -80°C until use.

Step 2: Assay Procedure

  • Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.

  • Set up the assay in a 96-well microplate. For each concentration of the test compound, prepare triplicate wells.

  • To each well, add the following in order:

    • 50 µL of assay buffer (for total binding) or 10 µM unlabeled MK-801 (for non-specific binding) or the appropriate dilution of the test compound.

    • 50 µL of [³H]MK-801 diluted in assay buffer to a final concentration of 1-2 nM.

    • 150 µL of the membrane preparation (approximately 100-200 µg of protein).

  • The final assay volume in each well is 250 µL.

  • Incubate the plate at room temperature (25°C) for 60 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate in the dark for at least 4 hours.

  • Measure the radioactivity in each vial using a liquid scintillation counter.

Data Analysis and Interpretation

Step 1: Calculation of Specific Binding

For each concentration of the test compound, calculate the specific binding:

Specific Binding = Total Binding - Non-specific Binding

Step 2: Generation of the Competition Curve

Plot the specific binding (as a percentage of the total specific binding in the absence of the competitor) against the logarithm of the competitor concentration.

Step 3: Determination of the IC₅₀

Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value. The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Step 4: Calculation of the Ki

Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

Ki = IC₅₀ / (1 + ([L]/Kd))

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the dissociation constant of the radioligand for the receptor (this should be determined in a separate saturation binding experiment).

The Ki value represents the affinity of the test compound for the receptor. A lower Ki value indicates a higher binding affinity.

Concluding Remarks and Future Directions

This guide has provided a comprehensive and scientifically rigorous framework for determining the NMDA receptor binding affinity of this compound. By following the detailed protocols for the radioligand binding assay and the subsequent data analysis, researchers can obtain reliable and reproducible data on the interaction of this novel compound with a key central nervous system target.

Should this compound demonstrate significant binding affinity for the NMDA receptor, further studies would be warranted to elucidate its functional activity (i.e., whether it acts as an agonist, antagonist, or channel blocker) and its selectivity for different NMDA receptor subtypes. Electrophysiological techniques, such as patch-clamp recording, would be invaluable for these follow-up investigations. The methodologies outlined herein serve as a critical first step in the pharmacological characterization of this and other novel chemical entities.

References

  • Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., Hansen, K. B., Yuan, H., Myers, S. J., & Dingledine, R. (2010). Glutamate Receptor Ion Channels: Structure, Regulation, and Function. Pharmacological Reviews, 62(3), 405–496. [Link]

  • ChemWhat. (n.d.). This compound CAS#: 938458-83-4. Retrieved from [Link]

  • Shao, L., Hewitt, M. C., Wang, F., Malcolm, S. C., Ma, J., Campbell, J. E., Campbell, U. C., Engel, S. R., Spicer, N. A., Hardy, L. W., Schreiber, R., Spear, K. L., & Varney, M. A. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. Bioorganic & Medicinal Chemistry Letters, 21(5), 1438–1441. [Link]

  • Wong, E. H., Kemp, J. A., Priestley, T., Knight, A. R., Woodruff, G. N., & Iversen, L. L. (1986). The anticonvulsant MK-801 is a potent N-methyl-D-aspartate antagonist. Proceedings of the National Academy of Sciences, 83(18), 7104–7108. [Link]

  • Javitt, D. C., & Zukin, S. R. (1991). Recent advances in the phencyclidine model of schizophrenia. The American Journal of Psychiatry, 148(10), 1301–1308. [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237. [Link]

  • Wikipedia. (2024, January 15). NMDA receptor. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]

Sources

An In-Depth Technical Guide to Characterizing the Interaction of N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine with the Serotonin Transporter

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The serotonin transporter (SERT) is a critical regulator of serotonergic neurotransmission, playing a pivotal role in the pathophysiology of numerous psychiatric disorders, including depression and anxiety.[1][2][3][4] As such, it is a primary target for the development of novel therapeutics.[5][6][7][8] This guide provides a comprehensive, in-depth framework for the characterization of the interaction between a novel compound, N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine, and the serotonin transporter. While direct studies on this specific molecule are not yet prevalent in published literature, its structural components, particularly the cyclohexylamine moiety, suggest a potential for interaction with monoamine transporters.[9][10][11] This document will serve as a roadmap for researchers and drug development professionals, detailing a logical, multi-faceted approach from initial computational predictions to rigorous in-vitro validation.

Section 1: In-Silico and Computational Assessment

Before embarking on resource-intensive experimental work, a robust computational analysis can provide valuable predictive insights into the potential for this compound to interact with SERT. This initial phase helps to build a foundational hypothesis for subsequent experimental validation.[12][13][14]

Ligand-Based Analysis

A fundamental step in computational drug discovery is to compare the novel compound to known ligands of the target.

  • Structural and Substructure Similarity Searches: The chemical structure of this compound should be compared against databases of known SERT inhibitors. While it lacks the classic phenyl ring common to many selective serotonin reuptake inhibitors (SSRIs), the cyclohexyl scaffold is present in other monoamine transporter inhibitors.[9][11] The presence of a protonatable amine is a key feature for interaction with monoamine transporters.[15]

  • Physicochemical Property Prediction: Key molecular descriptors such as logP (lipophilicity), topological polar surface area (TPSA), pKa, and the number of rotatable bonds should be calculated. These properties are crucial in determining the compound's potential for membrane permeability and interaction with the transporter's binding pocket.

Structure-Based Analysis: Molecular Docking

With the availability of high-resolution crystal structures of the human serotonin transporter (hSERT), molecular docking simulations can predict the binding mode and affinity of this compound.[16][17][18]

  • Objective: To predict the binding pose and estimate the binding energy of the compound within the SERT binding sites (both the central and allosteric sites).

  • Protocol:

    • Protein Preparation: Obtain a high-resolution crystal structure of hSERT (e.g., from the Protein Data Bank). Prepare the structure by adding hydrogen atoms, assigning partial charges, and removing water molecules.

    • Ligand Preparation: Generate a 3D conformation of this compound and assign appropriate charges.

    • Docking Simulation: Utilize molecular docking software (e.g., AutoDock, Glide, GOLD) to predict the binding poses of the ligand within the defined binding pockets of SERT.

    • Analysis: Analyze the top-scoring poses for favorable interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts with key residues in the SERT binding pocket.

cluster_0 Computational Workflow Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Protein Preparation Protein Preparation Protein Preparation->Molecular Docking Pose Analysis Pose Analysis Molecular Docking->Pose Analysis Binding Energy Estimation Binding Energy Estimation Pose Analysis->Binding Energy Estimation

Caption: Computational workflow for molecular docking.

Section 2: In-Vitro Characterization of SERT Interaction

Following promising in-silico results, a series of in-vitro experiments are essential to empirically determine the affinity and functional activity of this compound at the serotonin transporter.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter.

  • Principle: These assays measure the ability of the unlabeled test compound to compete with a radiolabeled ligand that has a known high affinity for SERT.

  • Protocol:

    • Source of SERT: Utilize cell membranes from cell lines stably expressing hSERT (e.g., HEK293, CHO cells) or synaptosomal preparations from rodent brain tissue.

    • Radioligand: A commonly used radioligand for SERT is [³H]citalopram or [³H]paroxetine.[19]

    • Assay Conditions: Incubate the membranes with a fixed concentration of the radioligand and a range of concentrations of this compound.

    • Separation and Detection: Separate the bound from free radioligand via rapid filtration and quantify the radioactivity using liquid scintillation counting.

    • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand) from the resulting competition curve. Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Parameter Description
IC₅₀ Concentration of an inhibitor that reduces the specific binding of a radioligand by 50%.
Ki Inhibition constant, representing the affinity of the inhibitor for the transporter.
Serotonin Uptake Inhibition Assays

These functional assays directly measure the ability of the test compound to inhibit the primary function of SERT: the reuptake of serotonin.[20][21]

  • Principle: Quantify the inhibition of [³H]serotonin ([³H]5-HT) uptake into cells or synaptosomes expressing SERT.

  • Protocol:

    • Preparation: Use either synaptosomes prepared from rodent brain tissue or hSERT-expressing cell lines.[21][22]

    • Incubation: Pre-incubate the preparations with varying concentrations of this compound.

    • Uptake: Initiate serotonin uptake by adding a fixed concentration of [³H]5-HT.

    • Termination: After a short incubation period, terminate the uptake by rapid washing with ice-cold buffer.

    • Quantification: Lyse the cells or synaptosomes and measure the accumulated radioactivity.[21]

    • Data Analysis: Plot the percentage of uptake inhibition against the concentration of the test compound to determine the IC₅₀ value.

Assay Measures Output
Radioligand BindingAffinity of the compound for SERTKi
Serotonin UptakeFunctional inhibition of SERTIC₅₀

Section 3: Advanced Characterization and Selectivity Profiling

To gain a more comprehensive understanding of the compound's mechanism of action and its potential for off-target effects, further advanced assays are recommended.

Transporter Selectivity Profiling

It is crucial to determine the selectivity of this compound for SERT over other monoamine transporters, namely the dopamine transporter (DAT) and the norepinephrine transporter (NET). This is achieved by conducting radioligand binding and uptake inhibition assays for DAT and NET using specific radioligands and cell lines or brain regions enriched in these transporters.

Mechanism of Inhibition Studies

Kinetic studies can be performed to determine whether this compound acts as a competitive, non-competitive, or uncompetitive inhibitor of serotonin transport. This involves measuring the rate of [³H]5-HT uptake at various substrate concentrations in the presence and absence of the inhibitor and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.

cluster_1 In-Vitro Validation Workflow Binding Assay Binding Assay Determine Ki Determine Ki Binding Assay->Determine Ki Uptake Assay Uptake Assay Determine IC50 Determine IC50 Uptake Assay->Determine IC50 Selectivity Profiling Selectivity Profiling Determine Ki->Selectivity Profiling Determine IC50->Selectivity Profiling Mechanism of Inhibition Mechanism of Inhibition Selectivity Profiling->Mechanism of Inhibition

Caption: Workflow for in-vitro characterization.

Conclusion

This technical guide outlines a systematic and comprehensive approach to characterizing the interaction of the novel compound this compound with the serotonin transporter. By integrating computational predictions with established in-vitro experimental methodologies, researchers can effectively elucidate the binding affinity, functional potency, selectivity, and mechanism of action of this and other novel chemical entities. The data generated through this workflow will be critical in determining the therapeutic potential of such compounds and guiding future drug development efforts targeting the serotonin transporter.

References

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry. (2025). Analytical Chemistry. [Link]

  • Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC. (2018). National Center for Biotechnology Information. [Link]

  • Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives - MDPI. (2025). MDPI. [Link]

  • Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor - PubMed. (2011). PubMed. [Link]

  • Synthesis, molecular docking and binding studies of selective serotonin transporter inhibitors - PubMed. (n.d.). PubMed. [Link]

  • Molecular Modeling of Drug–Transporter Interactions—an International Transporter Consortium Perspective - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

  • Serotonin transporter - Wikipedia. (n.d.). Wikipedia. [Link]

  • Molecular Docking Analysis of Natural Compounds Against Serotonin Transporter (SERT). (2022). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Discovery of N-methyl-1-(1-phenylcyclohexyl)ethanamine, a novel triple serotonin, norepinephrine and dopamine reuptake inhibitor | Request PDF - ResearchGate. (2025). ResearchGate. [Link]

  • Extracellular loops of the serotonin transporter act as a selectivity filter for drug binding. (n.d.). Journal of Biological Chemistry. [Link]

  • Computational Modeling to Accelerate the Identification of Substrates and Inhibitors For Transporters That Affect Drug Disposition - ResearchGate. (2025). ResearchGate. [Link]

  • Discovery of N-methyl-1-(1-phenylcyclohexyl)ethanamine, a novel triple serotonin, norepinephrine and dopamine reuptake inhibitor - PubMed. (n.d.). PubMed. [Link]

  • Computational Modeling of Pharmaceuticals with an Emphasis on Crossing the Blood–Brain Barrier - MDPI. (n.d.). MDPI. [Link]

  • A study of molecular docking of l-tryptophan ligand as a compound in pineapples and bananas binding with the human serotonin transporter (SERT) | Bali Medical Journal. (2022). Bali Medical Journal. [Link]

  • Serotonin Transporter - Proteopedia, life in 3D. (n.d.). Proteopedia. [Link]

  • Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs. (n.d.). Creative Biolabs. [Link]

  • Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI. (n.d.). National Center for Biotechnology Information. [Link]

  • Computational approaches to modeling drug transporters - PubMed. (n.d.). PubMed. [Link]

  • Structures and membrane interactions of native serotonin transporter in complexes with psychostimulants | PNAS. (n.d.). PNAS. [Link]

  • Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter - bioRxiv. (2022). bioRxiv. [Link]

  • Structure, function and regulation of the 5-hydroxytryptamine (serotonin) transporter. (n.d.). ETH Zurich Research Collection. [Link]

  • An interplay between the serotonin transporter (SERT) and 5-HT receptors controls stimulus-secretion coupling in sympathoadrenal chromaffin cells - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and evaluation of dopamine and serotonin transporter inhibition by oxacyclic and carbacyclic analogues of methylphenidate - PubMed. (n.d.). PubMed. [Link]

  • Identification of Novel Serotonin Transporter Compounds by Virtual Screening. (n.d.). ACS Chemical Neuroscience. [Link]

  • CN101012208A - Process for preparing N-methyl morpholine - Google Patents. (n.d.).
  • Clickable photoaffinity ligands for the human serotonin transporter based on the selective serotonin reuptake inhibitor (S)-citalopram - PubMed. (2018). PubMed. [Link]

  • Standard procedures for monoamine transporter and receptor-binding assays | Download Table - ResearchGate. (n.d.). ResearchGate. [Link]

  • Selective serotonin reuptake inhibitor - Wikipedia. (n.d.). Wikipedia. [Link]

  • Structure, function and regulation of the 5-hydroxytryptamine (serotonin) transporter. (2001). ETH Zurich Research Collection. [Link]

  • Serotonin transporter. (2023). The Interactive Fly. [Link]

  • Computational model of molecular interactions could improve new medicine development. (2020). Drug Target Review. [Link]

  • N-Methylmorpholine | - atamankimya.com. (n.d.). Ataman Kimya. [Link]

  • (1-Methylcyclohexyl)methanamine | C8H17N | CID 21894525 - PubChem - NIH. (n.d.). PubChem. [Link]

Sources

An In-Depth Technical Guide to the Characterization of N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine's Effects on the Norepinephrine Transporter

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Potential Norepinephrine Transporter Modulator

The norepinephrine transporter (NET) is a critical component of the noradrenergic system, responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling.[1][2] This regulatory role makes the NET a key target for therapeutic intervention in a range of neurological and psychiatric disorders. The discovery of novel compounds that selectively interact with the NET is of significant interest in drug development. This guide focuses on a systematic approach to characterizing the effects of a novel compound, N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine, on the norepinephrine transporter.

While direct pharmacological data for this compound is not yet publicly available, its structural similarity to compounds like N-methyl-1-(1-phenylcyclohexyl)methanamine, a known triple reuptake inhibitor of serotonin, norepinephrine, and dopamine, suggests a potential interaction with monoamine transporters, including the NET.[3] This structural analogy provides a strong rationale for a thorough investigation into its specific effects on the norepinephrine transporter.

This technical guide will provide a comprehensive framework for researchers and drug development professionals to meticulously evaluate the interaction of this compound with the NET. We will delve into the core experimental protocols, the underlying scientific principles, and the interpretation of potential outcomes, ensuring a robust and self-validating investigation.

Part 1: Foundational Understanding - The Norepinephrine Transporter and its Ligands

The norepinephrine transporter is a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters.[2] Its primary function is to clear norepinephrine from the synaptic space, a crucial process for maintaining synaptic homeostasis and regulating the duration and intensity of noradrenergic signaling.[1][4] Inhibition of the NET leads to an increase in the extracellular concentration of norepinephrine, enhancing noradrenergic neurotransmission. This mechanism is the basis for the therapeutic effects of several antidepressant and ADHD medications.[5]

The interaction of a ligand with the NET can be characterized by two key parameters:

  • Binding Affinity (Ki): This measures the strength of the interaction between the compound and the transporter. A lower Ki value indicates a higher affinity.

  • Functional Potency (IC50): This measures the concentration of the compound required to inhibit the transporter's function (i.e., norepinephrine uptake) by 50%.

A comprehensive understanding of a compound's effects on the NET requires the determination of both its binding affinity and its functional potency.

Part 2: Experimental Characterization of this compound at the Norepinephrine Transporter

To elucidate the effects of this compound on the norepinephrine transporter, a two-pronged experimental approach is recommended:

  • Radioligand Binding Assay: To determine the binding affinity (Ki) of the compound for the NET.

  • Norepinephrine Uptake Assay: To determine the functional inhibitory potency (IC50) of the compound on NET-mediated norepinephrine transport.

These assays are the gold standard for characterizing the interaction of novel compounds with monoamine transporters.[6][7]

Radioligand Binding Assay: Quantifying Affinity for the Norepinephrine Transporter

This assay directly measures the ability of this compound to displace a known high-affinity radiolabeled ligand from the NET. The resulting data allows for the calculation of the compound's inhibitory constant (Ki).

Causality Behind Experimental Choices:

  • Choice of Radioligand: A selective, high-affinity radioligand for the NET, such as [³H]nisoxetine or [³H]desipramine, is crucial for accurate and sensitive detection of binding.

  • Biological Matrix: Membranes prepared from cells stably expressing the human norepinephrine transporter (hNET) or synaptosomes from specific brain regions rich in NET (e.g., hippocampus, cortex) provide a reliable source of the target protein.[8][9]

  • Competition Format: A competition binding assay, where the unlabeled test compound competes with a fixed concentration of the radioligand, is a robust method for determining the affinity of the test compound.

Experimental Protocol: NET Radioligand Binding Assay

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells (e.g., HEK293 or CHO) stably expressing hNET.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 100-200 µg/mL, determined by a protein assay such as the BCA assay.

  • Binding Reaction:

    • In a 96-well plate, combine the following in a final volume of 200 µL:

      • 50 µL of membrane suspension.

      • 50 µL of [³H]nisoxetine (or another suitable radioligand) at a concentration near its Kd.

      • 50 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

      • For total binding, add 50 µL of assay buffer instead of the test compound.

      • For non-specific binding, add 50 µL of a high concentration of a known NET inhibitor (e.g., 10 µM desipramine).

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filter discs into scintillation vials.

    • Add scintillation cocktail to each vial.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Self-Validating System:

The inclusion of total binding and non-specific binding controls for each experiment is essential for data validation. Additionally, running a known NET inhibitor as a positive control will confirm the assay is performing as expected.

Diagram of Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare hNET Membranes incubate Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubate prep_ligands Prepare Radioligand and Test Compound Dilutions prep_ligands->incubate filter Rapid Filtration to Separate Bound and Unbound Ligand incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Calculate IC50 and Ki Values count->analyze

Caption: Workflow for the NET radioligand binding assay.

Norepinephrine Uptake Assay: Assessing Functional Inhibition

This assay measures the ability of this compound to inhibit the transport of norepinephrine into cells or synaptosomes that express the NET. This provides a direct measure of the compound's functional potency.

Causality Behind Experimental Choices:

  • Choice of Substrate: Radiolabeled norepinephrine ([³H]NE) is the standard substrate for this assay, allowing for sensitive and direct measurement of uptake.[8] Alternatively, fluorescent substrates that are transported by the NET can be used in non-radioactive, high-throughput formats.[10][11][12][13]

  • Biological System: Cells stably expressing hNET or freshly prepared synaptosomes are suitable for this assay.[14][15] Synaptosomes offer the advantage of a more physiologically relevant system, as they are resealed nerve terminals containing the entire machinery for neurotransmitter uptake.[9][16]

  • Time and Temperature Dependence: Neurotransmitter uptake is an active process that is both time- and temperature-dependent. Performing the assay at 37°C for a short duration ensures that the initial rate of transport is measured.

Experimental Protocol: Norepinephrine Uptake Assay

Step-by-Step Methodology:

  • Cell/Synaptosome Preparation:

    • Cells: Seed hNET-expressing cells into a 96-well plate and grow to confluence.

    • Synaptosomes: Isolate synaptosomes from a relevant brain region (e.g., mouse or rat hippocampus) using a standard sucrose gradient centrifugation method. Resuspend the synaptosome pellet in Krebs-Ringer-HEPES buffer.

  • Uptake Inhibition:

    • Wash the cells or resuspend the synaptosomes in assay buffer.

    • Pre-incubate the cells/synaptosomes with varying concentrations of this compound or vehicle for 10-15 minutes at 37°C.

    • To define non-specific uptake, include a condition with a high concentration of a known NET inhibitor (e.g., 10 µM desipramine).

  • Initiation of Uptake:

    • Initiate the uptake reaction by adding [³H]norepinephrine at a concentration near its Km value for the NET.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C. A parallel incubation at 4°C can be used to determine non-transporter-mediated uptake.

  • Termination of Uptake:

    • Rapidly terminate the uptake by washing the cells or filtering the synaptosomes with ice-cold buffer.

  • Quantification:

    • Lyse the cells or collect the filters.

    • Measure the amount of accumulated [³H]norepinephrine using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake (defined by the NET inhibitor or 4°C condition) from the total uptake.

    • Plot the percentage of specific uptake against the logarithm of the concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Self-Validating System:

The inclusion of a known NET inhibitor as a positive control and a vehicle control is crucial. The comparison of uptake at 37°C and 4°C helps to distinguish between active transport and passive diffusion.

Diagram of Norepinephrine Uptake Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells Prepare hNET-expressing Cells or Synaptosomes preincubate Pre-incubate with Test Compound prep_cells->preincubate prep_compounds Prepare Test Compound and [³H]NE prep_compounds->preincubate initiate Initiate Uptake with [³H]Norepinephrine preincubate->initiate terminate Terminate Uptake (Wash/Filter) initiate->terminate quantify Quantify [³H]NE Uptake (Scintillation Counting) terminate->quantify analyze Calculate IC50 Value quantify->analyze

Caption: Workflow for the norepinephrine uptake assay.

Part 3: Data Interpretation and Further Characterization

The results from the binding and uptake assays will provide a comprehensive initial profile of this compound's interaction with the NET.

Data Summary Table:

AssayParameterExpected Outcome for an NET Inhibitor
Radioligand BindingKiA low nanomolar to micromolar value
Norepinephrine UptakeIC50A value comparable to the Ki, indicating direct inhibition

Interpreting the Results:

  • Potent and Selective Inhibitor: If this compound exhibits a low Ki and IC50 value for the NET, and further selectivity profiling against other monoamine transporters (dopamine and serotonin transporters) reveals a significantly higher affinity for the NET, it can be classified as a potent and selective NET inhibitor.

  • Non-selective Inhibitor: If the compound shows similar affinities for the NET, DAT, and SERT, it would be classified as a non-selective monoamine reuptake inhibitor.[3]

  • Substrate vs. Inhibitor: The relationship between the Ki and IC50 values can provide insights into whether the compound is a simple inhibitor or a substrate (releaser) of the NET. A significant discrepancy between these values may warrant further investigation using neurotransmitter release assays.

Further Mechanistic Studies:

Should the initial characterization reveal significant activity, further studies could include:

  • In vivo Microdialysis: To measure the effects of the compound on extracellular norepinephrine levels in the brain of living animals.

  • Behavioral Pharmacology: To assess the in vivo effects of the compound in animal models of depression, anxiety, or ADHD.

  • Electrophysiology: To investigate the effects of the compound on the electrical activity of noradrenergic neurons.

Conclusion

This technical guide provides a robust and scientifically sound framework for the in-depth characterization of this compound's effects on the norepinephrine transporter. By following the detailed protocols for radioligand binding and norepinephrine uptake assays, researchers can obtain reliable data on the compound's affinity and functional potency. The principles of causality, self-validation, and comprehensive data analysis outlined herein will ensure the integrity and trustworthiness of the findings. This systematic approach is essential for advancing our understanding of this novel compound and its potential as a modulator of the noradrenergic system.

References

  • Ataman Kimya. (n.d.). N-Methylmorpholine. Retrieved from [Link]

  • BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. Retrieved from [Link]

  • Millan, M. J., et al. (2001). Norepinephrine transporter inhibitors and their therapeutic potential. Journal of Medicinal Chemistry, 44(13), 1931-1953.
  • National Center for Biotechnology Information. (n.d.). Methenamine. PubChem Compound Summary for CID 4101. Retrieved from [Link]

  • Kristensen, A. S., et al. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological Reviews, 63(3), 585-640.
  • Stahl, S. M. (2013). Stahl's essential psychopharmacology: neuroscientific basis and practical applications (4th ed.). Cambridge university press.
  • National Center for Biotechnology Information. (n.d.). Methenamine. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

  • Wikipedia. (n.d.). 25N-NBOMe. Retrieved from [Link]

  • BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. Retrieved from [Link]

  • ChemWhat. (n.d.). This compound CAS#: 938458-83-4. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (1-Methylcyclohexyl)methanamine. PubChem Compound Summary for CID 21894525. Retrieved from [Link]

  • Zou, R., et al. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. Bioorganic & Medicinal Chemistry Letters, 21(5), 1465-1468.
  • National Center for Biotechnology Information. (n.d.). 4-Methylmorpholine. PubChem Compound Summary for CID 7972. Retrieved from [Link]

  • Rothman, R. B., et al. (2003). Uptake and release of neurotransmitters. Current Protocols in Neuroscience, Chapter 7, Unit 7.8.
  • PubChem. (n.d.). [1-(morpholin-4-yl)cyclohexyl]methanamine. Retrieved from [Link]

  • Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(10), 1458-1469.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Gavillet, M., et al. (2017). Measurement of NET formation in vitro and in vivo by flow cytometry. Journal of Immunological Methods, 448, 37-44.
  • Johnson, L. A., & Gu, H. (2010). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Journal of Visualized Experiments, (41), 2038.
  • Lood, C., et al. (2022). Methods for the Assessment of NET Formation: From Neutrophil Biology to Translational Research. International Journal of Molecular Sciences, 23(24), 15823.
  • Sucic, S., & Bönisch, H. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Neuromethods (pp. 1-32). Humana Press, New York, NY.
  • Grimm, M. J., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Biomolecular Screening, 13(3), 223-231.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Methenamine Hippurate?. Synapse. Retrieved from [Link]

  • Sucic, S., & Bönisch, H. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Neuromethods, 112, 1-32.
  • Dunkley, P. R., et al. (2008). Synaptosome Preparations: Which Procedure Should I Use?. Biological Procedures Online, 10(1), 14-31.
  • Unknown. (n.d.). Invitro Binding Assay Protocol. Retrieved from [Link]

  • Wikipedia. (n.d.). Methenamine. Retrieved from [Link]

  • Google Patents. (n.d.). CN102229582A - Method for synthesizing 4-cyclohexyl morpholine.
  • Singh, N., & Luedtke, R. R. (2016). Discovery and Development of Monoamine Transporter Ligands. Current Topics in Medicinal Chemistry, 16(15), 1642-1662.
  • National Center for Biotechnology Information. (n.d.). (Cyclohexylmethyl)(methyl)amine. PubChem Compound Summary for CID 117276. Retrieved from [Link]

  • Brinkmann, V., & Zychlinsky, A. (2019). Computational Methodologies for the in vitro and in situ Quantification of Neutrophil Extracellular Traps. Frontiers in Immunology, 10, 1648.
  • Unknown. (n.d.). Supplemental Material and Methods Synaptosome Preparations. Retrieved from [Link]

  • Zou, R., et al. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)ethanamine, a novel triple serotonin, norepinephrine and dopamine reuptake inhibitor. Bioorganic & Medicinal Chemistry Letters, 21(5), 1465-1468.
  • Patsnap. (n.d.). Synthesis process of N-methylmorpholine. Eureka. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). Efficacy and Mechanism of Action of Methenamine Hippurate (Hiprex™) in Women With Recurring Urinary Tract Infections. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Cyclohexyl-N-((1-(4-methylphenyl)-1H-indol-3-YL)methyl)methanamine. PubChem Compound Summary for CID 12345678. Retrieved from [Link]

Sources

An In-Depth Technical Guide to N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine and its Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword for the Modern Drug Discovery Professional: The quest for novel chemical entities with therapeutic potential is a cornerstone of medicinal chemistry. The morpholine scaffold, a privileged structure in drug design, consistently appears in a wide array of biologically active compounds, owing to its favorable physicochemical properties that can enhance aqueous solubility and metabolic stability.[1][2] This guide delves into the synthesis, structural analogs, and potential pharmacological landscape of a specific morpholine-containing compound, N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine, a molecule at the intersection of established pharmacophores with the potential for novel central nervous system (CNS) activity.

The Core Moiety: Unveiling this compound

This compound (CAS No. 938458-83-4; Molecular Formula: C12H24N2O) is a tertiary amine featuring a unique combination of a morpholine ring and a methylaminomethyl group appended to a central cyclohexyl scaffold.[3] This distinct architecture suggests potential interactions with various biological targets, particularly within the central nervous system. The morpholine ring, with its ether oxygen, can act as a hydrogen bond acceptor, while the two nitrogen atoms provide basic centers crucial for receptor interactions and salt formation.

PropertyValueSource
CAS Number938458-83-4[3]
Molecular FormulaC12H24N2O[3]
Molecular Weight212.33 g/mol [3]

Synthetic Pathways: A Plausible Route to the Core Structure

A likely synthetic approach would involve the initial formation of the 1-(morpholin-4-yl)cyclohexane-1-carbonitrile, followed by reduction of the nitrile to the primary amine and subsequent N-methylation.

Synthetic_Pathway cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Reduction cluster_3 Final Product Formation Cyclohexanone Cyclohexanone Strecker_Reaction Strecker-type Reaction Cyclohexanone->Strecker_Reaction Morpholine Morpholine Morpholine->Strecker_Reaction Trimethylsilyl_cyanide Trimethylsilyl cyanide Trimethylsilyl_cyanide->Strecker_Reaction Intermediate_1 1-(Morpholin-4-yl)cyclohexane- 1-carbonitrile Strecker_Reaction->Intermediate_1 Reduction Nitrile Reduction (e.g., LiAlH4) Intermediate_1->Reduction Intermediate_2 1-(1-Morpholin-4-ylcyclohexyl) methanamine Reduction->Intermediate_2 N_Methylation Reductive Amination (e.g., Formaldehyde, Sodium borohydride) Intermediate_2->N_Methylation Final_Product N-Methyl-1-(1-morpholin-4-ylcyclohexyl) methanamine N_Methylation->Final_Product

Figure 1: A plausible synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Hypothetical Synthesis

Step 1: Synthesis of 1-(Morpholin-4-yl)cyclohexane-1-carbonitrile

  • To a stirred solution of cyclohexanone (1.0 eq) and morpholine (1.1 eq) in a suitable solvent such as methanol at 0 °C, add trimethylsilyl cyanide (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(morpholin-4-yl)cyclohexane-1-carbonitrile.

Step 2: Synthesis of 1-(1-Morpholin-4-ylcyclohexyl)methanamine

  • To a stirred suspension of lithium aluminum hydride (LiAlH4) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of 1-(morpholin-4-yl)cyclohexane-1-carbonitrile (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to stir at room temperature or gentle reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).

  • Filter the resulting solid and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude 1-(1-morpholin-4-ylcyclohexyl)methanamine, which can be used in the next step without further purification or purified by vacuum distillation.

Step 3: Synthesis of this compound

  • To a stirred solution of 1-(1-morpholin-4-ylcyclohexyl)methanamine (1.0 eq) in methanol, add aqueous formaldehyde (37 wt. %, 1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the addition of water and remove the methanol under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Structural Analogs and Derivatives: Exploring the Chemical Space

The structural framework of this compound offers several avenues for modification to explore structure-activity relationships (SAR). These modifications can be broadly categorized into three areas: the morpholine ring, the cyclohexyl scaffold, and the methylaminomethyl side chain.

Modifications of the Morpholine Ring

The morpholine moiety can be replaced with other cyclic amines to probe the importance of the ether oxygen and the ring size for biological activity.

  • Piperidine and Pyrrolidine Analogs: Replacing the morpholine with a piperidine or pyrrolidine ring would remove the hydrogen bond accepting ether oxygen, providing insight into its role in receptor binding.

  • Thiomorpholine Analogs: The introduction of a sulfur atom in place of the oxygen (thiomorpholine) would alter the electronic properties and hydrogen bonding capacity of the ring.

  • Substituted Morpholines: Introduction of substituents on the morpholine ring itself could modulate lipophilicity and steric bulk.

Modifications of the Cyclohexyl Scaffold

The central cyclohexyl ring acts as a rigid scaffold, and its conformation and substitution pattern are likely critical for activity.

  • Ring Size Variation: Exploring cyclopentyl or cycloheptyl analogs would alter the spatial arrangement of the amine substituents.

  • Aromatic Analogs: A key structural analog is N-methyl-1-(1-phenylcyclohexyl)methanamine, where the morpholine is replaced by a phenyl group. This compound has been identified as a potent triple reuptake inhibitor of serotonin, norepinephrine, and dopamine, suggesting a potential therapeutic application in the treatment of major depressive disorder. This finding strongly suggests that the this compound core could also interact with monoamine transporters.

Modifications of the Methylaminomethyl Side Chain

The N-methylaminomethyl side chain is a crucial pharmacophoric element.

  • N-Alkylation: Varying the N-alkyl group (e.g., ethyl, propyl) can influence potency and selectivity. The unsubstituted amine (des-methyl analog) would also be a key compound to synthesize.

  • Chain Length: Elongating or shortening the methylene linker between the cyclohexyl ring and the nitrogen atom would impact the positioning of the basic amine.

Potential Pharmacological Profile and Structure-Activity Relationships (SAR)

Based on the structural similarity to known CNS-active compounds, this compound and its analogs are predicted to exhibit activity at various neurological targets. The morpholine moiety is a common feature in drugs targeting the CNS, contributing to favorable pharmacokinetic properties.[1][2]

Monoamine Transporter Inhibition: A Primary Hypothesis

The most compelling hypothesis for the biological activity of this class of compounds is the inhibition of monoamine transporters (SERT, NET, and DAT). This is strongly supported by the reported activity of the phenyl analog, N-methyl-1-(1-phenylcyclohexyl)methanamine, as a triple reuptake inhibitor.

SAR_Hypothesis cluster_0 Core Scaffold cluster_1 Potential Biological Targets cluster_2 Predicted Outcome Core This compound SERT Serotonin Transporter (SERT) Core->SERT Inhibition? NET Norepinephrine Transporter (NET) Core->NET Inhibition? DAT Dopamine Transporter (DAT) Core->DAT Inhibition? Outcome Modulation of Neurotransmitter Levels SERT->Outcome NET->Outcome DAT->Outcome

Figure 2: Hypothesized interaction of the core scaffold with monoamine transporters.

Key SAR Insights from Analogs:

  • Aromatic vs. Heterocyclic Ring: The potent activity of the phenyl analog suggests that an aromatic or a bioisosteric heterocyclic ring at this position is crucial for high-affinity binding to monoamine transporters. The morpholine ring, with its potential for hydrogen bonding, may offer a different binding mode and selectivity profile compared to a purely lipophilic phenyl ring.

  • N-Methyl Group: The presence of the N-methyl group is often important for potency at monoamine transporters. Comparing the activity of the N-methylated compound with its primary amine analog would be a critical step in elucidating the SAR.

  • Cyclohexyl Scaffold: The rigid cyclohexyl scaffold correctly orients the two key pharmacophoric elements – the morpholine (or phenyl) ring and the methylaminomethyl side chain – for optimal interaction with the transporter binding sites.

Other Potential CNS Activities

The morpholine moiety is present in a variety of CNS-active drugs with diverse mechanisms of action. Therefore, it is plausible that this compound and its derivatives could exhibit other pharmacological effects, such as:

  • Sigma Receptor Modulation: Many cyclohexylamine derivatives show affinity for sigma receptors, which are implicated in a range of neurological and psychiatric conditions.

  • NMDA Receptor Antagonism: The structurally related compound phencyclidine (PCP) is a well-known NMDA receptor antagonist. While the target compound is structurally distinct, this possibility should not be entirely dismissed without experimental validation.

Future Directions and Self-Validating Research Protocols

The information presented in this guide provides a strong foundation for the systematic investigation of this compound and its analogs. The following experimental protocols are proposed as a self-validating system to confirm the hypothesized synthesis and pharmacological activity.

Protocol for Synthesis and Characterization
  • Synthesis: Execute the proposed three-step synthesis of the target compound and a focused library of analogs with variations in the cyclic amine and N-alkyl substituent.

  • Purification: Purify all synthesized compounds to >95% purity using column chromatography and/or recrystallization.

  • Structural Verification: Confirm the identity and structure of all compounds using a combination of analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Infrared (IR) Spectroscopy: To identify key functional groups.

Protocol for In Vitro Pharmacological Profiling
  • Primary Screening - Monoamine Transporter Binding Assays:

    • Perform competitive radioligand binding assays to determine the affinity (Ki) of the synthesized compounds for the human serotonin transporter (hSERT), norepinephrine transporter (hNET), and dopamine transporter (hDAT) using established radioligands (e.g., [³H]citalopram for hSERT, [³H]nisoxetine for hNET, and [³H]WIN 35,428 for hDAT).

  • Functional Assays - Monoamine Reuptake Inhibition:

    • Conduct in vitro monoamine reuptake assays using synaptosomes or cell lines expressing the respective transporters to determine the functional potency (IC50) of the compounds in inhibiting the uptake of [³H]serotonin, [³H]norepinephrine, and [³H]dopamine.

  • Selectivity Profiling:

    • Screen active compounds against a panel of other CNS receptors and ion channels (e.g., sigma receptors, NMDA receptors, adrenergic receptors, serotonergic receptors) to assess their selectivity profile.

Data Analysis and SAR Elucidation
  • Data Tabulation: Organize the binding affinity (Ki) and functional potency (IC50) data for all synthesized analogs in a clear tabular format for easy comparison.

  • SAR Analysis: Correlate the structural modifications with the observed biological activity to identify key pharmacophoric features and develop a comprehensive structure-activity relationship. This will guide the design of future generations of more potent and selective compounds.

Analog ModificationPredicted Impact on ActivityRationale
Replacement of Morpholine with PiperidinePotentially decreased potency or altered selectivityRemoval of H-bond acceptor may affect binding.
Variation of N-Alkyl GroupModulation of potency and selectivitySteric and electronic effects at the amine are critical for transporter interaction.
Replacement of Cyclohexyl with PhenylLikely high potency as a triple reuptake inhibitorBased on the activity of the known phenyl analog.

Conclusion

This compound represents an intriguing, yet underexplored, chemical entity with significant potential for CNS activity, particularly as a monoamine reuptake inhibitor. This technical guide has provided a comprehensive overview of its structure, a plausible synthetic route, and a roadmap for the exploration of its structural analogs and pharmacological profile. By systematically applying the outlined synthetic and pharmacological testing protocols, researchers can unlock the therapeutic potential of this promising chemical scaffold and contribute to the development of novel treatments for a range of neurological and psychiatric disorders.

References

  • Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 374-391. Available at: [Link]

  • Palchykov, V. A., & Kikelj, D. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(2), 191-229. Available at: [Link]

  • ChemWhat. (n.d.). This compound CAS#: 938458-83-4. Retrieved January 22, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 1-(aminomethyl)-cyclohexaneacetic acid. Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). Process for preparing N-methyl morpholine. (CN101012208A).
  • Google Patents. (n.d.). Synthesis process of N-methylmorpholine. (CN111675677B).
  • Zhu, M., Liu, S., Deng, Z., & Wang, G. (2014). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 26(1), 259-261. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of 1-(aminomethyl) cyclohexaneacetic acid. (US7071356B1).
  • Google Patents. (n.d.). Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid. (CN1221525C).
  • PrepChem. (n.d.). Preparation of cyclohexylamine. Retrieved January 22, 2026, from [Link]

  • Qin, S., Wang, P., Huang, S., Liu, S., Wang, G., Wang, L., Sun, M., & Wang, X. (2015). An Efficient Method for the Production of Cyclohexylamine from Cyclohexanone and Ammonia over Cu-Cr-La/γ-Al2O3. Journal of the Korean Chemical Society, 59(6), 493-498. Available at: [Link]

  • Gualtieri, F. (2015). Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. Molecules, 20(3), 3836-3857. Available at: [Link]

  • Mosier, P. D., et al. (2022). 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists. Archiv der Pharmazie, 355(12), e2200432. Available at: [Link]

  • Neumeyer, J. L., et al. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. Molecules, 27(24), 8829. Available at: [Link]

  • Singh, P., & Kumar, A. (2017). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Journal of Applicable Chemistry, 6(4), 629-635. Available at: [Link]

  • Bhragual, D. D., et al. (2010). Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research, 2(2), 345-349. Available at: [Link]

  • Geldenhuys, W. J., Malan, S. F., & Van der Schyf, C. J. (2005). Pharmacology and structure-activity relationships of bioactive polycyclic cage compounds: A focus on pentacycloundecane derivatives. Medicinal research reviews, 25(1), 21-48. Available at: [Link]

  • González-Gálvez, D., et al. (2019). Synthesis and pharmacological evaluation of (2-oxaadamant-1-yl)amines. Bioorganic & medicinal chemistry letters, 29(18), 2635-2639. Available at: [Link]

  • Zhang, Y., et al. (2024). Novel Tricyclo[4.2.1]Nonane and Bicyclo[2.2.1]Heptane Derivatives: Synthesis, in Vitro Biological Activities and in Silico Studies. Chemistry & Biodiversity, e202400895. Available at: [Link]

  • Wang, Y., et al. (2022). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 27(24), 8963. Available at: [Link]

  • Kaczor, A. A., et al. (2021). Synthesis, Biological Activity and Preliminary in Silico ADMET Screening of Polyamine Conjugates with Bicyclic Systems. Molecules, 26(11), 3198. Available at: [Link]

  • Harish, K., et al. (2017). Synthesis and biological evaluation of substituted naphthoquinone derivatives as potent antimycobacterial agents. Bioorganic & medicinal chemistry letters, 27(15), 3487-3491. Available at: [Link]

  • Okazaki, S., et al. (2018). Structure-Activity Relationships of Styrylquinoline and Styrylquinoxaline Derivatives as α-Synuclein Imaging Probes. ACS medicinal chemistry letters, 9(10), 1044-1049. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols for In Vivo Rodent Studies of N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting preclinical in vivo studies of the novel compound N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine in rodent models. Due to the limited public data on this specific molecule, the protocols outlined herein are synthesized from best practices for the evaluation of novel psychoactive substances (NPS) and are informed by data from structurally analogous compounds. The guide emphasizes a logical, tiered approach, beginning with essential safety and pharmacokinetic profiling before proceeding to detailed pharmacodynamic and behavioral assessments to elucidate the compound's potential therapeutic effects and abuse liability.

Introduction to this compound

This compound (CAS No. 938458-83-4) is a synthetic organic compound with a molecular formula of C12H24N2O[1][2]. Its chemical structure features a cyclohexyl ring substituted with both a morpholinyl group and an N-methylaminomethyl group. While direct pharmacological data for this compound is scarce, its structure bears resemblance to other psychoactive molecules, particularly those in the cyclohexylamine class.

A close structural analog, N-methyl-1-(1-phenylcyclohexyl)methanamine, has been identified as a potent triple reuptake inhibitor of serotonin (SERT), norepinephrine (NET), and dopamine (DAT), with IC50 values of 169, 85, and 21 nM, respectively[3]. This analog demonstrated efficacy in the mouse tail suspension test, suggesting potential antidepressant activity without causing general motor stimulation[3]. Based on this analogy, it is hypothesized that this compound may also act as a monoamine reuptake inhibitor. Therefore, the in vivo testing strategy should aim to characterize its effects on the central nervous system, including its potential as a therapeutic agent and its abuse liability.

Pre-Protocol Essentials: Compound Handling and Formulation

2.1 Safety and Handling Given that the toxicological profile of this compound is unknown, all handling should occur in a certified chemical fume hood. Personnel must wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. A Safety Data Sheet (SDS) should be consulted if available, and institutional safety protocols for handling potent, uncharacterized compounds must be strictly followed.

2.2 Formulation for In Vivo Administration The choice of vehicle is critical for ensuring bioavailability and minimizing confounding effects. A tiered approach to vehicle selection is recommended.

Protocol 2.2.1: Vehicle Screening

  • Assess Solubility: Begin by assessing the solubility of the compound (as a free base or a salt, e.g., HCl) in standard vehicles.

    • Sterile Water

    • 0.9% Saline

    • Phosphate-Buffered Saline (PBS)

    • 5% Tween® 80 in saline

    • 10% DMSO, 40% PEG 400, 50% Saline

  • Preparation: Prepare a small test batch at the highest intended concentration. Use sonication and gentle warming (<40°C) if necessary to aid dissolution.

  • Observation: Visually inspect for precipitation or phase separation after preparation and after storage at room temperature and 4°C for 24 hours.

  • Selection: The simplest vehicle that provides a stable, clear solution should be selected for the studies. For intravenous (IV) administration, ensure the final formulation is sterile and isotonic.

Tier 1: Foundational In Vivo Assessment

This initial tier focuses on establishing the basic safety, tolerability, and pharmacokinetic profile of the compound. These data are prerequisites for designing meaningful pharmacodynamic studies.

3.1 Acute Toxicity and Dose-Range Finding

This study aims to identify the maximum tolerated dose (MTD) and observe overt physiological and behavioral effects at escalating doses.

Protocol 3.1.1: Acute Toxicity Study in Mice

  • Animal Model: Male and female C57BL/6J mice (8-10 weeks old). Use 3-5 animals per dose group.

  • Route of Administration: Intraperitoneal (IP) or oral gavage (PO), depending on the intended clinical route.

  • Dose Escalation: Based on analogous compounds, a logarithmic dose escalation is appropriate.

    • Example Dose Levels: 1, 3, 10, 30, 100 mg/kg.

    • A vehicle-only group serves as the control.

  • Observation Period: Closely monitor animals for the first 4 hours post-administration, and then at 24 and 48 hours.

  • Parameters to Record:

    • Mortality/Morbidity.

    • Clinical signs (e.g., changes in posture, gait, respiration, autonomic signs like salivation or piloerection).

    • Behavioral changes (e.g., stereotypy, hyperactivity, sedation).

    • Body weight changes.

  • MTD Determination: The MTD is the highest dose that does not produce mortality or serious, irreversible signs of toxicity. Doses for subsequent behavioral studies should be selected below the MTD.

3.2 Pharmacokinetic (PK) Profiling

A basic PK study is essential to understand the compound's absorption, distribution, and elimination half-life (T½), which informs the timing of behavioral assessments.

Protocol 3.2.1: Satellite PK Study in Rats

  • Animal Model: Male Sprague-Dawley rats (250-300g) fitted with jugular vein catheters for serial blood sampling. Rats are often preferred for PK studies due to larger blood volume.

  • Dosing: Administer a single mid-range dose (e.g., 10 mg/kg, PO or IV) determined from the toxicity study.

  • Blood Sampling: Collect blood samples (approx. 150 µL) into EDTA-coated tubes at predetermined time points.

    • IV Administration: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.

    • PO Administration: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours.

  • Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.

Pharmacokinetic Parameter Description
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC (Area Under the Curve) Total drug exposure over time
T½ (Half-life) Time for plasma concentration to decrease by half
CL (Clearance) Volume of plasma cleared of the drug per unit time
Vd (Volume of Distribution) Apparent volume into which the drug distributes
F% (Bioavailability) Fraction of oral dose that reaches systemic circulation (requires IV data)

Tier 2: Pharmacodynamic and Behavioral Characterization

This tier investigates the compound's effects on behavior, leveraging assays relevant to its hypothesized mechanism as a monoamine reuptake inhibitor.

4.1 Assessment of General Locomotor Activity

Protocol 4.1.1: Open Field Test (OFT)

  • Purpose: To assess stimulant or sedative effects and anxiety-like behavior.

  • Apparatus: A square arena (e.g., 40x40 cm for mice) equipped with automated photobeam tracking.

  • Procedure:

    • Acclimate animals to the testing room for at least 60 minutes.

    • Administer the compound or vehicle. Doses should be sub-MTD (e.g., 3, 10, 30 mg/kg, IP).

    • Place the animal in the center of the arena at a time point corresponding to the Tmax from PK studies.

    • Record activity for 30-60 minutes.

  • Primary Endpoints:

    • Horizontal Activity: Total distance traveled.

    • Vertical Activity: Rearing frequency (a measure of exploratory behavior).

    • Thigmotaxis: Time spent in the center versus the periphery of the arena (an index of anxiety).

4.2 Evaluation of Abuse Liability

Protocol 4.2.1: Conditioned Place Preference (CPP)

  • Purpose: To measure the rewarding or aversive properties of the compound[4].

  • Apparatus: A two-chamber box with distinct visual and tactile cues, separated by a removable door.

  • Procedure (3-Phase Design):

    • Phase 1: Pre-Conditioning (Baseline): On Day 1, place the animal in the apparatus with free access to both chambers for 15 minutes to determine initial preference[5].

    • Phase 2: Conditioning (Days 2-9): For 8 days, conduct alternating daily sessions. On one day, administer the drug and confine the animal to one chamber (e.g., the initially non-preferred one) for 30 minutes. On the alternate day, administer vehicle and confine the animal to the opposite chamber[5].

    • Phase 3: Post-Conditioning (Test): On Day 10, in a drug-free state, place the animal in the apparatus with free access to both chambers and record the time spent in each chamber for 15 minutes.

  • Endpoint: A significant increase in time spent in the drug-paired chamber during the test phase compared to baseline indicates a rewarding effect.

CPP_Workflow cluster_Phase1 Phase 1: Baseline cluster_Phase2 Phase 2: Conditioning cluster_Phase3 Phase 3: Test P1 Day 1: Pre-Test (15 min, free access) Determine initial chamber preference P2_Drug Days 2, 4, 6, 8: Administer Drug Confine to one chamber (30 min) P1->P2_Drug Exclude animals with strong initial preference P2_Veh Days 3, 5, 7, 9: Administer Vehicle Confine to other chamber (30 min) P3 Day 10: Post-Test (Drug-free, 15 min, free access) Measure time in each chamber P2_Drug->P3 24h after last conditioning session Data Compare time in drug-paired chamber: Post-Test vs. Baseline P3->Data Analyze Data

Caption: Conditioned Place Preference (CPP) experimental workflow.

4.3 Assessment of Antidepressant-like Activity

Given the pharmacology of its structural analog, testing for antidepressant effects is warranted.

Protocol 4.3.1: Forced Swim Test (FST)

  • Purpose: To screen for antidepressant-like efficacy. The test is based on the observation that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressants decrease the time spent immobile.

  • Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • Administer the compound or vehicle at selected doses.

    • After a pre-treatment time based on Tmax (e.g., 30-60 minutes), place the mouse in the water-filled cylinder for 6 minutes.

    • Record the session. A trained observer, blind to the treatment groups, should score the duration of immobility during the last 4 minutes of the test.

  • Endpoint: A significant reduction in immobility time compared to the vehicle group suggests antidepressant-like activity. It is crucial to correlate these results with locomotor activity data, as a general stimulant effect could produce a false positive.

Integrated Experimental Workflow

The overall research plan should follow a logical progression, with data from earlier stages informing the design of later experiments.

Full_Workflow Start Compound Synthesis & QC Formulation Formulation & Vehicle Selection Start->Formulation Tox Tier 1: Acute Toxicity (Dose-Range Finding) Formulation->Tox PK Tier 1: Pharmacokinetics (Rat PK Study) Tox->PK Select Doses Behavior Tier 2: Behavioral Pharmacology Tox->Behavior Select Doses PK->Behavior Inform Timepoints OFT Open Field Test (Locomotor & Anxiety) Behavior->OFT CPP Conditioned Place Preference (Abuse Liability) Behavior->CPP FST Forced Swim Test (Antidepressant-like) Behavior->FST Analysis Data Analysis & Interpretation OFT->Analysis CPP->Analysis FST->Analysis Report Final Report & Go/No-Go Decision Analysis->Report

Sources

Application Notes & Protocols for the Administration of N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine in Rats

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Foreword: Navigating the Preclinical Path for a Novel Compound

The journey of a novel chemical entity from discovery to potential therapeutic application is paved with rigorous preclinical evaluation. This document serves as a comprehensive guide for the administration and dosage of N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine in rat models. As a compound with limited publicly available data, the protocols outlined herein are built upon established principles of preclinical toxicology and pharmacology, drawing parallels from structurally related molecules. The primary objective is to provide a scientifically sound framework for researchers to conduct initial in vivo assessments, emphasizing safety, reproducibility, and the generation of meaningful data. This guide is designed to be a living document, to be adapted and refined as more specific information about the compound's properties emerges.

Compound Profile: this compound

Chemical Identity
  • Chemical Name: this compound[1]

  • CAS Number: 938458-83-4[1]

  • Molecular Formula: C12H24N2O[1]

  • Molecular Weight: 212.33 g/mol [1]

  • Structure: (Structure to be visualized by the user based on the chemical name)

Known and Inferred Properties

Publicly available information on the pharmacological and toxicological profile of this compound is scarce. However, its chemical structure, featuring a cyclohexyl ring and a morpholine group, suggests potential central nervous system (CNS) activity. A structurally analogous compound, N-methyl-1-(1-phenylcyclohexyl)methanamine, has been identified as a potent triple reuptake inhibitor of serotonin, norepinephrine, and dopamine.[2] This suggests that this compound might exhibit similar neuromodulatory properties. Another study on a different morpholine derivative of phencyclidine demonstrated analgesic effects in rats.[3]

Due to the lack of specific data, a cautious approach is warranted. Initial studies should focus on establishing a basic safety profile and determining a therapeutic window.

Preclinical Study Design: Foundational Principles

The design of initial preclinical studies in rats is critical for obtaining reliable and translatable data. The following sections detail the key considerations for investigating this compound.

The Imperative of Dose-Response Studies

A dose-response study is fundamental to understanding the pharmacological and toxicological effects of a new compound.[4][5] The primary goals of such a study are to determine the Maximum Tolerated Dose (MTD) and to establish a relationship between the dose administered and the observed effects.[6] This information is crucial for selecting appropriate dose levels for subsequent efficacy and safety studies. A well-designed dose-response study typically includes a control group and multiple dose levels, often spaced logarithmically to cover a broad range of exposures.[7]

Route of Administration: A Critical Choice

The choice of administration route should align with the intended clinical application and the physicochemical properties of the compound.[8] For initial studies in rats, several routes are commonly employed:

  • Oral (PO): Often administered via gavage, this route is convenient and relevant for drugs intended for oral administration in humans.[9][10]

  • Intravenous (IV): This route ensures 100% bioavailability and provides a rapid onset of action, making it suitable for initial pharmacokinetic studies.[9]

  • Intraperitoneal (IP): A common route in rodents, IP administration leads to rapid absorption into the vasculature.[9][11]

  • Subcutaneous (SC): This route allows for slower, more sustained absorption compared to IV or IP.[9][11]

The selection of the administration route will influence the pharmacokinetic profile and, consequently, the observed efficacy and toxicity of the compound.

Vehicle Selection: Ensuring Inertness and Solubility

The vehicle used to dissolve or suspend the test compound must be non-toxic and should not interfere with the biological activity of the compound.[8][12][13] The choice of vehicle depends on the solubility of this compound. Common vehicles for preclinical studies in rats include:

  • Saline (0.9% NaCl): Suitable for water-soluble compounds.

  • Distilled Water: Another option for water-soluble compounds.

  • Polyethylene glycol 400 (PEG 400): A common co-solvent for poorly water-soluble compounds.

  • Dimethyl sulfoxide (DMSO): A powerful solvent, but its use should be carefully considered due to its potential to influence biological systems.[13]

  • Corn Oil: Often used for lipophilic compounds administered orally.[13]

It is crucial to conduct a vehicle toxicity study to ensure that the chosen vehicle does not produce any adverse effects at the intended administration volume.[12]

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation and administration of this compound in rats. These are intended as a starting point and may require optimization based on the specific properties of the compound and the objectives of the study.

Protocol 1: Preparation of Dosing Solution

Objective: To prepare a stable and homogenous dosing solution of this compound for in vivo administration.

Materials:

  • This compound powder

  • Selected vehicle (e.g., sterile saline, PEG 400/water mixture)

  • Sterile vials

  • Vortex mixer

  • Analytical balance

  • pH meter (if applicable)

Procedure:

  • Determine the required concentration: Based on the desired dose and the average weight of the rats, calculate the required concentration of the dosing solution.

  • Weigh the compound: Accurately weigh the required amount of this compound using an analytical balance.

  • Dissolve in vehicle: Gradually add the weighed compound to the selected vehicle in a sterile vial.

  • Ensure complete dissolution: Vortex the solution until the compound is completely dissolved. If necessary, gentle warming or sonication can be used, provided the compound is stable under these conditions.

  • Check pH (if necessary): If the compound is acidic or basic, the pH of the final solution should be adjusted to a physiologically acceptable range (typically pH 6.5-7.5) to avoid irritation at the site of administration.

  • Store appropriately: Store the dosing solution under appropriate conditions (e.g., protected from light, refrigerated) to ensure its stability. The stability of the formulation should be determined.

Protocol 2: Dose-Response Study in Rats

Objective: To determine the MTD and to characterize the dose-response relationship of this compound in rats.

Animals:

  • Male or female Sprague-Dawley or Wistar rats (8-10 weeks old)

  • Animals should be acclimatized to the laboratory conditions for at least one week before the start of the study.

Experimental Design:

  • Groups:

    • Group 1: Vehicle control

    • Group 2: Low dose

    • Group 3: Mid dose

    • Group 4: High dose

    • Group 5: Satellite group (for toxicokinetics, if needed)

  • Number of animals: A minimum of 5-8 animals per sex per group is recommended.

Procedure:

  • Animal Identification and Weighing: Individually mark and weigh each animal before dosing.

  • Dose Calculation: Calculate the volume of the dosing solution to be administered to each animal based on its body weight.

  • Administration: Administer the calculated dose of the compound or vehicle to the animals according to the chosen route of administration (e.g., oral gavage).

  • Clinical Observations: Observe the animals for any clinical signs of toxicity immediately after dosing and at regular intervals for at least 14 days. Observations should include changes in behavior, appearance, and physiological functions.

  • Body Weight and Food Consumption: Record the body weight and food consumption of each animal daily for the first week and weekly thereafter.

  • Terminal Procedures: At the end of the observation period, euthanize the animals and perform a gross necropsy. Collect blood samples for hematology and clinical chemistry analysis, and collect organs for histopathological examination.

Data Analysis:

Analyze the collected data to determine the MTD, identify any target organs of toxicity, and establish a dose-response relationship for the observed effects.

Data Presentation: Hypothetical Dose-Response Study Summary

The following table provides an example of how to summarize the data from a dose-response study. Note: The data presented below is hypothetical and for illustrative purposes only.

GroupDose (mg/kg)Administration RouteNumber of Animals (M/F)Key Observations
10 (Vehicle)Oral Gavage8/8No adverse effects observed.
210Oral Gavage8/8No significant changes in clinical signs or body weight.
330Oral Gavage8/8Mild sedation observed within 1 hour of dosing, resolved within 4 hours.
4100Oral Gavage8/8Significant sedation, ataxia, and decreased food consumption. One male and one female found dead on day 2.

Visualizing Experimental Workflows and Potential Mechanisms

Experimental Workflow for a Dose-Response Study

The following diagram illustrates the key steps in a typical dose-response study in rats.

DoseResponseWorkflow cluster_prestudy Pre-Study Phase cluster_study Study Phase cluster_poststudy Post-Study Phase AnimalAcclimatization Animal Acclimatization (≥ 1 week) Randomization Randomization into Dose Groups AnimalAcclimatization->Randomization DoseSolutionPrep Dosing Solution Preparation Dosing Dose Administration DoseSolutionPrep->Dosing Randomization->Dosing ClinicalObservation Clinical Observations (Daily) Dosing->ClinicalObservation BodyWeight Body Weight & Food Consumption Measurement Dosing->BodyWeight TerminalProcedures Terminal Procedures (Necropsy, Blood & Tissue Collection) ClinicalObservation->TerminalProcedures BodyWeight->TerminalProcedures DataAnalysis Data Analysis & MTD Determination TerminalProcedures->DataAnalysis

Caption: Workflow of a typical dose-response study in rats.

Hypothetical Signaling Pathway

Based on the potential triple reuptake inhibition mechanism of a structurally similar compound, the following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound.

SignalingPathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound N-Methyl-1-(1-morpholin-4-yl- cyclohexyl)methanamine SERT SERT Compound->SERT Inhibition NET NET Compound->NET Inhibition DAT DAT Compound->DAT Inhibition Serotonin_pre Serotonin Serotonin_syn Serotonin Serotonin_pre->Serotonin_syn Norepinephrine_pre Norepinephrine Norepinephrine_syn Norepinephrine Norepinephrine_pre->Norepinephrine_syn Dopamine_pre Dopamine Dopamine_syn Dopamine Dopamine_pre->Dopamine_syn Serotonin_syn->SERT Reuptake Serotonin_receptor 5-HT Receptor Serotonin_syn->Serotonin_receptor Norepinephrine_syn->NET Reuptake Adrenergic_receptor Adrenergic Receptor Norepinephrine_syn->Adrenergic_receptor Dopamine_syn->DAT Reuptake Dopamine_receptor Dopamine Receptor Dopamine_syn->Dopamine_receptor DownstreamSignaling Downstream Signaling Serotonin_receptor->DownstreamSignaling Adrenergic_receptor->DownstreamSignaling Dopamine_receptor->DownstreamSignaling

Caption: Hypothetical mechanism of action via monoamine reuptake inhibition.

Conclusion and Future Directions

The administration and dosage of a novel compound like this compound in rats require a methodical and cautious approach. The protocols and guidelines presented in this document provide a foundational framework for initiating preclinical investigations. It is imperative that researchers prioritize animal welfare and adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement). As data from initial studies become available, these protocols should be refined to optimize the experimental design for subsequent, more detailed investigations into the pharmacokinetic, pharmacodynamic, and toxicological properties of this compound.

References

  • This compound CAS#: 938458-83-4. ChemWhat. Available from: [Link]

  • Zhang, M., et al. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. Bioorganic & Medicinal Chemistry Letters, 21(5), 1456-1459. Available from: [Link]

  • Turner, P. V., et al. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600-613. Available from: [Link]

  • Gigante, E., et al. (2012). Regulation of operant oral ethanol self-administration: a dose-response curve study in rats. Alcohol and Alcoholism, 47(5), 517-525. Available from: [Link]

  • Thackaberry, E. A., et al. (2015). Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-β-cyclodextrin causes renal toxicity. Journal of Applied Toxicology, 35(10), 1115-1126. Available from: [Link]

  • Tang, C. (2019). Is it meaningful to study dose-response relationship in animal? ResearchGate. Available from: [Link]

  • Kim, J. H., et al. (2020). Comparative Analyses of the Influences of Vehicles on Selected Biological Parameters Following Single-Dose Oral Administration in Sprague-Dawley Rats. Toxicological Research, 36(3), 229-237. Available from: [Link]

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Available from: [Link]

  • Altasciences. (n.d.). Planning Your Preclinical Assessment. Available from: [Link]

  • Ryan, K. R., et al. (2006). Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies. Journal of Agricultural, Biological, and Environmental Statistics, 11(2), 195-211. Available from: [Link]

  • Boston University IACUC. (2021). Administration Of Drugs and Experimental Compounds in Mice and Rats. Available from: [Link]

  • Gad, S. C., et al. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology, 25(6), 499-521. Available from: [Link]

  • Conolly, R. B., et al. (1999). Statistical Analysis of Nonmonotonic Dose-Response Relationships: Research Design and Analysis of Nasal Cell Proliferation in Rats Exposed to Formaldehyde. Toxicological Sciences, 49(1), 1-13. Available from: [Link]

  • Miladi, H., et al. (2007). Synthesis and determination of acute and chronic pain activities of 1-[1-(4-methylphenyl) (cyclohexyl)] morpholine as a new phencyclidine derivative in rats. Arzneimittelforschung, 57(5), 256-260. Available from: [Link]

  • University of Anbar. (n.d.). Routes of drug administration. Available from: [Link]

Sources

"N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine" in electrophysiology recordings

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the electrophysiological characterization of N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine and its analogs as modulators of the TRPML ion channel family.

Introduction: Unveiling a Novel Chemical Scaffold for Ion Channel Modulation

The study of ion channels, the fundamental gatekeepers of cellular electrical activity, is a cornerstone of drug discovery and neuroscience. The emergence of novel chemical entities that can selectively modulate these channels offers exciting therapeutic possibilities. This guide focuses on the electrophysiological investigation of compounds centered around a "morpholin-4-ylcyclohexyl" core, with a specific focus on this compound.

While public domain literature on this specific molecule is scarce, the broader chemical family has been identified as a source of potent modulators for the Transient Receptor Potential Mucolipin (TRPML) subfamily of ion channels. A notable example is SF-21 (4-chloro-N-(2-morpholin-4-ylcyclohexyl)benzenesulfonamide) , a known agonist of the TRPML2 ion channel.[1][2] This application note will, therefore, use the established activity of these analogs on TRPML channels as a predictive framework for designing and executing a robust electrophysiological characterization of this compound.

TRPML channels (TRPML1, TRPML2, and TRPML3) are cation-permeable channels primarily located in the membranes of endosomes and lysosomes.[3] They are critical for maintaining ion homeostasis within these organelles and play vital roles in processes such as membrane trafficking, exocytosis, and cellular clearance.[2][3] Dysfunction of TRPML channels is linked to severe human pathologies, including the lysosomal storage disorder Mucolipidosis type IV (caused by mutations in TRPML1), and they are emerging as targets for neurodegenerative diseases and cancer.[3][4]

This guide provides the detailed protocols necessary to ascertain whether this compound acts as a modulator of TRPML channels, a critical first step in evaluating its therapeutic potential.

Predicted Mechanism of Action: Agonism of TRPML Channels

Based on the activity of its structural analogs, it is hypothesized that this compound functions as an agonist of one or more TRPML channel isoforms. Agonists are molecules that bind to a receptor or channel and activate it, mimicking the effect of the endogenous ligand. In the context of TRPML channels, an agonist would be expected to increase the channel's open probability, leading to an enhanced flux of cations (such as Ca²⁺, Na⁺, and Fe²⁺) across the membrane in which the channel resides.

The primary function of TRPML channels is to release cations from the lumen of endo-lysosomes into the cytoplasm. By activating these channels, a small molecule agonist would facilitate this ion release, thereby modulating the numerous downstream cellular processes that are dependent on these signaling ions.

TRPML_Signaling_Pathway cluster_0 Endo-Lysosome cluster_1 Cytoplasm TRPML TRPML Channel Signaling Downstream Cellular Processes (e.g., Membrane Trafficking, Autophagy, Exocytosis) TRPML->Signaling Cation Efflux Ions Ca²⁺, Na⁺, Fe²⁺ (High Concentration) Compound This compound (Hypothesized Agonist) Compound->TRPML Binds & Activates Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Transfect HEK293 Cells (TRPML2 + eGFP) B Plate Cells on Coverslips A->B D Identify eGFP+ Cell B->D C Prepare Solutions (Internal, External, Compound) H Apply Test Compound via Perfusion C->H E Form Gigaseal (>1 GΩ) D->E F Establish Whole-Cell Mode E->F G Record Baseline Current (Voltage Ramp/Step) F->G G->H I Record Drug-Effect Current H->I J Washout Compound I->J K Measure Current Amplitude J->K L Plot I-V Curves K->L M Construct Dose-Response Curve K->M N Calculate EC₅₀ M->N

Caption: Workflow for electrophysiological characterization.

Data Analysis and Interpretation

  • Current-Voltage (I-V) Relationship: For the primary screen, subtract the baseline current from the current recorded in the presence of the compound. Plot the resulting net current against the membrane voltage. For a TRPML agonist, you would expect to see an increase in both inward (negative potentials) and outward (positive potentials) currents, characteristic of a non-rectifying or outwardly-rectifying cation channel.

  • Dose-Response Analysis: For each concentration, normalize the elicited current to the maximal response. Plot the normalized response against the logarithm of the compound concentration. Fit the data with a Hill equation to determine the EC₅₀ (half-maximal effective concentration) , which is a key measure of the compound's potency.

A successful outcome would be the reproducible, dose-dependent activation of currents in TRPML2-expressing cells, but not in untransfected control cells. This would provide strong evidence that this compound is indeed a TRPML channel agonist, paving the way for further investigation into its selectivity and therapeutic utility.

References

  • Vertex AI Search. (2026). Electrophysiological Approaches for the Study of Ion Channel Function - PMC - NIH.
  • An electrophysiological Approach to Analyze Lysosomal Cation Channels of the TRP Channel Superfamily. (n.d.).
  • Axol Bioscience. (n.d.).
  • Grimm, C., et al. (2017). Constitutive Activity of TRPML2 and TRPML3 Channels versus Activation by Low Extracellular Sodium and Small Molecules. PubMed Central.
  • Venkatachalam, K., et al. (2015). The Mucolipin-2 (TRPML2) Ion Channel: a tissue-specific protein crucial to normal cell function. PubMed Central.
  • ResearchGate. (n.d.). Effect of LSS on HEK293 cells expressing TRPML1, TRPML2, or TRPML3.
  • Google Patents. (n.d.).
  • Ogden, D., & Stanfield, P. (n.d.). Patch clamp techniques for single channel and whole-cell recording.
  • Islas, L. D. (n.d.). Electrophysiological Methods for the Study of TRP Channels. NCBI.
  • ChemWhat. (n.d.). This compound CAS#: 938458-83-4.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Extracellular loop mutation increases TRPML3 open probability in....
  • A simplified protocol of the whole-cell patch clamp technique, for use in neuronal cultures. (n.d.).
  • Google Patents. (n.d.). US20160067241A1 - Compositions and methods to improve the therapeutic benefit of suboptimally administered chemical compounds....
  • ResearchGate. (n.d.).

Sources

Application Notes and Protocols for Microdialysis Experiments with N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Neuropharmacological Profile of a Novel Cyclohexyl Derivative

N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine is a synthetic compound with the chemical formula C₁₂H₂₄N₂O and a molecular weight of 212.33 g/mol .[1][2] Its chemical structure, featuring a morpholine ring attached to a cyclohexyl backbone, suggests potential psychoactive properties. While specific biological data for this compound is not extensively documented in publicly available literature, its structural motifs are present in various centrally active agents. This has led to the hypothesis that it may function as a novel psychoactive substance (NPS), possibly modulating monoaminergic systems.

In vivo microdialysis is a powerful technique for studying the neurochemical effects of such compounds in the brains of freely moving animals.[3][4] This method allows for the continuous sampling of the extracellular fluid in specific brain regions, providing real-time data on neurotransmitter dynamics.[3][5] This application note provides a comprehensive guide for utilizing in vivo microdialysis to investigate the effects of this compound on dopamine (DA) and serotonin (5-HT) levels in the nucleus accumbens, a key region of the brain's reward circuitry.

The protocols outlined herein are designed to be a self-validating system, providing researchers with a robust framework for assessing the neuropharmacological profile of this and structurally similar compounds.

Hypothesized Mechanism of Action

Based on its chemical structure, it is hypothesized that this compound may act as an inhibitor or releasing agent at dopamine and serotonin transporters. This would lead to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby exerting its potential psychoactive effects. The following diagram illustrates this hypothesized mechanism at a synaptic terminal.

hypothesized_mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal DA_Vesicle Dopamine Vesicle Synaptic_Cleft Synaptic Cleft DA_Vesicle->Synaptic_Cleft DA Release 5HT_Vesicle Serotonin Vesicle 5HT_Vesicle->Synaptic_Cleft 5-HT Release DAT Dopamine Transporter (DAT) SERT Serotonin Transporter (SERT) DA_Receptor Dopamine Receptor 5HT_Receptor Serotonin Receptor Synaptic_Cleft->DAT DA Reuptake Synaptic_Cleft->SERT 5-HT Reuptake Synaptic_Cleft->DA_Receptor Binding Synaptic_Cleft->5HT_Receptor Binding Compound N-Methyl-1-(1-morpholin-4- ylcyclohexyl)methanamine Compound->DAT Inhibition Compound->SERT Inhibition

Caption: Hypothesized action of this compound at the synapse.

Experimental Workflow Overview

The following diagram provides a high-level overview of the experimental workflow for a typical in vivo microdialysis study.

experimental_workflow Animal_Acclimation Animal Acclimation Stereotaxic_Surgery Stereotaxic Surgery: Guide Cannula Implantation Animal_Acclimation->Stereotaxic_Surgery Recovery Post-Surgical Recovery Stereotaxic_Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Baseline_Collection Baseline Sample Collection Probe_Insertion->Baseline_Collection Drug_Administration Compound Administration Baseline_Collection->Drug_Administration Experimental_Collection Experimental Sample Collection Drug_Administration->Experimental_Collection Sample_Analysis HPLC-ECD Analysis Experimental_Collection->Sample_Analysis Histology Histological Verification Experimental_Collection->Histology Data_Analysis Data Analysis & Interpretation Sample_Analysis->Data_Analysis

Caption: High-level experimental workflow for in vivo microdialysis.

Detailed Protocols

PART 1: Stereotaxic Implantation of Guide Cannula

Objective: To surgically implant a guide cannula targeting the nucleus accumbens in a rodent model.

Materials:

  • Male Wistar rats (250-300 g)

  • Stereotaxic apparatus

  • Anesthesia machine (isoflurane)

  • Heating pad

  • Surgical tools (scalpel, forceps, etc.)

  • Guide cannula (e.g., CMA 12)

  • Bone screws

  • Dental cement

  • Antiseptic solution and sterile saline

  • Analgesics (post-operative care)

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat with isoflurane (5% for induction, 1-2% for maintenance). Place the animal on a heating pad to maintain body temperature. Shave the head and secure it in the stereotaxic frame.[3] Apply ophthalmic ointment to the eyes to prevent drying.

  • Surgical Incision: Clean the surgical area with an antiseptic solution. Make a midline incision on the scalp to expose the skull.

  • Coordinate Determination: Identify and level Bregma and Lambda. Based on a rat brain atlas, determine the coordinates for the nucleus accumbens (e.g., AP: +1.6 mm, ML: ±1.5 mm from Bregma; DV: -6.5 mm from dura).[6]

  • Craniotomy and Screw Placement: Drill a small hole at the target coordinates for the guide cannula. Drill 2-3 additional holes for anchor screws.[7] Gently insert the bone screws.

  • Guide Cannula Implantation: Lower the guide cannula to the predetermined DV coordinate.

  • Fixation: Secure the guide cannula and anchor screws with dental cement.

  • Post-operative Care: After the cement has hardened, insert a dummy cannula to keep the guide patent. Suture the scalp and administer post-operative analgesics. Allow the animal to recover for at least 5-7 days.[6]

PART 2: In Vivo Microdialysis

Objective: To collect extracellular fluid from the nucleus accumbens of a freely moving rat before and after administration of the test compound.

Materials:

  • Surgically prepared rat in a microdialysis cage

  • Microdialysis probe (e.g., CMA 12, 2 mm membrane)

  • Syringe pump

  • Perfusion solution (artificial cerebrospinal fluid - aCSF)

  • Fraction collector

  • Test compound: this compound, dissolved in a suitable vehicle (e.g., saline).

Perfusion Solution (aCSF) Composition:

ComponentConcentration (mM)
NaCl147
KCl2.7
CaCl₂1.2
MgCl₂1.0

Procedure:

  • Probe Insertion and Equilibration: Gently remove the dummy cannula and insert the microdialysis probe into the guide cannula.[6] Connect the probe to the syringe pump and begin perfusing with aCSF at a flow rate of 1-2 µL/min.[3] Allow the system to equilibrate for at least 1-2 hours.[8]

  • Baseline Collection: Collect dialysate samples every 20 minutes into vials containing an antioxidant (e.g., perchloric acid) using a refrigerated fraction collector.[6] Collect at least 3-4 stable baseline samples.

  • Compound Administration: Administer this compound via the desired route (e.g., intraperitoneal injection).

  • Experimental Sample Collection: Continue collecting dialysate samples every 20 minutes for at least 2-3 hours post-administration.

  • Probe Calibration (Post-Experiment): It is crucial to determine the in vivo recovery of the probe. This can be achieved using methods like the zero-flow rate or no-net-flux method.[9]

  • Histology: At the end of the experiment, euthanize the animal and perfuse the brain with saline followed by formalin. Extract the brain and slice it to verify the correct placement of the microdialysis probe.

PART 3: Neurotransmitter Analysis by HPLC-ECD

Objective: To quantify the concentrations of dopamine and serotonin in the collected microdialysates.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with Electrochemical Detection (ECD)

  • Analytical column (e.g., C18 reverse-phase)

  • Mobile phase (e.g., phosphate buffer with an ion-pairing agent and organic modifier)

  • Standards for dopamine and serotonin

  • Collected microdialysate samples

Procedure:

  • System Setup: Prepare the mobile phase and equilibrate the HPLC-ECD system. The electrochemical detector is highly sensitive for the analysis of monoamines.[10][11][12]

  • Standard Curve Generation: Prepare a series of standard solutions of DA and 5-HT of known concentrations. Inject these standards to generate a standard curve for each analyte.

  • Sample Analysis: Inject a fixed volume of each microdialysate sample into the HPLC system.

  • Data Acquisition and Quantification: Record the chromatograms and identify the peaks for DA and 5-HT based on their retention times compared to the standards. Quantify the concentration of each neurotransmitter in the samples using the standard curve.[13]

Data Analysis and Interpretation

  • Baseline Calculation: The average concentration of the last three stable baseline samples is typically considered as the 100% baseline level.

  • Percentage Change Calculation: Express the post-injection neurotransmitter concentrations as a percentage of the baseline.

  • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to determine the significance of the changes in neurotransmitter levels following compound administration.

  • Interpretation: An increase in extracellular dopamine and/or serotonin levels would support the hypothesis that this compound acts on the respective monoamine transporters.

Trustworthiness and Self-Validation

The integrity of this protocol relies on several key validation steps:

  • Histological Verification: Ensures that the observed neurochemical changes are indeed from the intended brain region.

  • In Vivo Probe Calibration: Accounts for the diffusion efficiency of the microdialysis probe under experimental conditions, allowing for a more accurate estimation of extracellular neurotransmitter concentrations.[9][14]

  • Stable Baseline: Demonstrates that the animal has recovered from the probe insertion and that the system is stable before the experimental manipulation.

  • Appropriate Vehicle Control: A separate group of animals should be administered the vehicle alone to control for any effects of the injection procedure.

By adhering to these rigorous standards, researchers can generate reliable and reproducible data, ensuring the trustworthiness of their findings.

References

  • Harte, M. K., & O'Connor, W. T. (2014). Microdialysis in Rodents. Current protocols in pharmacology, 65, 7.3.1–7.3.23.
  • Ståhle, L. (1992). In vivo calibration of microdialysis probes for exogenous compounds. Acta physiologica Scandinavica. Supplementum, 603, 89–95.
  • ChemWhat. (n.d.). This compound CAS#: 938458-83-4.
  • Eicom. (2015, July 22). Ultra Sensitive Analysis of Dopamine and Serotonin in 5 min, Microdialysis Samples.
  • BLDpharm. (n.d.). [1-(Morpholin-4-ylmethyl)cyclohexyl]methanamine CAS No.:1248125-78-1.
  • Amuza Inc. (2020, February 12).
  • Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2009). Survivable Stereotaxic Surgery in Rodents. Current protocols in neuroscience, Chapter 4, Unit 4.1.
  • Romero-Reyes, M., & Rebec, G. V. (2024). The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review. International journal of molecular sciences, 25(2), 1085.
  • BASi. (n.d.). IN VITRO MICRODIALYSIS APPLICATION NOTE.
  • ECHEMI. (n.d.). C-(1-MORPHOLIN-4-YL-CYCLOHEXYL)-METHYLAMINE Formula.
  • Amuza Inc. (2020, February 3). Best Microdialysis Probe for Your Study.
  • Jing, F. C., Chen, H., & Li, Y. J. (2007). Rapid Determination of Dopamine and Its Metabolites During in vivo Cerebral Microdialysis by Routine High Performance Liquid Chromatography With Electrochemical Detection. Biomedical and Environmental Sciences, 20(4), 316–320.
  • Wang, C. H., Lin, Y. T., & Chen, C. C. (2024). Experimental and numerical investigation of microdialysis probes for ethanol metabolism studies. Analytical Methods, 16(24), 3241-3250.
  • Kogan, E. A., & Lunte, S. M. (2012). In Vivo Calibration of Microdialysis Using Infusion of Stable-Isotope Labeled Neurotransmitters. Analytical chemistry, 84(15), 6439–6446.
  • Perrotta, K. (2018). Analytical Techniques to Investigate the Neurochemical Basis of Behavior. UCLA.
  • Löscher, W., & Potschka, H. (2005). Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates. Journal of pharmacological and toxicological methods, 52(3), 257–275.
  • Santa Cruz Biotechnology. (n.d.). N-Methyl-1-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]methylamine.
  • Amuza Inc. (2015, May 29). Microdialysis - In Vivo System for Neurotransmitter Recovery.
  • CMA Microdialysis. (n.d.). research.
  • Wikipedia. (n.d.). Atomoxetine.
  • Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2010). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 5(9), 855–871.
  • Ataman Kimya. (n.d.). N-Methylmorpholine.
  • Neupsy Key. (2017, February 16). Realization of the Stereotaxic Surgery.
  • Lunte, C. E., & Lunte, S. M. (2006). Recent trends in microdialysis sampling integrated with conventional and microanalytical systems for monitoring biological events: A review. Analytica chimica acta, 566(2), 173–182.

Sources

Application Notes & Protocols: N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the prospective use of N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine as a research chemical in neuroscience. Due to the novelty of this compound, this guide is structured as a proactive research framework, hypothesizing its synthesis, mechanism of action, and providing detailed protocols for its comprehensive characterization. The experimental designs herein are based on established methodologies for analogous compounds and are intended to serve as a rigorous starting point for investigation.

Introduction and Rationale

This compound is a novel chemical entity with structural motifs that suggest potential activity within the central nervous system (CNS). Its core structure, a cyclohexylamine derivative, is a scaffold present in numerous neuroactive compounds, including inhibitors of monoamine transporters.[1] The inclusion of a morpholine ring is also of significant interest, as this moiety is found in various CNS-active drugs and can influence pharmacokinetic properties or interact directly with receptors, such as the NMDA receptor.[2]

Given the structural similarities to known triple reuptake inhibitors (TRIs) and other psychoactive substances, we hypothesize that this compound may function as a modulator of monoaminergic systems (dopamine, norepinephrine, and serotonin). This guide outlines the necessary steps to synthesize, purify, and characterize this compound, followed by a suite of in vitro and in vivo assays to elucidate its pharmacological profile and potential as a tool for neuroscience research.

Chemical Synthesis and Characterization

A plausible and efficient route for the synthesis of this compound is through a multi-step process starting from commercially available reagents. The proposed synthesis is followed by rigorous analytical characterization to ensure the identity and purity of the final compound.

Proposed Synthetic Pathway: Reductive Amination

The synthesis can be approached via a reductive amination pathway, a robust and widely used method for forming C-N bonds.[3]

Diagram: Proposed Synthesis of this compound

G cluster_0 Step 1: Formation of Intermediate cluster_1 Step 2: Reduction to Primary Amine cluster_2 Step 3: N-Methylation A Cyclohexanone C 1-Morpholinocyclohexanecarbonitrile A->C NaCN, HCl B Morpholine B->C D 1-(1-Morpholinocyclohexyl)methanamine C->D LiAlH4 or H2/Raney Ni E This compound D->E Formaldehyde, Formic Acid (Eschweiler-Clarke)

Caption: Proposed synthetic route via reductive amination.

Protocol 2.1: Synthesis

  • Step 1: Synthesis of 1-Morpholinocyclohexanecarbonitrile.

    • In a well-ventilated fume hood, combine cyclohexanone (1.0 eq) and morpholine (1.1 eq) in methanol.

    • Slowly add a solution of sodium cyanide (1.2 eq) in water, followed by the dropwise addition of hydrochloric acid while maintaining the temperature below 10°C.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 2: Reduction to 1-(1-Morpholinocyclohexyl)methanamine.

    • Carefully add the crude nitrile from Step 1 to a suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C.

    • Allow the reaction to warm to room temperature and then reflux for 4 hours.

    • Cool the reaction and quench sequentially with water, 15% NaOH solution, and water.

    • Filter the resulting solids and concentrate the filtrate to yield the primary amine.

  • Step 3: N-Methylation to the Final Product.

    • Dissolve the primary amine from Step 2 in formic acid (excess).

    • Add formaldehyde (37% aqueous solution, 1.5 eq) and heat the mixture at 100°C for 6 hours (Eschweiler-Clarke reaction).

    • Cool the reaction, basify with NaOH solution, and extract the product with dichloromethane.

    • Purify the crude product by column chromatography on silica gel.

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.[4][5]

Technique Purpose Expected Outcome
LC-MS/MS Purity assessment and mass confirmationA single major peak with the correct mass-to-charge ratio for the protonated molecule.
GC-MS Purity and identificationA distinct peak with a fragmentation pattern consistent with the proposed structure.
¹H and ¹³C NMR Structural elucidationChemical shifts and coupling constants corresponding to the protons and carbons in the molecule.
FTIR Spectroscopy Functional group identificationCharacteristic absorption bands for C-H, C-N, and C-O bonds.

In Vitro Pharmacological Profiling

Based on its structural features, the primary hypothesis is that this compound interacts with monoamine transporters. A secondary hypothesis involves potential interaction with NMDA receptors due to the morpholine moiety.[2] The following in vitro assays are designed to test these hypotheses.

Monoamine Transporter Binding and Uptake Assays

These assays will determine the affinity and functional potency of the compound at the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[6][7]

Diagram: In Vitro Pharmacology Workflow

G A Synthesized Compound B Radioligand Binding Assays (SERT, NET, DAT, NMDA) A->B C Synaptosome/Cell-based Uptake Inhibition Assays A->C D Data Analysis: Ki and IC50 Values B->D C->D E Pharmacological Profile D->E

Caption: Workflow for in vitro pharmacological characterization.

Protocol 3.1: Radioligand Binding Assays

  • Preparation: Use cell membranes from HEK293 cells stably expressing human SERT, NET, or DAT, or use rat brain synaptosomes.

  • Assay Buffer: Prepare appropriate binding buffers for each transporter.

  • Competition Binding:

    • Incubate the membranes with a fixed concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.

    • Incubate at room temperature for a specified time (e.g., 60-120 minutes).

  • Termination and Detection:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the Ki (inhibitory constant) values by non-linear regression analysis of the competition binding data.

Protocol 3.2: Neurotransmitter Uptake Inhibition Assays

  • Preparation: Use rat brain synaptosomes or transporter-expressing cells.

  • Pre-incubation: Pre-incubate the synaptosomes/cells with varying concentrations of the test compound.

  • Uptake Initiation: Add a radiolabeled neurotransmitter ([³H]5-HT, [³H]NE, or [³H]DA) to initiate uptake.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination: Stop the uptake by rapid filtration and washing with ice-cold buffer.

  • Detection and Analysis: Measure the radioactivity of the filters and calculate the IC₅₀ (half-maximal inhibitory concentration) values.

NMDA Receptor Binding Assay (Secondary Screening)

To investigate the secondary hypothesis, a binding assay for the NMDA receptor can be performed.

Protocol 3.3: NMDA Receptor Binding

  • Preparation: Use rat cortical membranes.

  • Assay: Perform a competition binding assay using a radioligand that binds to the phencyclidine (PCP) site within the NMDA receptor channel, such as [³H]MK-801.[8]

  • Analysis: Determine the Ki of the test compound to assess its affinity for the NMDA receptor.

In Vivo Behavioral Phenotyping

In vivo studies are crucial to understand the systemic effects of the compound on behavior. These assays should be conducted following ethical guidelines for animal research.

Locomotor Activity

This assay assesses whether the compound has stimulant or sedative effects.

Protocol 4.1: Open Field Test

  • Acclimation: Acclimate mice or rats to the testing room for at least 1 hour.

  • Administration: Administer the test compound or vehicle via intraperitoneal (i.p.) injection at various doses.

  • Testing: Place the animal in the center of an open field arena and record its activity (distance traveled, rearing, etc.) for 30-60 minutes using an automated tracking system.

  • Analysis: Compare the locomotor activity of the compound-treated groups to the vehicle control group.

Assessment of Antidepressant-Like Effects

The forced swim test (FST) and tail suspension test (TST) are common screening tools for potential antidepressant activity.[9]

Protocol 4.2: Forced Swim Test

  • Apparatus: Use a transparent cylinder filled with water (23-25°C).

  • Administration: Administer the test compound or vehicle 30-60 minutes before the test.

  • Procedure: Place the animal in the water for a 6-minute session. Record the duration of immobility during the last 4 minutes.

  • Analysis: A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.

Data Summary and Interpretation

The data from these studies will provide a comprehensive initial profile of this compound.

Assay Parameter Interpretation
Binding Assays Ki (nM)Affinity for SERT, NET, DAT, NMDA receptors. Lower Ki indicates higher affinity.
Uptake Assays IC₅₀ (nM)Functional potency as a reuptake inhibitor. Lower IC₅₀ indicates higher potency.
Open Field Test Distance Traveled (cm)Indicates stimulant (> vehicle) or sedative (< vehicle) effects.
Forced Swim Test Immobility Time (s)A decrease suggests potential antidepressant-like activity.

Conclusion

This document provides a foundational framework for the investigation of this compound as a novel research chemical in neuroscience. The proposed synthesis and characterization protocols will ensure a high-quality starting material for pharmacological studies. The outlined in vitro and in vivo assays are designed to systematically elucidate its mechanism of action, with a primary focus on its potential as a monoamine reuptake inhibitor. The results of these studies will be critical in determining the value of this compound as a tool for probing neural circuits and its potential for further drug development.

References

  • MDPI. (2025). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Available from: [Link]

  • Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Available from: [Link]

  • PMC. (n.d.). Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter. Available from: [Link]

  • ACS Omega. (2024). Process Development and Scale-Up of a Novel Atypical DAT Inhibitor (S)-CE-123. Available from: [Link]

  • PMC. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Available from: [Link]

  • PMC PubMed Central. (n.d.). The pharmacology of new adrenergic neurone blocking agents, N-p-cyclohexylbenzyltropinium derivatives. Available from: [Link]

  • PMC - NIH. (n.d.). Stereochemical optimization of N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors. Available from: [Link]

  • PMC - PubMed Central. (n.d.). An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function. Available from: [Link]

  • PMC - PubMed Central. (n.d.). Translational In Vivo Assays in Behavioral Biology. Available from: [Link]

  • PubMed Central. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Available from: [Link]

  • MDPI. (n.d.). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. Available from: [Link]

  • MedChemComm (RSC Publishing). (n.d.). In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents. Available from: [Link]

  • ResearchGate. (2025). (PDF) Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies. Available from: [Link]

  • PubMed. (n.d.). The combination of NMDA antagonism and morphine produces profound antinociception in the rat dorsal horn. Available from: [Link]

  • ResearchGate. (n.d.). Standard procedures for monoamine transporter and receptor-binding assays | Download Table. Available from: [Link]

  • Berkeley Lab. (2016). Visualizing Transporter Structure Creates Platform for Antidepressant Drug Design. Available from: [Link]

  • DergiPark. (2023). Design and Synthesis of A Novel N-Substituted Aminoalcohol Derivative with Hexachlorocyclotriphosphazene. Available from: [Link]

  • DiVA portal. (2020). In vitro characterization of new psychoactive substances at the. Available from: [Link]

  • MDPI. (n.d.). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Available from: [Link]

  • PubMed. (n.d.). Synthesis, Structure, Dopamine Transporter Affinity, and Dopamine Uptake Inhibition of 6-alkyl-3-benzyl-2-[(methoxycarbonyl)methyl]tropane Derivatives. Available from: [Link]

  • ResearchGate. (n.d.). A) Pathways for the synthesis of cyclohexane derivatives through the... Available from: [Link]

  • Oxford Academic. (n.d.). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. Available from: [Link]

  • PubMed Central. (2020). Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies. Available from: [Link]

  • IS MUNI. (n.d.). The synthesis and characterization of new aminoadamantane derivatives of hexachloro-cyclo-triphosphazene Polyhedron. Available from: [Link]

  • Frontiers. (n.d.). Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs. Available from: [Link]

  • ResearchGate. (2025). Structures and membrane interactions of native serotonin transporter in complexes with psychostimulants | Request PDF. Available from: [Link]

  • ResearchGate. (2025). Structure−Activity Relationships of the Cycloalkanol Ethylamine Scaffold: Discovery of Selective Norepinephrine Reuptake Inhibitors | Request PDF. Available from: [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Assay Kit. Available from: [Link]

  • PubMed. (n.d.). Inhibition of morphine tolerance by NMDA receptor antagonists in the formalin test. Available from: [Link]

  • PubMed. (2023). Structure-based discovery of conformationally selective inhibitors of the serotonin transporter. Available from: [Link]

  • PubMed. (n.d.). Discovery of N-methyl-1-(1-phenylcyclohexyl)ethanamine, a novel triple serotonin, norepinephrine and dopamine reuptake inhibitor. Available from: [Link]

  • NCBI. (n.d.). Pharmacology of NMDA Receptors. Available from: [Link]

  • ResearchGate. (2024). (PDF) Dopamine reuptake and inhibitory mechanisms in human dopamine transporter. Available from: [Link]

  • Google Patents. (n.d.). WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine.
  • PMC - PubMed Central. (n.d.). Discovery and Development of Monoamine Transporter Ligands. Available from: [Link]

  • PMC - PubMed Central. (2025). New Insights Into the Human Dopamine Transporter: Structure, Function, and Therapeutic Potential. Available from: [Link]

  • PubMed. (2024). Cryo-EM structure of the dopamine transporter with a novel atypical non-competitive inhibitor bound to the orthosteric site. Available from: [Link]

  • PMC - PubMed Central. (2013). Visualizing Neurotransmitter Secretion at Individual Synapses. Available from: [Link]

  • PubMed Central - NIH. (n.d.). Norepinephrine transporter inhibitors and their therapeutic potential. Available from: [Link]

  • MDPI. (n.d.). Neuroimaging and Pathology Biomarkers in Parkinson's Disease and Parkinsonism. Available from: [Link]

  • PubMed Central. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Available from: [Link]

Sources

"N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine" analytical standards and quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Analytical Standards and Quantification of N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine

Abstract

This document provides a comprehensive guide to the analytical standards and quantification methods for this compound. As a compound with potential relevance in pharmaceutical research and forensic science, accurate and robust analytical methods are imperative. This application note details protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantification of this analyte. Additionally, it covers the role of Nuclear Magnetic Resonance (NMR) spectroscopy in the structural elucidation and confirmation of analytical standards. The methodologies described herein are designed to ensure high sensitivity, specificity, and reproducibility, aligning with the stringent requirements of modern analytical laboratories.

Introduction

This compound is a tertiary amine featuring a morpholinylcyclohexyl moiety.[1] Its structural similarity to other psychoactive substances, particularly arylcyclohexylamines, necessitates the development of reliable analytical methods for its detection and quantification.[2] The accurate measurement of this compound is crucial for various applications, including metabolic studies, pharmacokinetic analysis, and forensic investigations.

The primary challenge in the analysis of such novel compounds is the frequent absence of commercially available certified reference materials (CRMs).[3] Therefore, this guide also addresses the foundational steps for the characterization of a reference standard. The analytical workflows presented are grounded in established methodologies for novel psychoactive substances (NPS), ensuring a high degree of scientific validity.[4][5]

The Critical Role of Certified Reference Materials (CRMs)

The foundation of any quantitative analytical method is a well-characterized reference standard. For this compound, a CRM is essential for instrument calibration, method validation, and ensuring the accuracy of results.

2.1. Sourcing and Qualification of a Reference Standard

In the absence of a commercially available CRM, a standard may be obtained through custom synthesis. The qualification of this synthesized material is a critical step and should involve a battery of analytical techniques to confirm its identity and purity.

  • Structural Confirmation: High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for confirming the chemical structure.

  • Purity Assessment: Purity is typically determined using a mass balance approach, combining results from chromatography (e.g., HPLC-UV, GC-FID), Karl Fischer titration for water content, and residue on ignition for inorganic impurities.

Organizations like NIST and other accredited providers offer guidance on the production and certification of reference materials, which should be consulted.[6][7]

2.2. Preparation of Stock and Working Standards

Once a reference material is qualified, stock solutions should be prepared in a high-purity solvent such as methanol or acetonitrile. These stock solutions are then used to prepare a series of working standards for calibration and quality control.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. Given the structure of this compound, it is a suitable candidate for GC-MS analysis.

3.1. Rationale for Method Parameters

The selection of a non-polar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, provides good separation for a wide range of analytes. The use of electron ionization (EI) at 70 eV is standard for generating reproducible mass spectra that can be compared against libraries.

3.2. Sample Preparation

For analysis in biological matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is necessary to isolate the analyte and remove interferences.

Step-by-Step LLE Protocol:

  • To 1 mL of sample (e.g., plasma, urine), add an appropriate internal standard.

  • Add 1 mL of a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Add 5 mL of an organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).

  • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for injection.

3.3. Instrumental Parameters

Parameter Setting Rationale
GC System Agilent 8890 GC or equivalentStandard, reliable platform
Injector Splitless, 250 °CMaximizes analyte transfer to the column
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)Good general-purpose column for NPS
Carrier Gas Helium, 1.2 mL/minInert carrier gas, provides good efficiency
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 minEnsures elution of the analyte and cleaning of the column
MS System Agilent 5977B MSD or equivalentHigh sensitivity and specificity
Ionization Mode Electron Ionization (EI), 70 eVProduces characteristic fragmentation patterns
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity for quantification
Monitored Ions To be determined from the mass spectrum of the reference standardSpecific to the target analyte

3.4. Expected Performance (Hypothetical)

Parameter Value
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 2 ng/mL
Linearity (r²) >0.995
Precision (%RSD) <15%
Accuracy (%Recovery) 85-115%

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and is particularly well-suited for the analysis of non-volatile or thermally labile compounds in complex matrices.[8][9]

4.1. Rationale for Method Parameters

Reversed-phase chromatography with a C18 column is a common starting point for compounds of intermediate polarity. A gradient elution with acetonitrile and water, with a small amount of formic acid, is used to improve peak shape and ionization efficiency in positive electrospray ionization (ESI) mode.

4.2. Sample Preparation

The LLE protocol described for GC-MS is also applicable here. Alternatively, a "dilute-and-shoot" approach may be feasible for simpler matrices, where the sample is simply diluted with the mobile phase before injection.

4.3. Instrumental Parameters

Parameter Setting Rationale
LC System Shimadzu Nexera X2 or equivalentHigh-performance UHPLC system
Column Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)Provides excellent separation efficiency
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier for good peak shape and ionization
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution
Gradient 5% B to 95% B over 5 minutesAllows for separation of a range of analytes
Flow Rate 0.4 mL/minTypical for UHPLC applications
Column Temp. 40 °CImproves peak shape and reproducibility
MS System SCIEX Triple Quad 6500+ or equivalentHigh sensitivity and fast scanning
Ionization Mode Electrospray Ionization (ESI), PositiveSuitable for amines
Acquisition Mode Multiple Reaction Monitoring (MRM)Provides high specificity and sensitivity
MRM Transitions To be determined by infusion of the reference standardSpecific precursor-product ion transitions

4.4. Expected Performance (Hypothetical)

Parameter Value
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Linearity (r²) >0.998
Precision (%RSD) <10%
Accuracy (%Recovery) 90-110%

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for the structural elucidation of organic molecules. For a synthesized reference standard of this compound, ¹H and ¹³C NMR are essential for confirming its identity.

5.1. Predicted ¹H NMR Chemical Shifts

Based on the structure, the following proton environments are expected:

  • Morpholine Protons: Two distinct signals, likely in the range of 2.5-3.8 ppm.

  • Cyclohexane Protons: A complex multiplet in the range of 1.2-2.0 ppm.

  • N-Methyl Protons: A singlet around 2.2-2.5 ppm.

  • Methylene Bridge Protons (-CH₂-N): A singlet or multiplet in the range of 2.3-2.8 ppm.

The exact chemical shifts and splitting patterns would need to be determined experimentally.

5.2. Experimental Protocol

  • Dissolve 5-10 mg of the reference standard in 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Process the data and assign the signals to the corresponding protons and carbons in the molecule.

Visualized Workflows

6.1. GC-MS Analytical Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample LLE Liquid-Liquid Extraction Sample->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon GC_Inj GC Injection Recon->GC_Inj Inject GC_Sep Chromatographic Separation GC_Inj->GC_Sep MS_Det MS Detection (SIM) GC_Sep->MS_Det Data_Proc Data Processing MS_Det->Data_Proc Report Final Report Data_Proc->Report Generate

Caption: GC-MS workflow from sample preparation to final report.

6.2. LC-MS/MS Analytical Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample SPE Solid-Phase Extraction Sample->SPE Elute Elution SPE->Elute Dilute Dilution Elute->Dilute LC_Inj LC Injection Dilute->LC_Inj Inject LC_Sep UPLC Separation LC_Inj->LC_Sep MSMS_Det MS/MS Detection (MRM) LC_Sep->MSMS_Det Quant Quantification MSMS_Det->Quant Result Quantitative Result Quant->Result Output

Caption: LC-MS/MS workflow for high-sensitivity quantification.

Conclusion

This application note provides a comprehensive framework for the analytical quantification of this compound. While specific validated methods for this compound are not yet widely published, the protocols detailed here for GC-MS and LC-MS/MS are based on established and robust methodologies for analogous compounds. The importance of a well-characterized reference standard cannot be overstated, and NMR spectroscopy plays a pivotal role in this qualification process. By following these guidelines, researchers and analytical scientists can develop and validate reliable methods for the accurate quantification of this and other emerging compounds of interest.

References

  • Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. (2018). Interpol review of controlled substances review 2016–.
  • This compound. ChemWhat. Retrieved from [Link]

  • N-Methylmorpholine. Ataman Kimya. Retrieved from [Link]

  • Ultra-trace level analysis of morpholine, cyclohexylamine, and diethylaminoethanol in steam condensate by gas chromatography with multi-mode inlet, and flame ionization detection. (2021). Journal of Analytical Methods in Chemistry.
  • Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. (2021). PubMed. Retrieved from [Link]

  • Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. (2014). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Reference materials for new psychoactive substances. (2013). Journal of Radioanalytical and Nuclear Chemistry.
  • Determination of N-Methyl Morpholine in Biomass Pretreatment Solutions by the Ammonia-Assisted Headspace Gas Chromatography. (2021). Journal of Chromatographic Science.
  • A More Timely Process for Identifying and Analyzing Trends of Emerging Novel Psychoactive Substances in the United States. Office of Justice Programs. Retrieved from [Link]

  • Analytical detection of New Psychoactive Substances in biological samples: a Systematic Review. (2021). Revista Brasileira de Criminalística. Retrieved from [Link]

  • Expert Solutions to Identify Novel Psychoactive Substances. Aegis Sciences Corporation. Retrieved from [Link]

  • Novel Psychoactive Substance (NPS) Data Hub. NIST. Retrieved from [Link]

  • Process for preparing N-methyl morpholine. Google Patents.
  • Advances in analytical methodologies for detecting novel psychoactive substances: a review. (2024). Journal of Analytical Toxicology. Retrieved from [Link]

Sources

Application Notes and Protocols for the In Vitro Characterization of N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Framework for Characterizing a Novel Morpholine Derivative

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of approved drugs and biologically active molecules.[1][2] Its advantageous physicochemical and metabolic properties make it a frequent component in the design of novel therapeutic agents.[1] The compound N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine belongs to this broad class. As with many novel psychoactive substances (NPS), detailed pharmacological data is often scarce, necessitating a systematic and robust in vitro toxicological and functional evaluation.[3][4]

This guide provides a comprehensive, multi-tiered strategy for the cell culture-based characterization of this compound. The protocols herein are designed as a self-validating workflow, beginning with broad cytotoxicity assessments to establish a viable concentration range for experimentation, followed by targeted functional assays based on the structural motifs of the molecule. We will focus on two high-probability target classes for psychoactive compounds: monoamine transporters and ionotropic glutamate receptors.[5][6] The experimental choices are explained to provide researchers not just with steps, but with the scientific rationale required for rigorous drug discovery and toxicological assessment.[7][8]

Part 1: Foundational Analysis - Cytotoxicity and Cellular Viability

Before investigating specific mechanisms of action, it is critical to determine the concentration-dependent toxicity of the test compound. This step is fundamental for distinguishing true pharmacological effects from non-specific cytotoxicity and for identifying a safe therapeutic window for further assays.[9][10] We will employ two distinct assays that measure different hallmarks of cell health: metabolic activity and plasma membrane integrity. For these assays, the human neuroblastoma cell line, SH-SY5Y, is recommended as it provides a well-established, neuron-like model for neurotoxicity studies of novel psychoactive substances.[3][7]

Protocol 1.1: MTT Assay for Metabolic Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the color is directly proportional to the number of metabolically active cells.

Experimental Workflow

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Assay Execution seed Seed SH-SY5Y cells in 96-well plate (1.5 x 10^4 cells/well) incubate1 Incubate for 24h (37°C, 5% CO2) seed->incubate1 prepare_compound Prepare serial dilutions of This compound add_compound Add compound dilutions (and vehicle control) to wells incubate1->add_compound prepare_compound->add_compound incubate2 Incubate for 24h add_compound->incubate2 add_mtt Add MTT reagent (1 mg/mL) incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solv Add Solubilization Solution (e.g., DMSO) incubate3->add_solv measure Read Absorbance at 570 nm add_solv->measure

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate differentiated SH-SY5Y cells in a 96-well flat-bottom plate at a density of 1.5 x 10⁴ cells per well in 100 µL of complete culture medium.[7] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Perform serial dilutions in culture medium to create a range of concentrations (e.g., 1 µM to 1000 µM). Include a vehicle-only control.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for a standard exposure time, typically 24 hours, at 37°C and 5% CO₂.[7]

  • MTT Addition: After incubation, add 50 µL of MTT reagent (1 mg/mL in serum-free medium) to each well and incubate for an additional 4 hours at 37°C.[7]

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 1.2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9] LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[9]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol (Protocol 1.1). Prepare triplicate wells for three conditions: (1) Vehicle-treated cells (spontaneous LDH release), (2) Compound-treated cells, and (3) Lysis control (maximum LDH release).

  • Sample Collection: After the 24-hour treatment incubation, carefully collect 50 µL of supernatant from each well without disturbing the cells. Transfer to a new 96-well plate.

  • Maximum Release Control: To the lysis control wells, add 10 µL of a lysis solution (e.g., 10X Lysis Buffer provided in commercial kits) and incubate for 45 minutes at 37°C. After incubation, collect 50 µL of supernatant.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a catalyst and dye solution). Add 50 µL of this mixture to each well of the supernatant plate.

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Stop the reaction by adding 50 µL of Stop Solution. Measure the absorbance at 490 nm.

  • Analysis:

    • Subtract the background absorbance (from medium-only wells) from all readings.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

    • Plot the percentage of cytotoxicity against the log of the compound concentration to determine the LC₅₀ value.

Data Presentation: Cytotoxicity Profile

Assay TypeEndpoint MeasuredCell LineIC₅₀ / LC₅₀ (µM)
MTTMetabolic ActivitySH-SY5Y[Insert Value]
LDH ReleaseMembrane IntegritySH-SY5Y[Insert Value]

Part 2: Mechanistic Insight - Functional Assays for CNS Targets

Based on the compound's cyclohexylamine scaffold, a structure often found in compounds targeting central nervous system (CNS) proteins, we hypothesize potential interactions with monoamine transporters or NMDA-type glutamate receptors. The following assays are designed to test these hypotheses directly.

Protocol 2.1: Dopamine Transporter (DAT) Uptake Inhibition Assay

This assay determines if the compound inhibits the primary function of the dopamine transporter (DAT), which is to reuptake dopamine from the synaptic cleft.[11] A reduction in dopamine uptake in the presence of the compound indicates an inhibitory effect.[5] This protocol uses a cell line (e.g., HEK293 or MDCK) stably expressing the human DAT (hDAT).[11][12]

DAT_Assay cluster_prep Cell Preparation cluster_treat Inhibition Step cluster_uptake Uptake Step cluster_measure Measurement seed Seed hDAT-expressing cells in 96-well plate incubate1 Incubate 24-48h seed->incubate1 pre_incubate Pre-incubate cells with test compound or control inhibitor (e.g., Cocaine) incubate1->pre_incubate add_da Add [3H]-Dopamine pre_incubate->add_da incubate2 Incubate for 10 min at room temperature add_da->incubate2 wash Wash cells rapidly with ice-cold buffer incubate2->wash lyse Lyse cells wash->lyse measure Quantify radioactivity via liquid scintillation counting lyse->measure

Caption: Workflow for a radiolabeled dopamine uptake inhibition assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate hDAT-expressing cells in a 96-well plate and grow to confluence.

  • Preparation: Wash cells twice with Krebs-Ringer-HEPES (KRH) buffer.

  • Pre-incubation: Add 50 µL of KRH buffer containing various concentrations of this compound, a positive control inhibitor (e.g., cocaine), or vehicle. Incubate for 15 minutes at room temperature.

  • Uptake Initiation: Initiate dopamine uptake by adding 50 µL of KRH buffer containing a fixed concentration of [³H]-Dopamine (final concentration ~10-20 nM).

  • Uptake Termination: After 10 minutes, terminate the uptake by rapidly washing the cells three times with 200 µL of ice-cold KRH buffer.

  • Cell Lysis: Lyse the cells by adding 100 µL of 1% SDS or another suitable lysis buffer.

  • Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and quantify the amount of [³H]-Dopamine taken up by the cells using a liquid scintillation counter.

  • Analysis:

    • Define non-specific uptake using a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine).

    • Calculate specific uptake by subtracting non-specific counts from total counts.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot percent inhibition against the log of compound concentration to calculate the IC₅₀ value.

Protocol 2.2: NMDA Receptor Functional Assay (Calcium Flux)

This assay measures the ability of the compound to either activate NMDA receptors or to block their activation by the co-agonists glutamate and glycine. The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that, upon opening, allows for the influx of Ca²⁺ into the cell.[6] This change in intracellular calcium can be measured using fluorescent calcium indicators.[13][14]

NMDA_Pathway cluster_membrane Plasma Membrane NMDAR NMDA Receptor Ca_int Ca²⁺ (intracellular) NMDAR->Ca_int Channel Opening Glutamate Glutamate Glutamate->NMDAR Glycine Glycine / D-Serine Glycine->NMDAR Ca_ext Ca²⁺ (extracellular) Ca_ext->NMDAR Influx Response Cellular Response (e.g., Synaptic Plasticity) Ca_int->Response Downstream Signaling

Sources

Characterizing Novel CNS Ligands: A Guide to Radioligand Binding Assays for N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: The compound "N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine" is not a widely characterized radioligand in publicly available scientific literature.[1][2] Its molecular structure, featuring a morpholinocyclohexyl moiety, suggests a potential affinity for central nervous system targets such as the N-methyl-D-aspartate (NMDA) receptor's phencyclidine (PCP) site or sigma receptors. This guide provides a comprehensive, adaptable framework for characterizing its binding properties. The protocols detailed below are based on the well-established assay for the NMDA receptor ion channel using the radioligand [³H]MK-801, a potent and specific channel blocker.[3][4] Researchers should use this document as a foundational template, with the understanding that optimization will be necessary to accommodate the specific properties of the novel compound.

Scientific Background and Assay Principle

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[5][6] They are essential for determining key parameters like receptor density (Bmax) and ligand affinity (Kd).[5][6] This guide focuses on a filtration-based assay, a robust method for membrane-bound targets.[5]

The assay principle is straightforward: a radiolabeled ligand is incubated with a biological preparation containing the target receptor (e.g., brain membrane homogenates). After reaching equilibrium, the bound radioligand is separated from the unbound (free) radioligand by rapid filtration through glass fiber filters.[5] The radioactivity trapped on the filters, which corresponds to the bound ligand, is then quantified using liquid scintillation counting.[7][8][9]

A critical component of any binding assay is the accurate determination of non-specific binding (NSB) . NSB refers to the radioligand adhering to components other than the target receptor, such as the filter matrix or lipids.[10] To measure this, a parallel incubation is performed in the presence of a high concentration of an unlabeled ligand (a "cold" competitor) that saturates the target receptors.[11] Under these conditions, any remaining radioligand binding is considered non-specific. Specific binding is then calculated by subtracting this non-specific binding from the total binding (measured in the absence of the cold competitor).[10][11]

The NMDA Receptor: A Plausible Target

The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[12][13][14][15] Its overactivation can lead to excitotoxicity and neuronal damage.[12] The receptor is a complex protein with multiple binding sites. The ion channel itself contains a high-affinity binding site for non-competitive antagonists like MK-801 and PCP.[4][16] Given the structural motifs in "this compound," this PCP site is a primary putative target.

Activation of the NMDA receptor requires the binding of both glutamate and a co-agonist (glycine or D-serine), which leads to a conformational change.[17] This change, coupled with depolarization of the cell membrane to relieve a magnesium (Mg²⁺) block, opens the channel, allowing influx of Na⁺ and Ca²⁺ ions.[13][17] The subsequent rise in intracellular Ca²⁺ acts as a second messenger, triggering various downstream signaling cascades.[13][14]

NMDA_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density Glutamate_Vesicle Glutamate NMDA_R NMDA Receptor Glutamate_Vesicle->NMDA_R Binds AMPA_R AMPA Receptor Glutamate_Vesicle->AMPA_R Binds CaMKII CaMKII NMDA_R->CaMKII Ca²⁺ Influx AMPA_R->NMDA_R Na⁺ Influx (Depolarization Relieves Mg²⁺ Block) Signaling Downstream Signaling (e.g., CREB, NOS) CaMKII->Signaling Plasticity Synaptic Plasticity (LTP/LTD) Signaling->Plasticity Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Separation & Quantification A1 Prepare Radioligand Dilution Series B1 'Total' Tubes Radioligand + Buffer + Membranes 'NSB' Tubes Radioligand + Competitor + Membranes A1->B1 A2 Prepare Membrane Homogenate A2->B1 A3 Prepare NSB Competitor Stock A3->B1 B2 Incubate to Equilibrium (e.g., 3h @ 25°C) B1->B2 C1 Rapid Vacuum Filtration B2->C1 C2 Wash Filters with Ice-Cold Buffer C1->C2 C3 Liquid Scintillation Counting (CPM) C2->C3

Figure 2. General Workflow for a Filtration Radioligand Binding Assay.

Data Analysis and Interpretation

The output from the scintillation counter will be in Counts Per Minute (CPM). [18]These values must be converted to molar quantities (e.g., fmol/mg protein) to generate binding curves.

  • Calculate Specific Binding: For each radioligand concentration, calculate the mean CPM for the Total and NSB replicates.

    • Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)

  • Convert CPM to Molar Amount: Convert the specific binding CPM into fmol of radioligand bound. This requires knowing the specific activity of the radioligand (in Ci/mmol) and the counting efficiency of your instrument. [18]3. Plot and Analyze: Plot the specific binding (fmol/mg protein) against the concentration of free radioligand (nM). The resulting curve should be a rectangular hyperbola. Use non-linear regression analysis (e.g., using GraphPad Prism) to fit the data to a "one-site specific binding" equation. This will yield the key parameters:

    • Kd (dissociation constant): The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. It is a measure of affinity (a lower Kd means higher affinity).

    • Bmax (maximum binding capacity): The total concentration of receptor sites in the tissue preparation, expressed as fmol/mg protein.

Representative Data

The following table shows example binding parameters for the well-characterized NMDA receptor ligand [³H]MK-801 in rat brain membranes. This serves as a benchmark for comparison.

RadioligandTissue SourceKd (nM)Bmax (pmol/mg protein)Reference
[³H]MK-801Rat Cerebral Cortex6.32.37Wong et al., 1988 [4]
[³H]MK-801Rat Brain (minus cerebellum)~12Not SpecifiedEurofins Discovery [19]

Conclusion and Best Practices

This application note provides a robust, foundational protocol for characterizing the binding of "this compound" or similar novel compounds. Adherence to best practices is crucial for generating reliable data.

  • Assay Validation: Always perform initial experiments to determine optimal protein concentration, incubation time, and temperature.

  • Quality Control: Ensure the radiochemical purity of your ligand is high (>90%), as impurities can affect binding results. [10]* Non-Specific Binding: Aim for NSB to be less than 30% of total binding. [7]High NSB can obscure the specific binding signal and may be reduced by optimizing wash steps or using different filter types. [11]* Competition Assays: Once saturation analysis is complete, perform competition assays to determine the affinity (Ki) of other unlabeled compounds for the same binding site. [6] By systematically applying and optimizing this framework, researchers can confidently determine the binding profile of novel ligands, a critical step in the drug discovery and development process.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Li, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9. Retrieved from [Link]

  • van der Westhuizen, E. T., et al. (2019). Structural Analysis, Molecular Modelling and Preliminary Competition Binding Studies of AM-DAN as a NMDA Receptor PCP-Site Fluorescent Ligand. Molecules, 24(22), 4053. Retrieved from [Link]

  • Wollmuth, L. P., & Sobolevsky, A. I. (2004). Activation Mechanisms of the NMDA Receptor. In Biology of the NMDA Receptor. CRC Press/Taylor & Francis. Retrieved from [Link]

  • ChemWhat. (n.d.). This compound CAS#: 938458-83-4. Retrieved from [Link]

  • Javitt, D. C. (2001). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Current Protocols in Pharmacology, Chapter 1, Unit 1.10. Retrieved from [Link]

  • GraphPad Software. (n.d.). Nonspecific binding. GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Calculations and Instrumentation used for Radioligand Binding Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Glutamate (NMDA, Non-Selective) Rat Ion Channel [3H] MK-801 Binding LeadHunter Assay. Retrieved from [Link]

  • Williams, M. (2009). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. In High-Throughput Screening. Methods in Molecular Biology, vol 565. Humana Press. Retrieved from [Link]

  • Wikipedia. (n.d.). NMDA receptor. Retrieved from [Link]

  • PennState Environmental Health and Safety. (n.d.). Principles and Applications of Liquid Scintillation Counting. Retrieved from [Link]

  • Lu, S., et al. (2017). Translocator Protein Ligands Based on N-Methyl-(quinolin-4-yl)oxypropanamides with Properties Suitable for PET Radioligand Development. ACS Medicinal Chemistry Letters, 8(9), 973-978. Retrieved from [Link]

  • Kussius, C. L., & Popescu, G. K. (2010). Mechanism of NMDA receptor channel block by MK-801 and memantine. The Journal of Neuroscience, 30(44), 14811-14819. Retrieved from [Link]

  • News-Medical.Net. (n.d.). What are NMDA Receptors?. Retrieved from [Link]

  • Kuchar, M., et al. (2024). Potent and reversible open-channel blocker of NMDA receptor derived from dizocilpine with enhanced membrane-to-channel inhibition. bioRxiv. Retrieved from [Link]

  • Kotecha, S. A., & MacDonald, J. F. (2003). Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes. The Journal of Neuroscience, 23(26), 8986-8995. Retrieved from [Link]

  • Wong, E. H., et al. (1988). [3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes. Journal of Neurochemistry, 50(2), 659-662. Retrieved from [Link]

  • The Audiopedia. (2022, July 7). How do NMDA receptors work? What happens when you block NMDA receptors? NMDA in LTP [Video]. YouTube. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of this synthesis and optimize the yield. We will explore the plausible synthetic pathways, troubleshoot common issues, and answer frequently asked questions, grounding our advice in established chemical principles.

Plausible Synthetic Pathway: A Two-Step Approach

The synthesis of this compound can be logically approached via a two-step process involving an initial nucleophilic substitution to form a key aminonitrile intermediate, followed by a reductive methylation step.

Synthetic_Pathway cluster_step1 Step 1: Strecker-type Reaction cluster_step2 Step 2: Reductive Amination Cyclohexanone Cyclohexanone Intermediate 1-(Morpholin-4-yl)cyclohexane-1-carbonitrile Cyclohexanone->Intermediate Morpholine Morpholine Morpholine->Intermediate KCN Potassium Cyanide KCN->Intermediate Methylamine Methylamine (or precursor) Product This compound Methylamine->Product Reducing_Agent Reducing Agent Reducing_Agent->Product Intermediate->Product

Caption: Plausible two-step synthesis of the target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this compound?

A common and efficient method is a variation of the Strecker synthesis followed by reductive amination. This involves reacting cyclohexanone, morpholine, and a cyanide source (like potassium cyanide) to form the intermediate 1-(morpholin-4-yl)cyclohexane-1-carbonitrile. This intermediate is then reduced and methylated to yield the final product.

Q2: What are the critical parameters to control for optimal yield in the first step (aminonitrile formation)?

The key parameters for the formation of 1-(morpholin-4-yl)cyclohexane-1-carbonitrile are:

  • Stoichiometry: Precise control of the molar ratios of cyclohexanone, morpholine, and the cyanide source is crucial. An excess of morpholine can help drive the reaction towards the desired aminonitrile.

  • pH: The reaction is typically carried out under slightly acidic to neutral conditions to facilitate the formation of the iminium ion intermediate, which is then attacked by the cyanide nucleophile.

  • Temperature: The reaction is often performed at room temperature or with gentle heating. Higher temperatures may lead to side reactions and decomposition of the product.

Q3: Which reducing agents are suitable for the second step (reductive amination)?

Several reducing agents can be employed for the conversion of the nitrile to the methylated amine. These include:

  • Lithium aluminum hydride (LiAlH₄): A powerful reducing agent capable of reducing the nitrile to the primary amine, which can then be methylated.

  • Catalytic Hydrogenation: Using catalysts like Raney nickel or palladium on carbon in the presence of hydrogen gas and methylamine.[1]

  • Sodium borohydride (NaBH₄) in the presence of a nickel salt: This can be a milder alternative to LiAlH₄.[1]

Q4: Can I perform a one-pot synthesis for this molecule?

A one-pot reductive amination of 1-(morpholin-4-yl)cyclohexanecarbaldehyde with methylamine would be a plausible one-pot approach.[2][3] However, the synthesis of the aldehyde precursor would be an additional step. A direct one-pot reaction from cyclohexanone, morpholine, cyanide, and a methylating/reducing system is theoretically possible but would require significant optimization to avoid competing side reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of 1-(morpholin-4-yl)cyclohexane-1-carbonitrile (Intermediate) Incomplete formation of the iminium ion.Adjust the pH to be slightly acidic (pH 5-6) to favor iminium ion formation.
Hydrolysis of the cyanohydrin intermediate.Ensure anhydrous conditions and control the temperature to minimize hydrolysis.
Competing side reactions.Use a slight excess of morpholine to push the equilibrium towards the desired aminonitrile.
Multiple products observed after reduction step Over-methylation leading to quaternary ammonium salts.Use a stoichiometric amount of the methylating agent if performing a separate methylation step. The Eschweiler-Clarke reaction (using formaldehyde and formic acid) is a classic method that typically avoids over-methylation.[4]
Incomplete reduction of the nitrile.Increase the reaction time, temperature, or the amount of reducing agent. Ensure the catalyst (if used) is active.
Formation of secondary amines (dicyclohexylamine derivatives).Use an excess of methylamine during reductive amination to favor the formation of the desired product.[1]
Product is difficult to purify Presence of unreacted starting materials.Optimize the stoichiometry and reaction time to ensure complete conversion.
Formation of polar byproducts.Implement an aqueous workup with pH adjustment to remove acidic or basic impurities. Column chromatography may be necessary for final purification.
Oily product that is difficult to crystallize.Attempt to form a salt (e.g., hydrochloride) of the final amine, which is often a crystalline solid and easier to purify by recrystallization.
Experimental Protocol: Reductive Amination of 1-(Morpholin-4-yl)cyclohexane-1-carbonitrile

This protocol is a representative procedure for the second step of the proposed synthesis.

Materials:

  • 1-(Morpholin-4-yl)cyclohexane-1-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Ethyl acetate

  • A suitable methylating agent (e.g., methyl iodide or dimethyl sulfate) - Use with extreme caution in a well-ventilated fume hood.

  • Aqueous sodium hydroxide (NaOH) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reduction of the Nitrile:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve 1-(morpholin-4-yl)cyclohexane-1-carbonitrile (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with stirring.

    • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction by TLC or GC-MS.

    • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

    • Filter the resulting aluminum salts and wash the filter cake thoroughly with diethyl ether.

    • Combine the filtrate and washes, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude primary amine.

  • N-Methylation (Illustrative example with Methyl Iodide):

    • Dissolve the crude primary amine in a suitable solvent such as acetonitrile.

    • Add potassium carbonate (2-3 equivalents) as a base.

    • Add methyl iodide (1.1 equivalents) dropwise at room temperature.

    • Stir the mixture at room temperature or with gentle heating overnight, monitoring the reaction progress.[5]

    • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography or by forming a salt and recrystallizing.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Step1 Analyze Step 1: Aminonitrile Formation Start->Check_Step1 Check_Step2 Analyze Step 2: Reductive Amination Start->Check_Step2 Step1_Purity Check Purity of Intermediate Check_Step1->Step1_Purity Step1_Conditions Verify Step 1 Reaction Conditions (pH, Temp, Stoichiometry) Check_Step1->Step1_Conditions Step2_ReducingAgent Evaluate Reducing Agent & Conditions Check_Step2->Step2_ReducingAgent Step2_Methylation Assess Methylation Strategy Check_Step2->Step2_Methylation Step2_Purification Optimize Purification Protocol Check_Step2->Step2_Purification Solution Implement Corrective Actions Step1_Purity->Solution Step1_Conditions->Solution Step2_ReducingAgent->Solution Step2_Methylation->Solution Step2_Purification->Solution

Caption: A logical workflow for troubleshooting synthesis issues.

References

  • CN101012208A - Process for preparing N-methyl morpholine - Google Patents. (URL not available for direct linking)
  • This compound CAS#: 938458-83-4; ChemWhat Code: 1356864. [Link]

  • Biological relevance and synthesis of C-substituted morpholine derivatives - ResearchGate. [Link]

  • DABCO Catalyzed Synthesis of Xanthene Derivatives in Aqueous Media - PubMed Central. [Link]

  • N-Methylmorpholine | - atamankimya.com. [Link]

  • Synthesis of cyclohexylamine (via FR971429) - Sciencemadness Discussion Board. [Link]

  • Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor - PubMed. [Link]

  • Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. [Link]

  • Synthesis process of N-methylmorpholine - Eureka | Patsnap. [Link]

  • 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - ResearchGate. [Link]

  • CN111675677B - Synthesis process of N-methylmorpholine - Google Patents. (URL not available for direct linking)
  • Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - PubMed Central - NIH. [Link]

  • Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - PMC - NIH. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. [Link]

  • Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing). [Link]

  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PubMed Central. [Link]

  • An Asymmetric Reductive Amination Synthesis of Ritlecitinib Using (S)‐α‐Methylbenzylamine as Chiral Auxiliary | Request PDF - ResearchGate. [Link]

  • (1-(Morpholin-4-yl)cyclohexyl)methanamine | C11H22N2O | CID 3157486 - PubChem. [Link]

Sources

"N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: February 2026

<-4>

Welcome to the technical support center for the purification of N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the purification of this diamine compound. Drawing from established principles in organic chemistry and practical experience, this document provides troubleshooting guides and frequently asked questions to ensure the successful isolation of a high-purity product.

Introduction to Purification Challenges

This compound presents a unique set of purification challenges due to its molecular structure. The presence of a tertiary amine within the morpholine ring and a secondary amine in the N-methylmethanamine side chain imparts strong basicity and high polarity. These characteristics often lead to difficulties in standard purification techniques, particularly silica gel chromatography. Key challenges include:

  • Strong Interaction with Silica Gel: The basic amine groups can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing, poor separation, and in some cases, irreversible adsorption or degradation of the compound on the column.[1]

  • High Polarity: The compound's polarity can make it challenging to elute from polar stationary phases and may require highly polar solvent systems, which can complicate fraction collection and solvent removal.[2][3]

  • Formation of Side Products: Synthesis of this molecule, likely via reductive amination of 1-morpholinocyclohexane-1-carbaldehyde with methylamine or a related pathway, can lead to impurities such as unreacted starting materials, over-alkylated byproducts, or incompletely reduced intermediates.[4][5]

This guide will address these challenges with practical, evidence-based solutions.

Troubleshooting Guide

This section is formatted as a series of common problems encountered during the purification of this compound, followed by their probable causes and recommended solutions.

Issue 1: The compound streaks badly on a silica gel TLC plate and I get poor separation.
  • Probable Cause: Strong acid-base interaction between your basic amine compound and the acidic silica gel. This is a very common issue with amines.[1]

  • Solution 1: Basify the Mobile Phase.

    • Add a small amount of a volatile base to your eluent system. Typically, 0.5-2% triethylamine (Et3N) or ammonium hydroxide (NH4OH) is effective.[1][2] This "competing base" neutralizes the acidic sites on the silica, allowing your compound to elute more cleanly.[1]

    • Experimental Protocol:

      • Prepare your desired eluent (e.g., Dichloromethane/Methanol).

      • To every 100 mL of the eluent, add 1-2 mL of triethylamine.

      • Use this modified eluent to run your TLC and subsequent column chromatography.

  • Solution 2: Switch to a Different Stationary Phase.

    • Consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based support.[2] Alumina is often a good alternative for the purification of basic compounds.

    • Alternatively, for very polar amines, Hydrophilic Interaction Liquid Chromatography (HILIC) using an amine-bonded silica phase can be a powerful technique.[6]

Issue 2: My compound won't come off the silica gel column, or the recovery is very low.
  • Probable Cause: Your compound has irreversibly adsorbed to the silica gel, or it may have decomposed on the acidic stationary phase.[7]

  • Solution 1: Pre-treat the Silica Gel.

    • You can deactivate the silica gel to reduce its acidity before packing the column.[7]

    • Experimental Protocol:

      • Make a slurry of your silica gel in the chosen eluent.

      • Add triethylamine (1-2% of the total solvent volume) to the slurry.

      • Stir for 30 minutes, then pack the column as usual.

  • Solution 2: Use a "Plug" of Silica.

    • If you only need to remove less polar impurities, a short plug of silica gel might be sufficient. This minimizes the contact time between your compound and the stationary phase.

  • Solution 3: Avoid Silica Gel Altogether.

    • Consider purification via crystallization as a hydrochloride salt (see FAQ section) or using an alternative chromatographic method like reversed-phase HPLC.

Issue 3: I have an impurity with very similar polarity to my product.
  • Probable Cause: This could be a starting material, a regioisomer, or a byproduct from the synthesis. Reductive amination, a common route to such compounds, can sometimes yield closely related impurities.[4][8]

  • Solution 1: Optimize Chromatography with a Gradient Elution.

    • A shallow solvent gradient during column chromatography can enhance the separation of compounds with similar Rf values.[7]

    • Experimental Workflow: dot graph TD { A[Start with a low polarity mobile phase] --> B{Gradually increase the percentage of the polar solvent}; B --> C[Monitor fractions closely by TLC or LC-MS]; C --> D[Combine pure fractions]; } enddot Caption: Gradient Elution Workflow.

  • Solution 2: Preparative HPLC.

    • High-Performance Liquid Chromatography (HPLC) offers significantly higher resolving power than flash chromatography and is well-suited for separating challenging mixtures.[9][10] A reversed-phase C18 column with a mobile phase containing a modifier like trifluoroacetic acid (TFA) or formic acid is often effective for basic compounds.

  • Solution 3: Derivatization.

    • In some cases, you can temporarily protect one of the amine groups (e.g., with a Boc group), purify the derivatized compound which will have different polarity, and then deprotect to obtain the pure product.[2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for silica gel chromatography of this compound?

A1: Due to its high polarity, you will likely need a strong eluent system. A good starting point would be a mixture of Dichloromethane (DCM) and Methanol (MeOH), often in a ratio of 95:5 to 90:10. Remember to add 1-2% triethylamine or ammonium hydroxide to prevent streaking.[2]

Q2: Can I purify this compound by crystallization instead of chromatography?

A2: Yes, and this is often an excellent strategy for amines. You can convert the basic free-amine into a salt, which is often a crystalline solid and can be purified by recrystallization. The hydrochloride (HCl) salt is a common choice.[11]

  • Experimental Protocol for HCl Salt Formation & Crystallization:

    • Dissolve your crude this compound free base in a suitable solvent like diethyl ether, ethyl acetate, or isopropanol.

    • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring.

    • The hydrochloride salt will often precipitate out of the solution. If not, you can try adding a non-polar co-solvent like hexane to induce precipitation.

    • Collect the solid by filtration, wash with a cold, non-polar solvent, and dry.

    • The salt can then be recrystallized from a suitable solvent system (e.g., ethanol/ether) to improve purity.

Q3: My compound is water-soluble. How does this affect purification?

A3: High water solubility can complicate aqueous workups during the extraction phase. During an extraction, ensure the aqueous layer is sufficiently basic (pH > 10) to keep your compound in the free-base form, maximizing its solubility in the organic layer. If the compound still partitions into the aqueous layer, you may need to perform multiple extractions or use a different extraction solvent like chloroform. For chromatography, high water solubility is another indicator that reversed-phase HPLC or HILIC might be more suitable than normal-phase chromatography.[6]

Q4: What are the expected impurities from a reductive amination synthesis?

A4: If your compound was synthesized via reductive amination of a cyclohexanone derivative, common impurities could include:

  • Starting Aldehyde/Ketone: Incomplete reaction.

  • Starting Amine: Incomplete reaction.

  • Over-alkylation products: Where the secondary amine reacts further.[4]

  • Alcohol byproduct: From the reduction of the starting carbonyl compound by the reducing agent.[5][12]

The table below summarizes these potential impurities and suggested purification strategies.

Impurity TypeStructureTypical PolarityRecommended Purification Strategy
Starting CarbonylR-CHO or R-COR'Less PolarNormal-phase chromatography
Starting AmineCH3NH2Very Polar/VolatileEasily removed under vacuum
Alcohol ByproductR-CH2OHMore Polar than CarbonylNormal-phase chromatography, careful gradient
Over-alkylation(Product)-CH3Less Polar than productPreparative HPLC or careful normal-phase chromatography

Q5: How can I monitor the purification process effectively?

A5:

  • Thin-Layer Chromatography (TLC): Use a mobile phase similar to your column conditions. To visualize the spots, you can use a UV lamp if the compound is UV-active, or a stain like potassium permanganate or ninhydrin, which are effective for amines.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool to quickly analyze fractions, confirm the mass of your product, and identify impurities.

Purification Strategy Workflow

The following diagram outlines a logical workflow for developing a purification strategy for this compound.

dot graph TD { rankdir=TB; A[Crude Product] --> B{Initial Purity Assessment (TLC, LC-MS)}; B --> C{Is Crystallization Feasible?}; C -- Yes --> D[Form HCl Salt]; D --> E[Recrystallize]; E --> F[Pure Product]; C -- No --> G{Develop TLC Method}; G --> H[Add Base (e.g., Et3N) to Eluent]; H --> I{Good Separation on TLC?}; I -- Yes --> J[Perform Flash Column Chromatography]; J --> F; I -- No --> K{Try Alternative Stationary Phase (Alumina, C18)}; K --> L[Develop HPLC Method (Reversed-Phase)]; L --> M[Perform Preparative HPLC]; M --> F; } enddot Caption: Purification development workflow.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Reddit discussion on "Purification of strong polar and basic compounds". r/Chempros. Available from: [Link]

  • ChemRxiv. Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method Amenable to Automated Synthesizer. Available from: [Link]

  • Trussell, W. E., & Shah, V. D. (1967). U.S. Patent No. 3,347,920. Washington, DC: U.S.
  • ChemWhat. This compound CAS#: 938458-83-4. Available from: [Link]

  • MDPI. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Available from: [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. Available from: [Link]

  • ResearchGate. Purification of organic hydrochloride salt?. Available from: [Link]

  • Reddit discussion on "Column Chromatography of Compound with Amine and Carboxylic Acid". r/chemistry. Available from: [Link]

  • Google Patents. CN111675677B - Synthesis process of N-methylmorpholine.
  • PubMed. Purification and some properties of cyclohexylamine oxidase from a Pseudomonas sp. Available from: [Link]

  • University of Rochester, Department of Chemistry. Purification: How To. Available from: [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

  • Labcompare.com. LABTips: Preparative HPLC for Purification Workflows. Available from: [Link]

  • Sciforum. One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Available from: [Link]

  • Google Patents. EP1162456A1 - HPLC Method for purifying organic compounds.
  • LCGC International. What's Happening to My Column?. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Available from: [Link]

  • Journal of the American Chemical Society. Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Available from: [Link]

  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. Available from: [Link]

  • ResearchGate. Product distributions of reductive amination of cyclohexanone over.... Available from: [Link]

  • PMC - NIH. Small Polar Molecules: A Challenge in Marine Chemical Ecology. Available from: [Link]

  • Reddit discussion on "Ways of crashing out amines". r/chemistry. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • Google Patents. CN102229582A - Method for synthesizing 4-cyclohexyl morpholine.
  • Chemistry LibreTexts. High Performance Liquid Chromatography. Available from: [Link]

  • Eureka | Patsnap. Synthesis process of N-methylmorpholine. Available from: [Link]

  • Chromatography Forum. Separation of Secondary Amine and Tertiary amine. Available from: [Link]

  • European Patent Office. Crystallization of hydrohalides of pharmaceutical compounds - EP 2436381 A1. Available from: [Link]

  • NIH. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. Available from: [Link]

  • Gilson. HPLC Purification: When to Use Analytical, Semi-Preparative and Preparative Methods. Available from: [Link]

  • PubMed. Purification and characterization of a novel cyclohexylamine oxidase from the cyclohexylamine-degrading Brevibacterium oxydans IH-35A. Available from: [Link]

  • Google Patents. US9718795B2 - 1,4-cyclohexylamine derivatives and processes for the preparation thereof.
  • Ataman Kimya. N-Methylmorpholine. Available from: [Link]

  • Azenta Life Sciences. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available from: [Link]

Sources

Technical Support Center: Solubility and Handling of N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals experiencing solubility challenges with this compound in common experimental buffers. Our goal is to equip you with the foundational knowledge and procedural expertise to overcome these issues, ensuring the reliability and reproducibility of your experimental results.

Understanding the Challenge: Why is this compound Prone to Solubility Issues?

To effectively troubleshoot, we must first understand the physicochemical properties of the molecule . While extensive public data on this specific molecule is limited, its structure provides critical clues to its behavior.

  • Q1: What does the chemical structure tell us about its solubility?

    A1: this compound is a dibasic, lipophilic compound. Let's break down its key features:

    • Two Basic Centers: It possesses two nitrogen atoms—one in the morpholine ring (a tertiary amine) and one in the N-methylmethanamine side chain (a secondary amine). These nitrogens can be protonated in acidic to neutral solutions. Alkyl polyamines are generally water-soluble, especially in their protonated, or ammonium, forms.[1]

    • Lipophilic Core: The cyclohexyl ring is a bulky, nonpolar hydrocarbon structure that contributes significantly to the molecule's hydrophobicity (water-repelling nature).

    The interplay between these features is the primary cause of solubility problems. In its uncharged (free base) form, the molecule is dominated by its lipophilic character and will have very low aqueous solubility. When protonated, the resulting positive charges increase its polarity and dramatically improve its solubility in aqueous solutions.[2]

  • Q2: How does pH affect the solubility of this compound?

    A2: The solubility of this compound is critically dependent on pH. As a weak base, its degree of ionization is governed by the pH of the solution and its pKa values (the pH at which 50% of the amine groups are protonated).[3]

    • At Low pH (Acidic): The concentration of protons (H+) is high. Both amine groups will be protonated, forming a dicationic species (BH2^2+). This charged form is the most water-soluble.

    • At High pH (Basic): The concentration of protons is low. The amine groups will be deprotonated, existing as the neutral free base (B). This form is the least water-soluble and is likely to precipitate from aqueous solutions.

    This relationship is described by the Henderson-Hasselbalch equation.[3][4][5][6] Therefore, the most effective strategy for dissolving this compound is to lower the pH of the buffer.[7][8][9]

  • Q3: I observed precipitation when adding my DMSO stock solution to an aqueous buffer. Why did this happen?

    A3: This is a common phenomenon for poorly soluble compounds. You likely created a highly concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO), where the compound is readily soluble.[10] However, when this concentrated stock is diluted into an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, at pH 7.4), the solvent environment changes abruptly from organic to aqueous.

    If the final concentration in the buffer exceeds the compound's maximum aqueous solubility at that specific pH, it will precipitate out of the solution. This is especially true for basic compounds like this one, as PBS at pH 7.4 may not be acidic enough to keep it fully protonated and dissolved.

Systematic Approach to Solubilization: A Workflow

Navigating solubility issues requires a systematic, step-by-step approach. The following workflow provides a logical progression from initial stock preparation to final working solution.

Solubility_Workflow cluster_0 PART 1: Stock Solution Preparation cluster_1 PART 2: Working Solution Preparation start Weigh Compound stock_solvent Select Organic Solvent (e.g., DMSO, Ethanol) start->stock_solvent dissolve Dissolve to High Concentration (e.g., 10-100 mM) stock_solvent->dissolve select_buffer Select Aqueous Buffer (e.g., PBS, Tris, Citrate) dissolve->select_buffer ph_test Is pH < pKa - 2? select_buffer->ph_test adjust_ph Adjust Buffer pH Downward (e.g., with HCl) ph_test->adjust_ph No add_stock Add Stock Solution to Buffer (Vortexing) ph_test->add_stock Yes adjust_ph->add_stock observe Observe for Precipitation add_stock->observe success Solution is Clear: Ready for Experiment observe->success No troubleshoot Precipitation Occurs: Proceed to Troubleshooting observe->troubleshoot Yes

Caption: A step-by-step workflow for preparing solutions of this compound.

Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter and provides actionable solutions.

  • Q4: What is the best starting point for making a stock solution?

    A4: Prepare a high-concentration stock solution in an appropriate organic solvent.[11][12][13]

    • Recommended Solvents: DMSO or ethanol are common choices for cell-based assays.[10][14][15]

    • Concentration: Aim for a concentration that is at least 100 to 1000 times higher than your final desired experimental concentration. A 10 mM or 20 mM stock is typical. This allows the final concentration of the organic solvent in your experiment to be kept low (typically ≤0.5%), minimizing solvent-induced artifacts.[16][17]

  • Q5: My compound won't dissolve even after lowering the pH. What's next?

    A5: If pH adjustment alone is insufficient, you may need to employ co-solvents or other solubilizing agents.

    Table 1: Comparison of Solubilization Strategies

StrategyMechanism of ActionRecommended UseKey Considerations
pH Adjustment Increases ionization of the basic amine groups, enhancing aqueous solubility.[18]The primary and most effective method for basic compounds.[9]Ensure the final pH is compatible with your experimental system (e.g., cell viability, enzyme activity).
Co-solvents Reduces the polarity of the aqueous buffer, making it more favorable for the lipophilic compound to dissolve.For highly lipophilic compounds where pH adjustment is not fully effective.Can affect biological systems. Always run a vehicle control with the same final co-solvent concentration.[10][17]
Cyclodextrins These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, encapsulating the nonpolar part of the drug molecule to increase its apparent water solubility.[19]Useful for in vivo and in vitro applications when DMSO/ethanol are not suitable.Can sometimes interfere with drug-target binding if the binding site is also encapsulated.
  • Q6: Which buffer should I choose, and does its concentration matter?

    A6: The choice of buffer and its concentration can significantly impact solubility.

    • Buffer Choice: Select a buffer with a pKa that allows it to effectively maintain the desired acidic pH. Citrate or acetate buffers are excellent choices for pH ranges between 3 and 6.

    • Buffer Concentration: A higher buffer concentration (e.g., 50-100 mM) provides greater capacity to resist pH shifts. However, very high salt concentrations can sometimes decrease the solubility of nonpolar compounds through a "salting-out" effect.[20] For basic drug salts, higher buffer capacity can sometimes decrease the dissolution rate by neutralizing the pH microenvironment at the solid-liquid interface.[21][22] A concentration of 20-50 mM is often a reasonable starting point.

Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Determine Molecular Weight: The molecular formula for the free base is C12H24N2O, with a molecular weight of approximately 212.33 g/mol .[23]

  • Calculation: To make 1 mL of a 10 mM solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 212.33 g/mol * (1000 mg / 1 g) = 2.12 mg

  • Procedure: a. Accurately weigh 2.12 mg of this compound powder. b. Transfer the powder to a sterile 1.5 mL microcentrifuge tube. c. Add 1.0 mL of high-purity, anhydrous DMSO. d. Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. e. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: pH-Dependent Solubility Test

This protocol helps determine the optimal pH for your working solutions.

  • Prepare Buffers: Prepare a series of buffers (e.g., 50 mM citrate-phosphate) at various pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4).

  • Dilution: In separate microcentrifuge tubes, add a small aliquot of your DMSO stock solution to each buffer to achieve a target final concentration (e.g., 10 µM). Ensure the final DMSO concentration is constant across all samples (e.g., 0.1%).

  • Equilibration: Vortex each tube immediately after adding the stock. Incubate the samples at room temperature for 1-2 hours.

  • Observation: Visually inspect each tube for signs of precipitation or cloudiness against a dark background.

  • Quantification (Optional): Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitate. Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Analysis: The pH that results in a clear solution with the highest measured concentration is the optimal pH for solubilization.

Visualization of pH-Dependent Protonation

The solubility of this compound is directly related to its protonation state.

Protonation_States cluster_high_ph High pH (e.g., > 10) cluster_mid_ph Mid pH (e.g., 7-9) cluster_low_ph Low pH (e.g., < 6) node_high B (Free Base) - Lipophilic - Insoluble in Water node_mid BH+ (Mono-protonated) - Moderately Soluble node_high->node_mid + H+ node_mid->node_high - H+ node_low BH2^2+ (Di-protonated) - Hydrophilic - Highly Soluble node_mid->node_low + H+ node_low->node_mid - H+

Caption: The relationship between pH and the protonation state of the compound.

References

  • Jambhekar, S. S., & Breen, P. (2016). Drug Solubility: Importance and Enhancement Techniques. Drug Discovery Today, 21(2), 362-369. [Link not available]
  • Fracassetti, M., et al. (2021). Sustainable Routes to a Soluble Anthelmintic Thiabendazole Organic Salt. Molecules, 26(11), 3167. [Link]

  • Wikipedia. (n.d.). N-Methylmorpholine. Retrieved from [Link]

  • Vistoli, G., et al. (2008). In silico pKa prediction and ADME profiling. Current Drug Metabolism, 9(9), 831-840. [Link]

  • Karmali, P. P., et al. (2019). Library of Cationic Polymers Composed of Polyamines and Arginine as Gene Transfection Agents. ACS Omega, 4(1), 1938-1949. [Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887-894. [Link]

  • Chemistry LibreTexts. (2021). Preparing Solutions. Retrieved from [Link]

  • Al-kassas, R., et al. (2022). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Pharmaceutics, 14(1), 126. [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility. IJMSDR, 4(6), 1-10. [Link not available]
  • Shapiro, A. B. (2018). Answer to "Can high buffer concentration adversely affect aqueous solubility...". ResearchGate. [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]

  • ChemWhat. (n.d.). This compound. Retrieved from [Link]

  • Singh, A., et al. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 2(6), 1431. [Link not available]
  • Chemistry LibreTexts. (2022). The Effects of pH on Solubility. Retrieved from [Link]

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]

  • Le-Huu, P., et al. (2003). Polyamine–nucleic acid interactions and the effects on structure in oriented DNA fibers. Nucleic Acids Research, 31(19), 5533-5540. [Link]

  • Ath-Har, M. H., et al. (2018). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Journal of Biological Sciences, 18(7), 346-352. [Link not available]
  • Bogner, R. H., et al. (2011). Solution-mediated phase transformation of salts during dissolution: investigation using haloperidol as a model drug. Journal of Pharmaceutical Sciences, 100(6), 2391-2402. [Link]

  • Avdeef, A. (2007). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling, 47(3), 855-866. [Link]

  • American Chemical Society. (2023). Near-Quantitative Formation of Imines in Water with Allosteric Control. J. Am. Chem. Soc. [Link not available]
  • Chemistry LibreTexts. (2022). Buffers: Solutions That Resist pH Change. Retrieved from [Link]

  • ResearchGate. (2018). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • Bharti, V. P. (2014). Strategies to Enhance Solubility and Dissolution of a poorly water soluble drug. Journal of Innovations in Pharmaceuticals and Biological Sciences, 1(2), 64-73. [Link not available]
  • International Journal of Pharmaceutical Research and Applications. (2022). Solubility Enhancement of Drugs. IJPRA, 7(1), 1-10. [Link]

  • University of Leicester. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. Retrieved from [Link]

  • Ferramosca, A., & Zara, V. (2022). Influence of Two Widely Used Solvents, Ethanol and Dimethyl Sulfoxide, on Human Sperm Parameters. International Journal of Molecular Sciences, 23(10), 5642. [Link]

  • Kim, D. W., et al. (2022). Effects of Polymers on the Drug Solubility and Dissolution Enhancement of Poorly Water-Soluble Rivaroxaban. Polymers, 14(17), 3462. [Link]

  • ACS Publications. (2023). Effect of Buffer pH and Concentration on the Dissolution Rates of Sodium Indomethacin–Copovidone and Indomethacin–Copovidone Amorphous Solid Dispersions. Molecular Pharmaceutics. [Link]

  • ResearchGate. (2019). Application of the Henderson-Hasselbalch Equation to Solubility Determination. [Link]

  • ResearchGate. (2018). Drug stock solutions best practices?. [Link]

  • National Institutes of Health (NIH). (2023). Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata... Frontiers in Microbiology. [Link]

  • Wikipedia. (n.d.). Polyamine. Retrieved from [Link]

  • Ataman Kimya. (n.d.). N-Methylmorpholine. Retrieved from [Link]

  • AccessPhysiotherapy. (n.d.). Chapter 3. Pharmacokinetics. Retrieved from [Link]

  • YouTube. (2021). Lab Skills: Preparing Stock Solutions. [Link]

  • Ataman Kimya. (n.d.). N-Methylmorpholine. Retrieved from [Link]

  • PubMed. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. [Link]

  • Multichem. (n.d.). N-Methyl morpholine Dealer and Distributor. Retrieved from [Link]

Sources

Technical Support Center: Stability and Degradation of N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine. This guide is intended for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues and elucidate the degradation pathways of this molecule during your experiments.

Introduction: Understanding the Molecule

This compound is a complex molecule with several reactive functional groups that can be susceptible to degradation under various environmental conditions. Its structure includes a morpholine ring, a tertiary amine, and a secondary amine, all of which can influence its stability. This guide provides a framework for identifying potential degradation pathways and establishing a robust stability-indicating method for your research.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under forced degradation conditions?

A1: Based on the chemical structure, the primary sites susceptible to degradation are the nitrogen and oxygen atoms within the morpholine ring and the exocyclic secondary amine. The most probable degradation pathways include oxidation, hydrolysis, and photolysis.

  • Oxidative Degradation: The tertiary amine of the morpholine ring and the exocyclic secondary amine are prone to oxidation, which can lead to the formation of N-oxides and other oxidative degradation products.

  • Hydrolytic Degradation: While generally stable to hydrolysis, under extreme pH and temperature conditions, cleavage of the morpholine ring could occur.

  • Photodegradation: Exposure to UV or visible light may induce photolytic degradation, potentially leading to the formation of radical species and subsequent complex degradation products.

Q2: I am observing unexpected peaks in my chromatogram during stability testing. How can I determine if these are degradation products?

A2: The appearance of new peaks in your chromatogram that increase in area over time while the parent peak decreases is a strong indication of degradation. To confirm, you should perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[1][2] If the new peaks in your stability samples co-elute with the peaks generated during forced degradation, it is highly likely they are degradation products. Further characterization using mass spectrometry (LC-MS) is recommended for structural elucidation.[3]

Q3: What are the initial steps for developing a stability-indicating analytical method for this compound?

A3: A stability-indicating method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients. The first step is to perform forced degradation studies to generate the potential degradation products.[1][4] Subsequently, a chromatographic method, typically HPLC with UV or MS detection, should be developed to achieve adequate separation between the parent compound and all observed degradation products.[5] Method validation should then be performed according to ICH guidelines to ensure specificity, accuracy, precision, and linearity.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Rapid degradation observed under ambient storage conditions. The compound may be sensitive to light, oxygen, or humidity.1. Store the compound in a tightly sealed, amber-colored vial to protect it from light. 2. Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 3. Store in a desiccator to minimize exposure to humidity.
Inconsistent results in stability studies. This could be due to variations in experimental conditions, sample preparation, or analytical methodology.1. Ensure that all stability studies are conducted under controlled and monitored conditions (temperature, humidity, light exposure). 2. Standardize the sample preparation procedure to minimize variability. 3. Validate the analytical method to ensure its robustness and reproducibility.
Formation of N-nitroso impurities. Secondary and tertiary amines can react with nitrosating agents (e.g., nitrites present in excipients or the environment) to form potentially mutagenic N-nitroso impurities.1. Screen for the presence of nitrosating agents in your starting materials and excipients. 2. Develop a sensitive analytical method (e.g., LC-MS/MS) for the detection and quantification of potential N-nitroso impurities.[6] 3. If detected, investigate the source and take steps to mitigate their formation.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • Methanol

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV/PDA detector

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a minimal amount of methanol and dilute with 0.1 N HCl to a final concentration of 1 mg/mL. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a minimal amount of methanol and dilute with 0.1 N NaOH to a final concentration of 1 mg/mL. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in methanol and add 3% hydrogen peroxide to a final concentration of 1 mg/mL. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the solid compound in a hot air oven at 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound (1 mg/mL in methanol) to direct sunlight or a photostability chamber for 7 days.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable chromatographic method (e.g., reverse-phase HPLC).

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Inject the unstressed sample to determine the retention time of the parent compound.

  • Inject each of the stressed samples from the forced degradation study.

  • Evaluate the chromatograms for the separation of the parent peak from any new peaks (degradation products).

  • Optimize the mobile phase composition, gradient, and other chromatographic parameters as needed to achieve a resolution of >1.5 between all peaks.

Visualizations

Inferred Degradation Pathways

G cluster_stress Stress Conditions cluster_compound Parent Compound cluster_degradants Potential Degradation Products Oxidation Oxidation (H2O2) Parent This compound Oxidation->Parent Hydrolysis Hydrolysis (Acid/Base) Hydrolysis->Parent Photolysis Photolysis (UV/Vis) Photolysis->Parent N_Oxide N-Oxide Derivatives Parent->N_Oxide Oxidative Stress Ring_Cleavage Morpholine Ring Cleavage Products Parent->Ring_Cleavage Hydrolytic Stress Photodegradants Photolytic Adducts/Fragments Parent->Photodegradants Photolytic Stress

Caption: Inferred degradation pathways of this compound.

Forced Degradation Workflow

G cluster_setup Study Setup cluster_analysis Analysis cluster_outcome Outcome start Prepare Stock Solution of Compound stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress control Prepare Unstressed Control start->control hplc HPLC Analysis stress->hplc control->hplc lcms LC-MS for Peak Identification hplc->lcms pathway Identify Degradation Pathways lcms->pathway method Develop Stability-Indicating Method pathway->method

Sources

Technical Support Center: Troubleshooting In Vivo Behavioral Assays for N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine in in vivo behavioral assays. As a novel psychoactive compound, investigating its effects requires a meticulous and systematic approach. This guide is designed to provide you with field-proven insights and troubleshooting strategies to navigate the complexities of in vivo behavioral pharmacology, ensuring the integrity and reproducibility of your research.

Part 1: Foundational Steps for a Novel Compound

Before initiating any behavioral assay with a new chemical entity like this compound, it is imperative to establish a solid foundation. The quality of your data is intrinsically linked to the quality of your preliminary work.

FAQ 1: What are the essential preliminary steps before starting in vivo behavioral assays with a novel compound?

Answer: The success of your in vivo studies hinges on three critical preliminary steps: ensuring the integrity of your test compound, selecting an appropriate vehicle for administration, and determining a suitable dose range.

  • Compound Purity and Stability: The purity of your this compound is paramount. Impurities can lead to confounding behavioral effects. It is crucial to obtain a certificate of analysis from the supplier or perform your own analytical validation. Additionally, the stability of the compound in the chosen vehicle and under your experimental conditions should be assessed. Stability studies are conducted to determine the shelf life and expiration date of a drug substance or product[1]. These studies help understand how the compound behaves under various environmental factors like temperature, humidity, and light[2].

  • Vehicle Selection: The vehicle is the substance used to dissolve or suspend your compound for administration. An ideal vehicle should be non-toxic and have no behavioral effects of its own. The selection of an appropriate vehicle is critical for the success and reproducibility of in vivo studies[3]. The choice of vehicle can be challenging for compounds with low aqueous solubility[4]. A pilot study to test the vehicle alone is highly recommended to ensure it does not produce any baseline behavioral changes.

    | Vehicle | Properties and Considerations | | :--- | :--- | | Saline (0.9% NaCl) | Aqueous vehicle suitable for water-soluble compounds. Ensure the final solution is isotonic. | | Phosphate-Buffered Saline (PBS) | Similar to saline but buffered to a physiological pH. Good for maintaining the stability of pH-sensitive compounds. | | Dimethyl Sulfoxide (DMSO) | A powerful solvent for many non-polar compounds. However, it can have its own biological effects and may cause irritation at high concentrations. A vehicle consisting solely of DMSO can lead to significant motor impairment in mice[4]. | | Polyethylene Glycol (PEG) 400 | A common vehicle for poorly water-soluble compounds. Can cause neurotoxicity at higher concentrations[4]. | | Tween 80 / Cremophor EL | Surfactants used to create emulsions or suspensions for highly insoluble compounds. Can cause hypersensitivity reactions. | | 0.5% Methylcellulose | A common vehicle for creating stable suspensions for oral administration. |

  • Dose-Range Finding Studies: Before embarking on full-scale behavioral experiments, a dose-range finding study is essential to determine the minimum effective dose and the maximum tolerated dose[5][6]. This preliminary study helps in selecting appropriate doses for subsequent, more detailed toxicology assessments and ensures that these are conducted at ethically and scientifically justified levels[5]. A well-designed dose-range finding study includes multiple dosing levels to establish a dose-response relationship[5].

    Protocol for a Basic Dose-Range Finding Study:

    • Select a wide range of doses: Start with a low dose and increase it exponentially (e.g., 1, 3, 10, 30 mg/kg).

    • Administer to a small group of animals: Use a small number of animals per dose group (n=2-3).

    • Observe for overt behavioral changes: Monitor for signs of toxicity, sedation, hyperactivity, or any other abnormal behaviors.

    • Record physiological parameters: Note changes in body weight, temperature, and food/water intake.

    • Establish the Maximum Tolerated Dose (MTD): This is the highest dose that does not cause significant signs of toxicity.

    • Select doses for behavioral assays: Choose a range of doses below the MTD to investigate the compound's behavioral effects.

G cluster_0 Pre-Behavioral Assay Workflow for a Novel Compound compound Obtain Novel Compound (this compound) purity Verify Purity & Stability compound->purity vehicle Select Appropriate Vehicle purity->vehicle dose_range Conduct Dose-Range Finding Study vehicle->dose_range behavioral_assay Proceed to Behavioral Assays dose_range->behavioral_assay

Workflow for initial screening of a novel compound.

Part 2: General Troubleshooting for In Vivo Behavioral Assays

High variability and unexpected results are common challenges in behavioral research. A systematic approach to troubleshooting can help identify and mitigate the source of these issues.

FAQ 2: My animals are exhibiting high variability in their baseline behavior. What could be the cause?

Answer: High variability in baseline behavior can obscure the true effects of your compound. Several factors can contribute to this, and it's important to control for them as much as possible.

  • Environmental Factors: Rodents are highly sensitive to their environment. Inconsistent lighting, noise levels, and temperature can all contribute to behavioral variability[7][8]. It's crucial to maintain a consistent environment throughout the study[9].

  • Handling and Habituation: The way animals are handled can significantly impact their stress levels and subsequent behavior. Gentle and consistent handling is key[10]. It is recommended to habituate the animals to the experimenter for at least a week prior to testing by handling them for at least one minute each day[11]. Animals should also be habituated to the testing room for at least 30-60 minutes before the start of the assay[12][13].

  • Animal-Specific Factors: The strain, sex, and age of the animals can all influence their behavior[7]. It is important to use animals of the same strain, sex, and age range within an experiment.

FactorPotential Impact on BehaviorMitigation Strategy
Lighting Inconsistent lighting can alter circadian rhythms and anxiety levels[8].Maintain a consistent light-dark cycle and ensure uniform lighting in the testing room[12].
Noise Sudden noises can startle animals and affect their performance in behavioral tasks.Use a quiet testing room and consider using a white noise generator to mask external sounds[12].
Temperature Deviations from the optimal temperature range can cause stress.Maintain a consistent room temperature (typically 20-22°C for rodents)[14].
Handling Inconsistent or rough handling increases stress and anxiety[15].Handle animals gently and consistently. Habituate them to the experimenter before testing[11].
Strain Different strains of mice and rats have different baseline levels of anxiety and activity.Use a consistent strain throughout the study.
Sex Hormonal cycles in females can influence behavior. Males and females may respond differently to the compound.Test males and females separately and consider the stage of the estrous cycle in females.
Age Behavior can change with age.Use a narrow age range for all animals in the study.
FAQ 3: I am not observing any behavioral effect of the compound. What should I check?

Answer: A lack of effect can be due to several factors, ranging from the dose to the timing of your experiment.

  • Dose Selection: The doses you selected may be too low to elicit a behavioral response. It's important to test a range of doses to establish a dose-response relationship.

  • Route of Administration: The route of administration affects the absorption and bioavailability of the compound. If you are not seeing an effect with one route, consider trying another.

    | Route of Administration | Onset of Action | Advantages | Disadvantages | | :--- | :--- | :--- | :--- | | Oral (p.o.) | Slower | Easy to administer, less stressful. | Subject to first-pass metabolism, variable absorption. | | Intraperitoneal (i.p.) | Faster than oral | Bypasses first-pass metabolism, rapid absorption. | Can be stressful, risk of injection into organs. | | Subcutaneous (s.c.) | Slower than i.p. | Less stressful than i.p., allows for sustained release. | Slower absorption, potential for local irritation. | | Intravenous (i.v.) | Immediate | 100% bioavailability, precise dose delivery. | Technically challenging, can be stressful. |

  • Timing of Behavioral Test: The time between compound administration and the behavioral test is critical. The peak effect of the compound may occur at a different time than you are testing. A pilot study to determine the time course of the compound's effect is recommended.

  • Metabolism: The compound may be rapidly metabolized and cleared from the body before it can exert a behavioral effect. Pharmacokinetic studies can help determine the half-life of the compound.

FAQ 4: The compound is causing unexpected or adverse effects (e.g., seizures, sedation). How should I proceed?

Answer: Unexpected or adverse effects are a clear indication that the dose may be too high or that the compound has off-target effects.

  • Dose-Response Curve: A detailed dose-response curve is essential for understanding the relationship between the dose and the observed effect. This will help you identify a therapeutic window where you see the desired behavioral effect without adverse effects.

  • Adjust the Dose Range: If you are observing adverse effects, you need to lower the dose range. Start with a much lower dose and gradually increase it until you see the desired effect.

  • Consider Off-Target Effects: The compound may be interacting with other receptors or biological targets in addition to the intended one. Further pharmacological profiling may be necessary to understand the full mechanism of action.

G cluster_0 Troubleshooting Unexpected Behavioral Results start Unexpected Behavioral Result Observed check_dose Is the dose appropriate? start->check_dose check_timing Is the timing of the test optimal? check_dose->check_timing Yes adjust_dose Adjust dose range check_dose->adjust_dose No check_route Is the route of administration suitable? check_timing->check_route Yes adjust_timing Conduct time-course study check_timing->adjust_timing No check_off_target Consider off-target effects check_route->check_off_target Yes change_route Try alternative route check_route->change_route No further_profiling Perform further pharmacological profiling check_off_target->further_profiling

Decision tree for troubleshooting unexpected behavioral results.

Part 3: Assay-Specific Troubleshooting

The Open Field Test and the Elevated Plus Maze are two of the most common assays for assessing locomotor activity and anxiety-like behavior in rodents.

FAQ 5: In the Open Field Test, my control group is already very active/inactive. How do I interpret the results for my compound?

Answer: This is a classic example of "ceiling" or "floor" effects. If your control animals are already at a maximum ("ceiling") or minimum ("floor") level of activity, it can be difficult to detect any further changes induced by your compound[16].

  • Ceiling Effect: If your control animals are already highly active, it may be difficult to detect a stimulant effect of your compound.

  • Floor Effect: If your control animals are very inactive, it may be difficult to detect a sedative effect of your compound.

To address this, you may need to adjust your experimental parameters. For example, changing the lighting conditions in the testing room can alter the baseline activity of the animals.

FAQ 6: In the Elevated Plus Maze, the animals are not exploring the open arms at all (or are spending too much time there). What could be wrong?

Answer: The Elevated Plus Maze is very sensitive to environmental conditions and handling stress.

  • No Open Arm Exploration: This can be a sign of high anxiety. Ensure that the lighting in the room is not too bright, as this can increase anxiety. Also, make sure the animals have been properly habituated to the experimenter and the testing room.

  • Excessive Open Arm Exploration: This is unusual for control animals and may indicate a problem with the apparatus or the testing environment. Ensure the "open" arms are truly open and elevated to create an anxiogenic environment.

Detailed Protocols for Behavioral Assays
AssayProtocol
Open Field Test 1. Setup: Clean the apparatus with 70% ethanol between each animal[14]. Maintain consistent lighting (300-400 lux) and temperature (20-22°C)[14]. 2. Procedure: Place the mouse in the center of the open field and allow it to explore for 5-10 minutes[17]. Record the session with a video camera. 3. Data Analysis: Analyze the video to determine the total distance traveled, time spent in the center versus the periphery, and rearing frequency[17].
Elevated Plus Maze 1. Setup: Clean the maze with a suitable disinfectant between each animal[18]. Maintain consistent and dim lighting. 2. Procedure: Place the animal in the center of the maze, facing an open arm, and allow it to explore for 5 minutes[18]. 3. Data Analysis: Record the number of entries into and the time spent in the open and closed arms. An increase in the time spent in the open arms is indicative of an anxiolytic effect[18].

Part 4: Ensuring Data Integrity and Reproducibility

The reproducibility of in vivo research is a critical issue. By following best practices in experimental design and reporting, you can increase the confidence in your findings.

FAQ 7: How can I ensure my data is robust and my findings are reproducible?

Answer: Several key principles should be followed to ensure the robustness and reproducibility of your data.

  • Blinding: The experimenter should be blind to the treatment conditions of the animals to avoid unconscious bias in data collection and analysis.

  • Randomization: Animals should be randomly assigned to treatment groups to ensure that any pre-existing differences are evenly distributed.

  • Appropriate Statistical Analysis: Use the appropriate statistical tests to analyze your data. Consult with a statistician if you are unsure which test to use.

  • Reporting Guidelines: Follow the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines when writing up your research for publication[19][20][21]. These guidelines provide a checklist of information that should be included to ensure transparency and allow for proper evaluation of your study[19].

G cluster_0 Workflow for Robust Experimental Design and Reporting hypothesis Formulate Hypothesis design Design Experiment (Sample size, controls) hypothesis->design randomization Randomize Animals to Groups design->randomization blinding Blind the Experimenter randomization->blinding conduct_experiment Conduct Experiment blinding->conduct_experiment data_analysis Analyze Data (Appropriate statistics) conduct_experiment->data_analysis reporting Report Findings (ARRIVE Guidelines) data_analysis->reporting

Flowchart for robust experimental design and reporting.

References

  • Ten Points to Improve Reproducibility and Translation of Animal Research. Frontiers. [Link]

  • 4 Best Practices for Successful Invivo Tests in Clinical Research. bioaccessla.com. [Link]

  • Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Anilocus. [Link]

  • Five Factors Affecting Your Mouse Behavioral Studies. Bitesize Bio. [Link]

  • Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility. MDPI. [Link]

  • How to Control Behavioral Studies for Rodents—Don't Project Human Thoughts onto Them. The Journal of Neuroscience. [Link]

  • In Vivo Assay Guidelines. NCBI Bookshelf. [Link]

  • Stability Testing. Charles River. [Link]

  • The ARRIVE guidelines 2.0. ARRIVE Guidelines. [Link]

  • In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. PMC. [Link]

  • Elevated plus maze protocol. protocols.io. [Link]

  • How should I habituate the animals to experimenter handling?. Maze Engineers. [Link]

  • 5 Key Factors for Reliable Animal Behavior Studies. Amuza Inc. [Link]

  • Open field test for mice. protocols.io. [Link]

  • In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. Charles River. [Link]

  • Use of Liquids and/or Soft Foods as Vehicles for Drug Administration: General Considerations for Selection and In Vitro Methods. FDA. [Link]

  • General Guide to Behavioral Testing in Mice. Maze Engineers. [Link]

  • (PDF) Elevated plus maze protocol v1. ResearchGate. [Link]

  • Improving reproducibility in animal research. PMC. [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. [Link]

  • A short review on behavioural assessment methods in rodents. PMC. [Link]

  • Best Practices for Preclinical Dose Range Finding Studies. Altasciences. [Link]

  • Stability Testing & Studies. Southwest Research Institute. [Link]

  • The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. PMC. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. [Link]

  • The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLOS Biology. [Link]

  • Guide to Behavioral Testing in Mice and Rats. Amuza Inc. [Link]

  • Getting a handle on rat familiarization: The impact of handling protocols on classic tests of stress in Rattus norvegicus. PMC. [Link]

  • Optimising in vivo pharmacology studies--Practical PKPD considerations. PubMed. [Link]

  • Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]

  • Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. PMC. [Link]

  • The ARRIVE guidelines Animal Research: Reporting In Vivo Experiments. NC3Rs. [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed. [Link]

  • Handling technique impacts research results. Noldus. [Link]

  • Animal and Environmental Factors That Influence Reproducibility. ResearchGate. [Link]

  • Stability Studies and Testing of Pharmaceuticals - An Overview. LCGC International. [Link]

  • Cardiovascular Safety Pharmacology: Best Practice Considerations for the In Vivo QTc Core Assay. Citoxlab. [Link]

  • Open Field Test. protocols.io. [Link]

  • Dose Range Finding Studies. Charles River. [Link]

  • How should I habituate animals to the testing apparatus?. Maze Engineers. [Link]

  • Open Field Test. MMPC. [Link]

  • Drug Stability Testing 101: How to Ensure Your Pharmaceutical Testing Can Handle the Heat. YouTube. [Link]

  • Resolving the Reproducibility Crisis in Animal Research. Tradeline, Inc.. [Link]

  • ARRIVE: Animal Research Reporting In Vivo Experiments. NC3Rs. [Link]

  • A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem. PLOS ONE. [Link]

  • Guidelines for reporting experiments involving animals: the ARRIVE guidelines. PMC. [Link]

Sources

Technical Support Center: Enhancing Brain Bioavailability of N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine. This resource is designed for researchers, scientists, and drug development professionals who are working with this compound and facing the common challenge of poor brain bioavailability. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome the hurdles of delivering this molecule to the central nervous system (CNS).

Introduction: The Challenge of the Blood-Brain Barrier

This compound is a tertiary amine with a morpholine moiety, a structural motif often found in CNS-active compounds due to its favorable physicochemical properties.[1] However, achieving therapeutic concentrations in the brain is frequently hampered by the blood-brain barrier (BBB), a highly selective semipermeable border that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system.[2]

This guide will walk you through a logical progression of experiments and strategies to systematically evaluate and improve the brain penetration of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of this compound and how might they influence its brain penetration?

A1: Based on its structure, we can predict several key properties that will influence its ability to cross the BBB.

PropertyPredicted Value/CharacteristicImplication for Brain Bioavailability
Molecular Weight 212.33 g/mol [3]Favorable. Generally, molecules under 500 Da have a better chance of passive diffusion across the BBB.[2]
Lipophilicity (LogP) Likely moderate to high.A balance is crucial. While some lipophilicity is needed to cross the lipid membranes of the BBB, very high lipophilicity can lead to non-specific binding to plasma proteins and peripheral tissues, reducing the free fraction available to enter the brain.
pKa The tertiary amine is basic.At physiological pH (7.4), a significant portion of the molecule will be protonated (cationic). This charge will significantly hinder passive diffusion across the BBB. The morpholine nitrogen is a weak base.[1]
Polar Surface Area (PSA) Moderate, due to the nitrogen and oxygen atoms.Higher PSA is generally associated with lower BBB permeability.

Q2: My initial in vivo studies show very low brain-to-plasma concentration ratios for this compound. What are the likely causes?

A2: Low brain-to-plasma ratios can stem from several factors. The following decision tree can help you troubleshoot the issue:

troubleshooting_workflow start Low Brain-to-Plasma Ratio Observed check_properties Assess Physicochemical Properties (LogP, pKa, PSA) start->check_properties high_psa High Polar Surface Area? check_properties->high_psa high_charge High Degree of Ionization at pH 7.4? check_properties->high_charge efflux Is it a P-glycoprotein (P-gp) Substrate? check_properties->efflux metabolism Rapid Peripheral Metabolism? check_properties->metabolism high_psa->high_charge No modify_structure Structural Modification (e.g., reduce H-bond donors) high_psa->modify_structure Yes high_charge->efflux No prodrug Prodrug Strategy (mask charge) high_charge->prodrug Yes efflux->metabolism No p_gp_inhibitor Co-administer with P-gp Inhibitor (e.g., verapamil, in vitro) efflux->p_gp_inhibitor Yes structural_modification_pgp Structural Modification to Evade P-gp efflux->structural_modification_pgp Yes formulation Formulation Strategy (e.g., nanoparticles) metabolism->formulation Consider as a general strategy stabilize Modify Structure to Block Metabolic Sites metabolism->stabilize Yes

Caption: Troubleshooting workflow for low brain bioavailability.

Q3: How can I determine if this compound is a substrate for P-glycoprotein (P-gp)?

A3: P-glycoprotein is a key efflux transporter at the BBB that actively pumps many xenobiotics out of the brain.[4][5][6] Determining if your compound is a P-gp substrate is a critical step. You can use an in vitro model, such as a cell line overexpressing P-gp (e.g., MDCK-MDR1), and measure the bidirectional transport of your compound. A significantly higher basal-to-apical transport compared to apical-to-basal transport suggests active efflux. This can be confirmed by repeating the experiment in the presence of a known P-gp inhibitor.

Troubleshooting Guides

Scenario 1: Poor in vitro BBB permeability in a Transwell assay.

Problem: You are using an in vitro BBB model (e.g., hCMEC/D3 cells on a Transwell insert) and observe very low permeability of your compound.[7][8]

Possible Causes & Solutions:

  • High Degree of Ionization: As a tertiary amine, your compound is likely protonated at physiological pH.

    • Troubleshooting Step: Measure the permeability at a slightly more basic pH (e.g., 7.8) to increase the proportion of the neutral, more lipophilic species. This is for diagnostic purposes to understand the impact of charge.

    • Long-term Solution: Consider a prodrug approach to mask the amine and reduce its basicity.[9][10][11]

  • Active Efflux: The cells in your in vitro model may be expressing efflux transporters like P-gp.

    • Troubleshooting Step: Perform a bidirectional permeability assay. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.

    • Confirmation: Repeat the assay in the presence of a P-gp inhibitor (e.g., verapamil, cyclosporin A). A significant reduction in the efflux ratio would confirm that your compound is a P-gp substrate.

Scenario 2: Successful in vitro permeability, but still low in vivo brain concentrations.

Problem: Your compound shows promising permeability in an in vitro model, but this does not translate to high brain concentrations in animal studies.

Possible Causes & Solutions:

  • Rapid Peripheral Metabolism: The compound may be rapidly metabolized in the liver or plasma, reducing the amount that reaches the brain.

    • Troubleshooting Step: Perform metabolic stability assays using liver microsomes or S9 fractions.

    • Long-term Solution: If metabolic instability is confirmed, consider structural modifications to block the sites of metabolism.

  • High Plasma Protein Binding: The compound may be extensively bound to plasma proteins (e.g., albumin), reducing the free fraction available to cross the BBB.

    • Troubleshooting Step: Determine the plasma protein binding of your compound using techniques like equilibrium dialysis or ultrafiltration.

    • Long-term Solution: Structural modifications may be necessary to reduce plasma protein binding.

Experimental Protocols

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay using a Transwell Model

This protocol provides a general framework for assessing the permeability of this compound across a brain endothelial cell monolayer.

Materials:

  • Human Cerebral Microvascular Endothelial Cells (hCMEC/D3)

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Cell culture medium and supplements

  • Test compound (this compound)

  • Lucifer yellow (paracellular marker)

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding: Seed hCMEC/D3 cells onto the apical side of the Transwell inserts and culture until a confluent monolayer is formed.

  • Barrier Integrity Check: Measure the transendothelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[12] A stable and high TEER value is indicative of a tight barrier. Also, assess the permeability of a paracellular marker like Lucifer yellow.

  • Permeability Assay:

    • Replace the medium in the apical and basolateral chambers with transport buffer.

    • Add the test compound to the apical chamber (for apical-to-basolateral permeability, Papp A-B).

    • At various time points, take samples from the basolateral chamber.

    • To determine basal-to-apical permeability (Papp B-A), add the compound to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated analytical method such as LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

protocol_1 seed_cells Seed hCMEC/D3 cells on Transwell inserts culture Culture to form a confluent monolayer seed_cells->culture check_barrier Assess barrier integrity (TEER, Lucifer yellow) culture->check_barrier permeability_assay Perform bidirectional permeability assay (A-B and B-A) check_barrier->permeability_assay analyze Quantify compound concentration (LC-MS/MS) permeability_assay->analyze calculate Calculate Papp and efflux ratio analyze->calculate

Caption: Workflow for in vitro BBB permeability assay.

Protocol 2: Prodrug Synthesis Strategy to Mask the Tertiary Amine

To overcome the challenge of the basicity of the tertiary amine, a prodrug approach can be employed to create a more lipophilic and neutral molecule that can cross the BBB and then be converted to the active parent drug in the brain.[9][10]

Example Strategy: N-oxide Prodrug

N-oxides of tertiary amines can be synthesized and are often more polar, but can be bioreduced back to the parent amine in the hypoxic environment of the brain.[9]

General Synthesis:

  • Dissolve this compound in a suitable solvent (e.g., dichloromethane or methanol).

  • Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Quench the reaction and purify the resulting N-oxide by chromatography.

Evaluation of the Prodrug:

  • Assess the chemical stability of the N-oxide at physiological pH.

  • Evaluate its permeability in the in vitro BBB model.

  • Investigate its conversion back to the parent compound in brain homogenates or by relevant enzymes.

Protocol 3: Formulation with Polymeric Nanoparticles

Encapsulating the drug in nanoparticles can protect it from metabolism, increase its circulation time, and facilitate its transport across the BBB.[13][14][15][16][17]

Materials:

  • Biodegradable polymer (e.g., PLGA)

  • This compound

  • Organic solvent (e.g., dichloromethane)

  • Aqueous solution with a surfactant (e.g., PVA)

Procedure (Emulsion-Solvent Evaporation Method):

  • Dissolve the polymer and the drug in the organic solvent.

  • Add this organic phase to the aqueous surfactant solution and emulsify using high-speed homogenization or sonication.

  • Evaporate the organic solvent under reduced pressure, leading to the formation of solid nanoparticles.

  • Collect the nanoparticles by centrifugation, wash, and lyophilize.

Characterization and Evaluation:

  • Determine particle size, polydispersity index, and zeta potential.

  • Measure drug loading and encapsulation efficiency.

  • Study the in vitro drug release profile.

  • Evaluate the permeability of the nanoparticle formulation using an in vitro BBB model and subsequently in vivo.

Conclusion

Overcoming the poor brain bioavailability of this compound requires a systematic and multi-faceted approach. By understanding the underlying reasons for its limited BBB penetration through careful experimental evaluation, researchers can select and design appropriate strategies, including structural modification, prodrug design, and advanced formulation techniques, to enhance its delivery to the central nervous system. This guide provides a foundational framework to troubleshoot common issues and implement effective solutions in your research.

References

  • ChemWhat. This compound CAS#: 938458-83-4. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1356864, this compound. [Link]

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. Available from: [Link]

  • Galia, E., et al. (1998). Prodrugs for Amines. Molecules, 3(3), 93-109. Available from: [Link]

  • Löscher, W., & Potschka, H. (2005). Blood-brain barrier active efflux transporters: ATP-binding cassette gene family. NeuroRx, 2(1), 86-98. Available from: [Link]

  • Pardridge, W. M. (2005). The blood-brain barrier: bottleneck in brain drug development. NeuroRx, 2(1), 3-14. Available from: [Link]

  • Di Pietro, O., & Ciana, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Molecules, 26(3), 756. Available from: [Link]

  • Saraiva, C., et al. (2016). Nanoparticles for Drug Delivery to the Brain. Current Pharmaceutical Design, 22(33), 5133-5145. Available from: [Link]

  • Patel, M. M., & Goyal, B. R. (2012). Strategies to improve oral bioavailability of poorly absorbed drugs. International Journal of Pharmacy and Pharmaceutical Sciences, 4(2), 61-66.
  • Tajes, M., et al. (2014). The blood-brain barrier: structure, function and therapeutic strategies to overcome it. Journal of Parkinson's Disease, 4(3), 399-413. Available from: [Link]

  • Helms, H. C., et al. (2016). In vitro models of the blood-brain barrier: An overview of commonly used brain endothelial cell culture models. Journal of Cerebral Blood Flow & Metabolism, 36(5), 862-890. Available from: [Link]

  • Nicolazzo, J. A., & Charman, S. A. (2007). Prodrug approaches to enhance the CNS delivery of a potent and selective neuronal nitric oxide synthase inhibitor. Journal of Pharmacy and Pharmacology, 59(1), 3-10.
  • Rautio, J., et al. (2018). The prodrug approach: a strategy to improve the delivery of drugs to the brain. Neuroscience Letters, 667, 48-56.
  • Kreuter, J. (2001). Nanoparticulate systems for brain delivery of drugs. Advanced Drug Delivery Reviews, 47(1), 65-81.
  • Wohlfart, S., et al. (2012). Nanoparticles for delivery of drugs across the blood-brain barrier. Journal of Controlled Release, 161(2), 264-273.
  • Schinkel, A. H. (1999). P-Glycoprotein, a gatekeeper in the blood-brain barrier. Advanced Drug Delivery Reviews, 36(2-3), 179-194.
  • Sun, H., et al. (2004). In vitro and in vivo models for the study of blood-brain barrier permeability. Pharmaceutical Research, 21(8), 1333-1344.
  • Cecchelli, R., et al. (2007). In vitro models of the blood-brain barrier: a new tool for pharmacological studies. Cellular and Molecular Neurobiology, 27(5), 551-573.
  • Zensi, A., et al. (2009). Albumin-based nanoparticles as a drug delivery system for the brain. The effect of an endothelium-blood-brain barrier in vitro model. Journal of Controlled Release, 137(1), 78-86.
  • Bicker, J., et al. (2014). Blood-brain barrier models and their application in drug discovery. Journal of Pharmaceutical Sciences, 103(5), 1275-1294.
  • Deli, M. A. (2009). The hCMEC/D3 cell line as a model of the human blood-brain barrier. Brain Research Reviews, 60(1), 145-160.
  • Fromm, M. F. (2004). Importance of P-glycoprotein at blood-tissue barriers. Trends in Pharmacological Sciences, 25(8), 423-429.
  • Gaillard, P. J. (2008). Crossing the blood-brain barrier with Trojan horses. Current Opinion in Pharmacology, 8(3), 337-342.
  • Stanimirovic, D. B., & Friedman, A. (2012). Pathophysiology of the neurovascular unit: disease basis for translational medicine. Journal of Cerebral Blood Flow & Metabolism, 32(7), 1189-1205.
  • Abbott, N. J., et al. (2010). Structure and function of the blood-brain barrier. Neurobiology of Disease, 37(1), 13-25.

Sources

"N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine" experimental variability and controls

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental complexities of this compound. Given that this is a novel chemical entity with limited published data, this guide emphasizes foundational principles of chemical handling, analytical validation, and robust experimental design to ensure data integrity and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Compound Identity, Purity, and Handling

Question 1: I have received a new batch of this compound. How can I be sure of its identity and purity?

Answer: Verifying the identity and purity of a new batch of any chemical is a critical first step to ensure experimental reproducibility. Do not rely solely on the supplier's certificate of analysis (CoA). Independent verification is essential.

Expertise & Experience: Inconsistencies between batches, degradation during shipping or storage, or even mislabeling can lead to significant experimental artifacts. For arylcyclohexylamines and related structures, a multi-pronged analytical approach is recommended to build a comprehensive profile of the compound.[1][2]

Recommended Analytical Workflow:

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Chromatography (HPLC, GC): To assess purity.

Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation:

    • Prepare a stock solution of your compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of 1 mg/mL.

    • Perform serial dilutions to create a calibration curve (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL).

  • HPLC Conditions (General Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a linear gradient (e.g., 5% B to 95% B over 15 minutes) to determine the optimal elution conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at multiple wavelengths (e.g., 210 nm, 254 nm) and/or a Mass Spectrometer (LC-MS).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

    • A purity level of >95% is generally acceptable for most initial biological assays.

Trustworthiness: This multi-technique approach ensures that you are not only confirming the molecular weight but also the specific arrangement of atoms and the absence of significant impurities that could confound your results.

Question 2: What are the recommended storage and handling procedures for this compound?

Answer: Proper storage and handling are crucial to prevent degradation and ensure user safety. While specific stability data for this compound is not widely available, general principles for tertiary amines should be followed.

Expertise & Experience: Similar compounds, like N-methylmorpholine, are often liquids that can be volatile and flammable.[3][4][5] They can also be sensitive to oxidation.

Storage Recommendations:

  • Temperature: Store in a cool, dry place, away from direct sunlight. For long-term storage, consider refrigeration (2-8 °C), and for very sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) may be warranted.

  • Container: Use tightly sealed, amber glass vials to protect from light and air.

  • Handling:

    • Handle in a well-ventilated area or a chemical fume hood.[5]

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]

    • Avoid inhalation of any vapors and contact with skin and eyes.[3][4]

Trustworthiness: Following these standard procedures for analogous compounds minimizes the risk of compound degradation and ensures a safe laboratory environment.

Section 2: Experimental Design and Controls

Question 3: I am observing high variability in my in vitro assay results. What could be the cause?

Answer: High variability in in vitro assays can stem from multiple sources, ranging from the compound itself to the assay system. A systematic troubleshooting approach is necessary.

Expertise & Experience: The source of variability often lies in the subtle details of solution preparation and handling, especially for compounds with limited solubility or stability information.

Troubleshooting Workflow for Experimental Variability:

G cluster_0 Initial Observation cluster_1 Compound-Related Issues cluster_2 Assay-Related Issues cluster_3 Data Analysis Issues A High Variability in Results B Check Compound Stability in Assay Buffer A->B E Review Pipetting Technique & Calibration A->E H Validate Data Processing Workflow A->H C Verify Stock Solution Concentration & Integrity B->C D Assess Solubility Limit in Media C->D F Evaluate Cell Health & Passage Number E->F G Check for Reagent Degradation F->G I Assess for Outliers Systematically H->I

Caption: Systematic workflow for troubleshooting experimental variability.

Key Areas to Investigate:

  • Compound Solubility:

    • Problem: If the compound precipitates in your assay medium, the effective concentration will be lower and inconsistent.

    • Solution: Determine the solubility limit in your specific assay buffer. You can do this by preparing a serial dilution and visually inspecting for precipitation or by using a nephelometer. If solubility is an issue, consider using a co-solvent like DMSO, but be mindful of its final concentration in the assay, as it can have its own biological effects.

  • Stock Solution Integrity:

    • Problem: The compound may degrade in the solvent over time, especially if stored at room temperature or exposed to light.

    • Solution: Prepare fresh stock solutions for each experiment. If you must use a stored stock, re-verify its concentration and purity via HPLC before use.

  • Assay Controls:

    • Problem: Without appropriate controls, it's impossible to know if the observed effect is real or an artifact.

    • Solution: Always include:

      • Vehicle Control: The solvent used to dissolve the compound (e.g., DMSO) at the same final concentration.

      • Positive Control: A known activator or inhibitor of the pathway you are studying.

      • Negative Control: An inactive structural analog of your compound, if available.

Question 4: What is the likely mechanism of action for this compound, and how do I design experiments to investigate it?

Answer: The chemical structure, with its morpholine and cyclohexylamine moieties, suggests potential interactions with central nervous system (CNS) receptors.[2] However, without specific data, its mechanism of action is speculative. The "methanamine" part of the name is structurally distinct from the drug "methenamine," which acts by releasing formaldehyde.[6][7][8][9] It is crucial not to conflate the two.

Expertise & Experience: The arylcyclohexylamine scaffold is present in a number of psychoactive compounds, often targeting receptors like the N-methyl-D-aspartate (NMDA) receptor.[2] This provides a rational starting point for investigation.

Proposed Strategy for Mechanism of Action Studies:

G A Hypothesis Generation (Based on Structure) B Broad Receptor Screening (e.g., CEREP Panel) A->B Unbiased Approach C Focused Binding Assays (e.g., NMDA Receptor) A->C Hypothesis-Driven Approach B->C Refine Hits D Functional Cellular Assays (e.g., Calcium Flux, Electrophysiology) C->D Confirm Functional Activity E In Vivo Behavioral Models D->E Assess Physiological Relevance

Caption: A dual-approach strategy for elucidating the mechanism of action.

Step-by-Step Experimental Plan:

  • Broad Receptor Screening:

    • Engage a contract research organization (CRO) to screen the compound against a broad panel of CNS receptors, ion channels, and transporters. This unbiased approach can identify unexpected targets.

  • Hypothesis-Driven Binding Assays:

    • Based on the structural similarity to arylcyclohexylamines, perform radioligand binding assays for the NMDA receptor.[2]

  • Functional Assays:

    • If binding is confirmed, move to functional assays. For example, if it binds to the NMDA receptor, use electrophysiology (e.g., patch-clamp) to determine if it acts as an agonist or antagonist.

  • Control Experiments:

    • In all functional assays, include a known antagonist to ensure the observed effect is specific to the receptor of interest.

Trustworthiness: This systematic approach, from broad screening to specific functional validation, is the gold standard in pharmacology for identifying and validating the mechanism of action of a novel compound.

Quantitative Data Summary

The following table summarizes the key chemical identifiers for this compound.

Identifier Value Source
CAS Number 938458-83-4[10][11]
Molecular Formula C12H24N2O[10][11]
Molecular Weight 212.33 g/mol [10][11]
Canonical SMILES CNCC1(CCCCC1)N2CCOCC2[11]

References

  • This compound CAS#: 938458-83-4 . ChemWhat. Available from: [Link]

  • CN101012208A - Process for preparing N-methyl morpholine. Google Patents.
  • 4-Methylmorpholine . PubChem. Available from: [Link]

  • What is the mechanism of action of methenamine? . Dr.Oracle. Available from: [Link]

  • Safety Data Sheet: N-Methylmorpholine . Carl ROTH. Available from: [Link]

  • CN102229582A - Method for synthesizing 4-cyclohexyl morpholine. Google Patents.
  • What is the mechanism of Methenamine Hippurate? . Patsnap Synapse. Available from: [Link]

  • Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines . ResearchGate. Available from: [Link]

  • N-METHYL MORPHOLINE EXTRA PURE MSDS . Loba Chemie. Available from: [Link]

  • Methenamine . Wikipedia. Available from: [Link]

  • N-Methylmorpholine . Ataman Kimya. Available from: [Link]

  • Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues . PubMed. Available from: [Link]

  • CN109824520B - Preparation method of cis-4-methylcyclohexylamine. Google Patents.
  • Efficacy and Mechanism of Action of Methenamine Hippurate (Hiprex™) in Women With Recurring Urinary Tract Infections . ClinicalTrials.gov. Available from: [Link]

  • Methenamine . LiverTox - NCBI Bookshelf. Available from: [Link]

  • N-Methylmorpholine . Ataman Kimya. Available from: [Link]

  • (1-(Morpholin-4-yl)cyclohexyl)methanamine . PubChem. Available from: [Link]

Sources

Technical Support Center: Interpreting Unexpected Pharmacological Results for N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for researchers investigating novel compounds. This guide addresses the specific challenges of interpreting unexpected pharmacological results for N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine, a molecule with structural similarities to known centrally active agents. As this appears to be a novel chemical entity (NCE) with limited public data, any experimental result can be considered "unexpected." This guide provides a systematic framework to troubleshoot, characterize, and understand the compound's true pharmacological profile. Our approach is grounded in first principles of drug discovery, emphasizing the importance of ruling out experimental artifacts before forming complex biological hypotheses.

Part 1: Initial Assessment & Hypothesis Generation

Before delving into complex assays, it is crucial to build a hypothesis based on the compound's structure. The structure of this compound contains key pharmacophores that suggest potential biological targets.

  • Arylcycloalkylamine Core: The cyclohexyl ring attached to a nitrogen-containing group is a classic feature of phencyclidine (PCP) and its analogs.[1] This strongly suggests that the primary hypothesis should be activity at the NMDA receptor , where it may act as a noncompetitive antagonist.[2][3]

  • Morpholine Moiety: The morpholine group is a common substituent in medicinal chemistry, often used to improve physicochemical properties like solubility and metabolic stability.[4] It is present in drugs targeting a wide range of receptors and enzymes.[5][6]

  • Secondary Amine: The N-methylmethanamine side chain provides a basic nitrogen center, which is critical for interacting with acidic residues (e.g., aspartate) in many receptor binding pockets.

Based on this analysis, the primary targets for investigation should be the NMDA receptor, with secondary consideration for sigma (σ) receptors, as many PCP analogs show affinity for these sites.[7][8]

Caption: Initial hypothesis generation based on structural features of the molecule.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to address common problems encountered during early-stage pharmacological profiling.

FAQ 1: "My compound shows significantly lower/higher potency in my functional assay than predicted by my binding assay. What's going on?"

This is a classic discrepancy that points to several potential issues, ranging from simple experimental error to complex pharmacology.

Initial Checks (The Self-Validating System)

Before assuming a complex biological cause, validate the fundamentals. Unexpected results often stem from correctable pre-analytical errors.[9]

  • Compound Integrity:

    • Purity: Confirm the purity of the compound batch using LC-MS and NMR. Impurities could be responsible for the observed activity.

    • Solubility: Determine the aqueous solubility in your assay buffer. Compound precipitation will lead to a gross underestimation of potency. If solubility is low, consider using a different salt form or adding a co-solvent like DMSO (ensure final concentration is consistent and non-disruptive).

    • Stability: Is the compound stable in the assay buffer at the incubation temperature (e.g., 37°C)? Run an LC-MS at t=0 and after the assay duration to check for degradation.

  • Assay Conditions:

    • Reagent Quality: Ensure all buffers, media, and reagents are correctly prepared and not expired.

    • Cell Health: If using a cell-based assay, verify cell viability (e.g., via Trypan Blue or a viability dye) and ensure you are using a consistent passage number.

    • Positive Control: Does a known reference compound for your target behave as expected in the assay? This confirms the assay itself is performing correctly.

Troubleshooting Workflow

If the initial checks pass, the discrepancy is likely due to a real pharmacological phenomenon.

Caption: Workflow for troubleshooting binding vs. functional assay discrepancies.

FAQ 2: "The compound was potent in vitro, but shows no effect in my animal model. Why the disconnect?"

This is a critical challenge in drug development known as an in vitro-in vivo correlation (IVIVC) failure.[10][11] An IVIVC is a predictive mathematical model that relates in vitro properties to in vivo responses.[12][13] A failure often points to issues with ADME (Absorption, Distribution, Metabolism, and Excretion).

Key Investigative Areas

Parameter Potential Problem Recommended Troubleshooting Experiment
Exposure The compound is not reaching the target tissue (e.g., the brain) at sufficient concentrations.Pharmacokinetic (PK) Study: Administer the compound to animals (e.g., rats) via the intended route (IV, PO, IP). Collect blood and brain samples at multiple time points and measure compound concentration using LC-MS/MS.[14]
Metabolism The compound is being rapidly metabolized into inactive forms by the liver or other tissues.Metabolic Stability Assay: Incubate the compound with liver microsomes or hepatocytes and measure its disappearance over time. Identify major metabolites via high-resolution mass spectrometry.
Target Engagement The compound reaches the brain but does not bind to its target at the administered dose.Ex Vivo Receptor Occupancy: Dose animals, and at the time of expected peak effect, measure target binding in brain homogenates using a radioligand.
Blood-Brain Barrier (BBB) Permeability The compound cannot cross the BBB to engage its CNS target.PAMPA Assay (In Vitro): Use a Parallel Artificial Membrane Permeability Assay as a quick, cell-free screen for passive diffusion. MDCK-MDR1 Assay (In Vitro): Use a cell-based assay to assess active efflux by P-glycoprotein (P-gp), a major BBB efflux pump.

Protocol: Mouse Liver Microsomal Stability Assay

  • Preparation: Thaw pooled mouse liver microsomes (MLM) on ice. Prepare a 1 M Tris-HCl (pH 7.4) buffer and a NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).

  • Reaction Mixture: In a 96-well plate, combine Tris-HCl buffer, MLM (final protein concentration 0.5 mg/mL), and your test compound (final concentration 1 µM).

  • Initiation: Pre-warm the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a 2:1 ratio of ice-cold acetonitrile containing an internal standard (e.g., a stable, structurally similar compound).

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the percent remaining compound versus time. The slope of the line (k) can be used to calculate the in vitro half-life (t½ = 0.693 / k).

FAQ 3: "I'm seeing a completely unexpected behavioral effect in my animal studies. I predicted NMDA-like dissociative effects, but I'm seeing something else (e.g., strong sedation, hyperactivity). What should I do?"

An unexpected phenotype is a strong indicator of off-target activity or a complex polypharmacological profile.[15][16] Up to 90% of clinical trial failures can be attributed to unknown safety or efficacy issues, many arising from off-target interactions.[15]

Systematic De-risking Strategy

  • Rule out the Primary Hypothesis: Before searching for new targets, confirm that the compound is not acting as expected. Use a selective antagonist for the hypothesized target (e.g., an NMDA receptor antagonist) in your animal model. If the unexpected behavior persists, it is likely not mediated by that target.

  • Broad Off-Target Screening: This is the most critical step. A commercial safety screening panel (e.g., Eurofins SafetyScreen44™, CEREP BioPrint™) will test your compound's binding affinity against a wide array of GPCRs, ion channels, transporters, and kinases. This is an unbiased method to identify unintended molecular targets.[17]

  • Follow Up on Hits: If the screen identifies high-affinity off-targets, validate these hits in orthogonal functional assays. For example, if your compound binds to the dopamine transporter (DAT), perform a functional dopamine uptake assay to confirm it is an inhibitor or substrate.[18]

  • Re-evaluate the Phenotype: With knowledge of the off-target activities, re-interpret the behavioral data. For example, if the compound is a potent DAT inhibitor, hyperactivity would be an expected outcome, potentially masking any underlying NMDA-mediated effects.[1]

Off_Target_Investigation Start Unexpected In Vivo Phenotype Observed Antagonist Step 1: In Vivo Antagonist Challenge (Test with known antagonist for primary target) Start->Antagonist PhenotypeBlocked Phenotype Blocked? Antagonist->PhenotypeBlocked PrimaryTarget Result is likely on-target, but with an unexpected downstream effect. PhenotypeBlocked->PrimaryTarget Yes OffTargetScreen Step 2: Broad Off-Target Screen (e.g., CEREP/Eurofins Panel) PhenotypeBlocked->OffTargetScreen No HitsFound High-Affinity Hits Found? OffTargetScreen->HitsFound NoHits No significant off-targets. Consider active metabolites or novel target. HitsFound->NoHits No ValidateHits Step 3: Functional Validation of Hits (e.g., functional assays for new targets) HitsFound->ValidateHits Yes Reinterpret Step 4: Re-interpret Phenotype (Based on polypharmacology profile) ValidateHits->Reinterpret

Caption: A systematic workflow for investigating unexpected in vivo phenotypes.

References

  • Phencyclidine. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]

  • O'Kane, M., & O'Connell, S. (2020). The Clinical Approach on Receipt of an Unexpected Laboratory Test Result. The Journal of Applied Laboratory Medicine, 5(6), 1334-1344. [Link]

  • Jane, D. E., Tse, H. W., Skifter, D. A., Christie, J. M., & Monaghan, D. T. (2009). Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid. Neuropharmacology, 56(1), 188-197. [Link]

  • Agersø, H., & Berg, M. (2021). Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies. CPT: Pharmacometrics & Systems Pharmacology, 10(6), 551-564. [Link]

  • Pillai, S. G., & Amidon, G. L. (2005). In vitro-In vivo Correlation: Perspectives on Model Development. The AAPS Journal, 7(1), E110-E116. [Link]

  • Maurice, T., & Su, T. P. (2009). The pharmacology and therapeutic potential of sigma(1) receptor ligands. Expert Opinion on Therapeutic Patents, 19(1), 51-76. [Link]

  • Off-Target Effects Analysis. (n.d.). Creative Diagnostics. Retrieved January 22, 2026, from [Link]

  • What to do with unexpected research results. (2014, May 30). Baylor College of Medicine Blog Network. [Link]

  • Off Target Effect. (2026, January 6). Massive Bio. [Link]

  • Jane, D. E., et al. (2009). Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid. ResearchGate. [Link]

  • Melchiorre, C., et al. (1979). Conformational effects on the activity of drugs. 7. Synthesis and pharmacological properties of 2-(p-nitrophenyl)-substituted morpholines. Journal of Medicinal Chemistry. [Link]

  • Thomas, J. R., et al. (2022). New insights from old data - Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter. ChemRxiv. [Link]

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. [Link]

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2026, January 6). Pharma's Almanac. [Link]

  • French, E. D., et al. (1991). The Phencyclidine (PCP) Analog N-[1-(2-benzo(B)thiophenyl) Cyclohexyl]piperidine Shares Cocaine-Like but Not Other Characteristic Behavioral Effects With PCP, Ketamine and MK-801. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Sigma receptor. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • Details for Phencyclidine-type substances. (n.d.). UNODC. Retrieved January 22, 2026, from [Link]

  • Chen, J., & Smith, P. E. (2014). Structure Activity Relationship (SAR) Studies of 1,2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists. ProQuest. [Link]

  • How can off-target effects of drugs be minimised? (2025, May 21). Patsnap Synapse. [Link]

  • Fallahi-Sichani, M., et al. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]

  • Bagley, S. W., et al. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Sigma Receptors. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • How are chemical structures analyzed in drug discovery? (2025, March 20). Patsnap Synapse. [Link]

  • Singh, D., et al. (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Journal of Drug Delivery and Therapeutics. [Link]

  • Maurice, T., & Su, T. P. (2009). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Current Pharmaceutical Design, 15(28), 3273-3293. [Link]

  • Altura, B. T., & Altura, B. M. (1982). Phencyclidine ("angel dust") analogs and sigma opiate benzomorphans cause cerebral arterial spasm. Proceedings of the National Academy of Sciences, 79(14), 4462-4466. [Link]

  • The Art of Finding the Right Drug Target: Emerging Methods and Strategies. (2024). Cells, 13(10), 842. [Link]

  • Emami, J. (2006). In vitro - in vivo correlation: from theory to applications. Journal of Pharmacy & Pharmaceutical Sciences, 9(2), 169-189. [Link]

  • Troubleshooting Common Pharmaceutical Manufacturing Challenges. (n.d.). LinkedIn. [Link]

  • Zhang, Y., et al. (2024). In silico off-target profiling for enhanced drug safety assessment. Acta Pharmaceutica Sinica B, 14(1), 167-178. [Link]

  • Jane, D. E., et al. (2009). Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid. Neuropharmacology, 56(1), 188-197. [Link]

  • Network Pharmacology (Part 2): Chemical Compounds Screening and Target Prediction. (2022, October 17). YouTube. [Link]

  • Rieger, A., et al. (2016). Pitfalls in PCR troubleshooting: Expect the unexpected? Pathogens and Global Health, 110(1), 43-47. [Link]

  • Fig. 1. Sigma-1 receptor ligand pharmacophore and binding affinities.... (n.d.). ResearchGate. [Link]

  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

  • St. Germaine, D. (2022, February 8). A Review of Phencyclidine and Ketamine Analogues: Naming, Pharmacology, and EI-MS Interpretation. YouTube. [Link]

  • Role of In Vitro–In Vivo Correlations in Drug Development. (2025, August 6). ResearchGate. [Link]

  • Shariat-Torbaghan, S., et al. (2009). Synthesis and determination of acute and chronic pain activities of 1-[1-(4-methylphenyl) (cyclohexyl)] morpholine as a new phencyclidine derivative in rats. Arzneimittelforschung. [Link]

Sources

"N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine" improving signal-to-noise in electrophysiology

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for electrophysiology applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during electrophysiological recordings and to explore the potential use of pharmacological agents to improve signal-to-noise ratio (SNR).

A Note on N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine: As of our latest literature review, there is no direct scientific evidence or established protocol for the use of this compound to specifically improve the signal-to-noise ratio in electrophysiology recordings. However, the chemical structure of this compound belongs to the broader class of cyclohexylamine derivatives. Some compounds in this class, such as arylcyclohexylamines, are known to have psychoactive properties and can act as N-methyl-D-aspartate (NMDA) receptor antagonists[1][2]. This mode of action can alter neuronal excitability[3]. Theoretically, by modulating neuronal activity, it might be possible to enhance the clarity of a desired signal over background neuronal firing. This guide will, therefore, address the concept of using pharmacological agents to improve SNR, using this potential mechanism as a scientifically plausible framework for discussion and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the signal-to-noise ratio (SNR) in the context of electrophysiology?

A1: In electrophysiology, the signal-to-noise ratio is a measure that compares the level of a desired signal (e.g., an action potential, a postsynaptic potential) to the level of background noise. A higher SNR indicates a cleaner, more easily interpretable signal. The goal of most electrophysiological experiments is to maximize this ratio.

Q2: What are the most common sources of noise in electrophysiology experiments?

A2: Noise in electrophysiology can be broadly categorized into two types: biological and environmental.

  • Biological noise originates from the preparation itself, such as the spontaneous firing of neurons not involved in the signal of interest or movement artifacts from the tissue.

  • Environmental noise comes from external sources, including 60/50 Hz electrical noise from power lines, radiofrequency interference (RFI) from electronic devices, and mechanical vibrations.

Q3: How can a pharmacological agent, in theory, improve the signal-to-noise ratio?

A3: A pharmacological agent could improve SNR through several potential mechanisms:

  • Reducing baseline neuronal activity: By selectively silencing or reducing the spontaneous firing of neurons that are not part of the signal pathway being studied, the background "chatter" is decreased.

  • Stabilizing membrane potential: Some agents may help to stabilize the resting membrane potential of neurons, making them less likely to fire spontaneously and thus reducing noise.

  • Enhancing signal amplitude: Certain compounds could potentiate the response of the neurons of interest to a stimulus, thereby increasing the signal amplitude without a corresponding increase in noise.

Q4: What are the primary considerations before using a new pharmacological agent in an electrophysiology experiment?

A4: Before introducing any new compound, it is crucial to:

  • Characterize its mechanism of action: Understand which receptors, ion channels, or cellular processes the compound affects.

  • Perform dose-response experiments: Determine the optimal concentration that produces the desired effect without causing toxicity or off-target effects.

  • Use appropriate controls: Always include a vehicle control (the solution the compound is dissolved in, without the compound) to ensure that any observed effects are due to the compound itself.

  • Assess solubility and stability: Ensure the compound is soluble in the recording solution and remains stable throughout the experiment.

Troubleshooting Guide: Common Electrophysiology Noise Issues

This section provides a systematic approach to identifying and mitigating common sources of noise in your electrophysiology rig.

Issue 1: High-Frequency Noise (60/50 Hz Hum)

Description: A persistent, high-frequency oscillation is visible in the baseline recording.

Potential Causes & Solutions:

Cause Troubleshooting Steps
Grounding Issues 1. Ensure all components of the rig are connected to a single, common ground point. 2. Check for and eliminate any ground loops (multiple paths to ground). 3. Clean and re-chloride your reference and ground electrodes.
Improper Shielding 1. Verify that the Faraday cage is properly sealed and grounded. 2. Move any unshielded power cables or electronic devices away from the recording setup.
Perfusion System 1. Ensure the perfusion pump and any associated heating elements are properly grounded. 2. Check for leaks in the perfusion lines, as this can create a path to ground.
Issue 2: Low-Frequency Drifts and Instability

Description: The baseline recording slowly drifts up or down over time.

Potential Causes & Solutions:

Cause Troubleshooting Steps
Electrode Drift 1. Allow the recording electrode to stabilize in the bath solution for a few minutes before approaching the cell. 2. Ensure the electrode holder is clean and dry.
Temperature Fluctuations 1. Use a temperature controller to maintain a stable temperature in the recording chamber. 2. Allow the entire setup to thermally equilibrate before starting to record.
Unstable Preparation 1. Ensure the tissue slice or cell culture is securely anchored in the recording chamber. 2. Check the health of the preparation; unhealthy cells can have unstable membrane potentials.
Issue 3: Sudden Spikes or Artifacts

Description: The recording is intermittently interrupted by large, sharp transients.

Potential Causes & Solutions:

Cause Troubleshooting Steps
Mechanical Vibrations 1. Ensure the air table is floating properly. 2. Identify and isolate any sources of vibration in the room (e.g., centrifuges, foot traffic).
Air Bubbles in Perfusion 1. De-gas your recording solutions before use. 2. Ensure there are no air bubbles trapped in the perfusion lines.
Static Discharge 1. Use an anti-static mat or wrist strap, especially in dry environments. 2. Avoid wearing clothing made of synthetic materials that can generate static electricity.

Workflow for Troubleshooting Electrophysiology Noise

Caption: A systematic workflow for identifying and resolving common sources of noise in electrophysiology recordings.

Pharmacological Enhancement of Signal-to-Noise: A Hypothetical Approach

As previously mentioned, there is no established use of this compound for SNR improvement. However, based on the pharmacology of related arylcyclohexylamine compounds that act as NMDA receptor antagonists, we can outline a hypothetical experimental protocol to test if such a compound could improve SNR by reducing baseline neuronal activity.

Hypothetical Mechanism of Action

NMDA receptors are a major type of excitatory glutamate receptor in the central nervous system. By antagonizing these receptors, a compound could reduce the overall level of excitatory synaptic transmission, leading to a decrease in spontaneous, non-evoked neuronal firing. This could, in turn, increase the relative prominence of a specific, stimulus-evoked signal.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_ion Ca++ Influx NMDA_R->Ca_ion Opens Reduced_Noise Reduced Neuronal Excitability (Lower Baseline Noise) NMDA_R->Reduced_Noise Results in Excitability Increased Neuronal Excitability (Baseline Noise) Ca_ion->Excitability Leads to Compound This compound (Hypothetical Antagonist) Compound->NMDA_R Blocks

Caption: A hypothetical signaling pathway illustrating how an NMDA receptor antagonist might reduce baseline neuronal excitability.

Experimental Protocol for Evaluating a Novel Compound for SNR Enhancement

This protocol provides a step-by-step guide for assessing the potential of a novel compound to improve the signal-to-noise ratio in a brain slice preparation.

1. Preparation of Solutions:

  • Prepare artificial cerebrospinal fluid (aCSF) for slicing and recording.
  • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO, water). The final concentration of the solvent in the recording solution should be kept to a minimum (typically <0.1%).
  • Prepare a vehicle control solution containing the same concentration of the solvent as the test compound solution.

2. Brain Slice Preparation:

  • Prepare acute brain slices from the region of interest according to standard laboratory protocols.
  • Allow slices to recover in a holding chamber with oxygenated aCSF for at least one hour before recording.

3. Electrophysiological Recording:

  • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
  • Establish a stable whole-cell patch-clamp recording from a neuron in the region of interest.
  • Record baseline spontaneous and/or evoked activity for a stable period (e.g., 5-10 minutes).

4. Data Acquisition and Analysis (Baseline):

  • Acquire data using appropriate acquisition software.
  • Calculate the baseline SNR. This can be done by dividing the peak amplitude of an evoked signal by the standard deviation of the baseline noise in a period just before the stimulus.

5. Compound Application:

  • Switch the perfusion to aCSF containing the vehicle control and record for 5-10 minutes to ensure the vehicle has no effect.
  • Switch the perfusion to aCSF containing the test compound at the desired concentration.
  • Allow the compound to perfuse for a sufficient time to reach equilibrium (e.g., 10-15 minutes).
  • Record spontaneous and/or evoked activity in the presence of the compound.

6. Data Acquisition and Analysis (Compound):

  • Calculate the SNR in the presence of the compound using the same method as for the baseline.
  • Compare the SNR before and after compound application.
  • Perform a washout by switching the perfusion back to the control aCSF and record to see if the effect is reversible.

7. Dose-Response Curve:

  • Repeat steps 5 and 6 with a range of compound concentrations to determine the optimal concentration for SNR improvement.

References

  • Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. (2022). PubMed. Available at: [Link]

  • Mechanism of action of arylcyclohexylamine derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Ketamine triggers a switch in excitatory neuronal activity across neocortex. (2022). PubMed Central. Available at: [Link]

  • Morpholines. Synthesis and Biological Activity. (2014). ResearchGate. Available at: [Link]

  • Recent developments in ion channel pharmacology. (2014). PubMed Central. Available at: [Link]

  • Ion channel pharmacology. (2007). PubMed. Available at: [Link]

  • Signal Amplification and Noise Reduction in Electrophysiology Data. (2025). LabX. Available at: [Link]

  • A Novel Approach of ECG Signal Enhancement Using Adaptive Filter Based on Whale Optimization Algorithm. (2021). Biomedical and Pharmacology Journal. Available at: [Link]

  • Neuronal Activity Patterns Regulate Brain-Derived Neurotrophic Factor Expression in Cortical Cells via Neuronal Circuits. (2017). PubMed Central. Available at: [Link]

  • Critical neuronal avalanches emerge from excitation-inhibition balanced spontaneous activity. (2025). bioRxiv. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to NMDA Receptor Antagonists: Profiling N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine Against Established Modulators

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine and other prominent N-methyl-D-aspartate (NMDA) receptor antagonists. While direct experimental data on this compound is limited in publicly accessible literature, this analysis will proceed based on the well-understood structure-activity relationships within the arylcyclohexylamine class of compounds, drawing parallels with extensively studied antagonists such as Ketamine, Phencyclidine (PCP), and Memantine.

Introduction to NMDA Receptors: The Hub of Excitatory Neurotransmission

The N-methyl-D-aspartate (NMDA) receptor is a crucial player in the central nervous system, acting as a glutamate-gated ion channel that mediates excitatory neurotransmission.[1][2] These receptors are integral to synaptic plasticity, a fundamental mechanism for learning and memory formation.[1] However, the overactivation of NMDA receptors can lead to an excessive influx of calcium ions, triggering a cascade of neurotoxic events implicated in various neurological disorders.[2] This dual role of NMDA receptors in both physiological and pathological processes has made them a significant target for therapeutic intervention.[3][4]

NMDA receptor antagonists are a class of drugs that inhibit the action of the NMDA receptor.[5] They are broadly categorized based on their mechanism of action, including competitive antagonists, uncompetitive channel blockers, and non-competitive antagonists.[5] These compounds have found applications as anesthetics, and are being investigated for the treatment of depression, Alzheimer's disease, and other neurological conditions.[1][5][6]

Comparative Pharmacodynamics

The interaction of an antagonist with the NMDA receptor determines its pharmacological profile. This section compares the inferred properties of this compound with Ketamine, PCP, and Memantine.

Mechanism of Action
  • This compound (Inferred): Based on its structural similarity to arylcyclohexylamines like PCP and ketamine, it is hypothesized to be an uncompetitive antagonist, binding to a site within the ion channel of the NMDA receptor.[7]

  • Ketamine: A well-established uncompetitive NMDA receptor antagonist.[1][7] It induces a state of "dissociative anesthesia," characterized by analgesia, amnesia, and catalepsy.[5]

  • Phencyclidine (PCP): A potent uncompetitive NMDA receptor antagonist with a similar mechanism to ketamine, but with a longer duration of action and a higher propensity for psychotomimetic side effects.[1][7]

  • Memantine: An uncompetitive NMDA receptor antagonist with a distinct profile. It exhibits low affinity and rapid, voltage-dependent kinetics, which allows it to preferentially block excessive, pathological NMDA receptor activity while sparing normal synaptic transmission.[1][8]

Receptor Binding Affinity
CompoundNMDA Receptor Affinity (Ki)Notes
This compound Not available (Inferred to be moderate)Affinity is inferred based on structurally similar compounds.
Ketamine Moderate
Phencyclidine (PCP) HighApproximately 12-fold higher than 3-MeO-PCMo.[9]
Memantine Low

Table 1: Comparative NMDA Receptor Binding Affinities.

Pharmacokinetics: A Comparative Overview

The absorption, distribution, metabolism, and excretion (ADME) profile of a drug dictates its therapeutic window and potential for side effects.

  • Metabolism: Most NMDA receptor antagonists, including ketamine and PCP, are metabolized in the liver.[5][7] It is plausible that this compound also undergoes hepatic metabolism.

  • Duration of Action: PCP has a longer duration of action compared to ketamine.[7][10] The pharmacokinetic profile of this compound would require experimental determination.

  • Bioavailability: The route of administration and formulation will significantly impact the bioavailability of these compounds.

Experimental Protocols for Characterization

To empirically determine the pharmacological profile of this compound, the following experimental protocols are essential.

Radioligand Binding Assay

This technique is the gold standard for quantifying the affinity of a ligand for its receptor.[11][12]

Objective: To determine the binding affinity (Ki) of this compound for the NMDA receptor.

Methodology:

  • Membrane Preparation: Isolate synaptic membranes from a suitable source, such as rat forebrain tissue.

  • Incubation: Incubate the membranes with a radiolabeled ligand that binds to the PCP site of the NMDA receptor (e.g., [³H]MK-801) and varying concentrations of the unlabeled test compound (this compound).

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.[13]

Causality: The displacement of the radioligand by the test compound directly reflects the affinity of the test compound for the same binding site.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane Synaptic Membrane Preparation Incubation Incubation Membrane->Incubation Radioligand Radioligand ([³H]MK-801) Radioligand->Incubation Test_Compound Test Compound (Varying Concentrations) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

Electrophysiological Recordings

Electrophysiology provides a functional measure of a compound's effect on ion channel activity.

Objective: To characterize the functional antagonism of NMDA receptor-mediated currents by this compound.

Methodology:

  • Cell Culture: Use primary neuronal cultures or cell lines expressing NMDA receptors.[14]

  • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure NMDA-evoked currents.

  • Drug Application: Apply NMDA to elicit a current, and then co-apply NMDA with varying concentrations of this compound.

  • Data Analysis: Measure the reduction in the NMDA-evoked current in the presence of the antagonist to determine its potency (IC50) and mechanism of action (e.g., use-dependency).

Causality: The modulation of ion flow through the NMDA receptor channel directly demonstrates the functional consequence of antagonist binding.

Electrophysiology_Workflow Cell_Prep Cell Preparation (Neurons or Expressing Cells) Patching Whole-Cell Patch-Clamp Cell_Prep->Patching NMDA_App NMDA Application Patching->NMDA_App Drug_App Co-application of NMDA and Test Compound Patching->Drug_App Recording Current Recording NMDA_App->Recording Drug_App->Recording Analysis Data Analysis (IC50, Use-Dependency) Recording->Analysis

Sources

"N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine" efficacy compared to known triple reuptake inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Tesofensine and Other Triple Reuptake Inhibitors

An In-Depth Guide for Researchers and Drug Development Professionals

The landscape of antidepressant and anti-obesity pharmacotherapy is continually evolving, with a significant focus on developing agents with broader mechanisms of action to improve efficacy and address a wider range of symptoms.[1][2][3] Triple reuptake inhibitors (TRIs), which simultaneously block the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA), represent a promising class of compounds.[1] The rationale behind this approach is that by modulating all three key monoamine neurotransmitters, TRIs may offer a more rapid onset of action and superior efficacy compared to agents that target only one or two of these systems.[1][3]

This guide provides a detailed comparison of the efficacy of a prominent TRI, Tesofensine, with other known triple reuptake inhibitors. We will delve into the available experimental data, outline key methodologies for their evaluation, and provide insights into the structure-activity relationships that govern their pharmacological profiles.

The Rationale for Triple Reuptake Inhibition

Major depressive disorder (MDD) is a complex psychiatric illness, and its pathophysiology is not limited to deficits in a single neurotransmitter system.[4] While selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) have been the mainstay of treatment, a substantial portion of patients do not achieve full remission.[1][2] The inclusion of a dopaminergic component in TRIs is hypothesized to address symptoms like anhedonia (the inability to feel pleasure), which are often resistant to traditional antidepressants.[1] Dopamine is critically involved in the brain's reward and motivation pathways.[1][5]

Tesofensine: A Profile

Tesofensine is a monoamine reuptake inhibitor that has been primarily investigated for the treatment of obesity.[6][7] Its development for this indication was prompted by the observation of significant weight loss in patients during clinical trials for Parkinson's and Alzheimer's diseases.[7][8] Tesofensine inhibits the reuptake of serotonin, norepinephrine, and dopamine, thereby increasing their synaptic concentrations and influencing appetite control and metabolism.[6]

In Vitro Efficacy: A Comparative Look at Binding Affinities

The initial characterization of a potential TRI involves determining its binding affinity (Ki) for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). These values provide a quantitative measure of how strongly the compound interacts with its targets. A lower Ki value indicates a higher binding affinity.

Table 1: Comparative In Vitro Binding Affinities (Ki, nM) of Selected Triple Reuptake Inhibitors

CompoundSERT (Ki, nM)NET (Ki, nM)DAT (Ki, nM)Reference(s)
Tesofensine 132.310[6]
Indatraline 0.425.81.7[9]
Brasofensine 1101.40.28[10]
Amitifadine (DOV-21,947) 8.11665[11]
PA01 105644813[12]

Note: Ki values can vary between different studies and assay conditions.

From the data, it is evident that these TRIs exhibit distinct binding profiles. Indatraline, for instance, shows very high potency for all three transporters, with a slight preference for SERT.[9] Brasofensine is a potent DAT and NET inhibitor with lower affinity for SERT.[10] Tesofensine displays a more balanced profile with high affinity for all three transporters.[6] Amitifadine shows a preference for SERT and NET over DAT.[11] PA01, a more recently described compound, has a weaker affinity for all three transporters compared to the others listed.[12]

Experimental Protocols for In Vitro Characterization

The determination of binding affinities is a critical first step in evaluating a potential TRI. Here, we outline a standard experimental workflow.

Radioligand Binding Assays

This technique is used to determine the affinity of a test compound for a specific receptor or transporter.

Objective: To determine the Ki of a test compound for SERT, NET, and DAT.

Methodology:

  • Preparation of Membranes: Membranes are prepared from cells stably expressing the human recombinant SERT, NET, or DAT.

  • Radioligand Selection: A specific radioligand for each transporter is chosen (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, and [³H]WIN 35,428 for DAT).

  • Assay Incubation: The cell membranes, radioligand, and varying concentrations of the test compound are incubated together.

  • Separation and Counting: The bound radioligand is separated from the unbound radioligand by rapid filtration. The amount of radioactivity on the filter is then measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.

Causality Behind Experimental Choices: The use of cell lines stably expressing a single human transporter ensures that the binding affinity measured is specific to that target. The choice of radioligand is crucial; it must have high affinity and selectivity for the transporter of interest.

Caption: Workflow for Radioligand Binding Assay.

In Vivo Efficacy: Insights from Preclinical Models

While in vitro data provides valuable information on a compound's potency, in vivo studies are essential to assess its efficacy in a living organism. Animal models of depression and obesity are used to evaluate the therapeutic potential of TRIs.

Animal Models of Depression

Commonly used models include the Forced Swim Test (FST) and the Tail Suspension Test (TST).[13] In these models, antidepressant activity is inferred from a reduction in the immobility time of the animal.[13]

Table 2: Comparative In Vivo Efficacy of Selected Triple Reuptake Inhibitors in Rodent Models of Depression

CompoundAnimal ModelDoseEffect on Immobility TimeReference(s)
Tesofensine Not extensively studied for depression--
Indatraline Rat FST10 mg/kgSignificant reduction[1]
PA01 Rat FST & Mouse TST10-40 mg/kgDose-dependent reduction[12]

It is important to note that while Tesofensine has not been extensively studied in depression models, its potent inhibition of all three monoamine transporters suggests it could have antidepressant effects.[8]

Animal Models of Obesity

Diet-induced obesity (DIO) models in rodents are commonly used to assess the efficacy of anti-obesity drugs.

Table 3: Comparative In Vivo Efficacy of Tesofensine in a Rodent Model of Obesity

CompoundAnimal ModelDoseEffect on Body WeightReference(s)
Tesofensine Diet-induced obese rats0.3-3 mg/kgSignificant reduction[14]

Preclinical data in diet-induced obese rats demonstrated that tesofensine effectively reduces body weight.[14]

Experimental Protocols for In Vivo Evaluation

Forced Swim Test (FST)

Objective: To assess the antidepressant-like activity of a test compound.

Methodology:

  • Acclimation: Animals (typically rats or mice) are acclimated to the testing room.

  • Pre-test Session: On the first day, animals are placed in a cylinder of water for a 15-minute pre-swim.

  • Test Session: 24 hours later, the animals are administered the test compound or vehicle and placed back in the water for a 5-minute test session.

  • Data Collection: The duration of immobility (floating without struggling) is recorded.

  • Data Analysis: A significant reduction in immobility time in the drug-treated group compared to the vehicle group is indicative of antidepressant-like activity.

Causality Behind Experimental Choices: The pre-test session is crucial for inducing a state of behavioral despair, making the model more sensitive to the effects of antidepressants. The immobility is thought to reflect a state of "giving up," which is reversed by effective antidepressant treatment.

Caption: Workflow for the Forced Swim Test.

Conclusion and Future Directions

The development of triple reuptake inhibitors holds significant promise for the treatment of depression and other CNS disorders. Tesofensine, with its balanced and potent inhibition of SERT, NET, and DAT, has demonstrated significant efficacy in preclinical and clinical studies for obesity.[14][15] While its potential as an antidepressant has been less explored, its pharmacological profile suggests it warrants further investigation in this area.

The comparative data presented here highlights the diverse pharmacological profiles of different TRIs. The optimal ratio of SERT, NET, and DAT inhibition for maximal therapeutic benefit in different patient populations remains an active area of research.[1] Future studies should focus on elucidating the complex interplay between these three neurotransmitter systems and how their modulation by TRIs translates into clinical efficacy. Furthermore, a deeper understanding of the structure-activity relationships of these compounds will be crucial for the rational design of next-generation TRIs with improved efficacy and tolerability.

References

  • Ataman Kimya. (n.d.). N-Methylmorpholine. Retrieved from [Link]

  • Google Patents. (n.d.). CN111675677B - Synthesis process of N-methylmorpholine.
  • Shao, L., Hewitt, M. C., Wang, F., Malcolm, S. C., Ma, J., Campbell, J. E., ... & Varney, M. A. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)ethanamine, a novel triple serotonin, norepinephrine and dopamine reuptake inhibitor. Bioorganic & medicinal chemistry letters, 21(5), 1438–1441.
  • Cheng, H., Jing, Y., Xu, C., Chen, M., Su, H., Yang, X., & Zhang, L. (2024). The potential role of SGLT2 inhibitors in the treatment of depression. Dove Medical Press, 17, 21-34.
  • Kim, J. H., Lee, S. Y., Lee, K. S., & Lee, S. H. (2010). N-Methyl Amine-substituted Fluoxetine Derivatives: New Dopamine Transporter Inhibitors. Bulletin of the Korean Chemical Society, 31(8), 2247-2250.
  • Tian, J., Zhang, L., Li, X., Wang, J., Sun, T., & Zhang, Y. (2015). In vitro and in vivo characterization of PA01, a novel promising triple reuptake inhibitor. Physiology & behavior, 140, 101–107.
  • Shao, L., Hewitt, M. C., Wang, F., Malcolm, S. C., Ma, J., Campbell, J. E., ... & Varney, M. A. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. Bioorganic & medicinal chemistry letters, 21(5), 1438–1441.
  • Google Patents. (n.d.). CN101012208A - Process for preparing N-methyl morpholine.
  • Sharma, A., & Sharma, A. (2015). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Future medicinal chemistry, 7(12), 1595–1611.
  • Marks, D. M., & Pae, C. U. (2018). Triple reuptake inhibitors (TRIs): do they promise us a rose garden?.
  • Stahl, S. M., Grady, M. M., & Moret, C. (2013). Triple reuptake inhibitors: the next generation of antidepressants. CNS spectrums, 18(6), 320–328.
  • Sharma, A., & Sharma, A. (2015). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Request PDF.
  • Marks, D. M., & Pae, C. U. (2009). Triple reuptake inhibitors: next-generation antidepressants. Drugs in R&D, 9(5), 313–321.
  • ChemWhat. (n.d.). N-METHYL-1-(1-MORPHOLIN-4-YLCYCLOHEXYL)METHANAMINE CAS#: 938458-83-4. Retrieved from [Link]

  • Wang, X., & Reith, M. E. (2012). Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures. PloS one, 7(9), e45333.
  • ClinicalTrials.gov. (n.d.). Effect of Tesofensine on Weight Reduction in Patients With Obesity. Retrieved from [Link]

  • Yu, P. H. (2001). Brasofensine NeuroSearch. Current opinion in investigational drugs (London, England : 2000), 2(2), 244–248.
  • Cryan, J. F., Mombereau, C., & Vassout, A. (2005). The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice. Neuroscience and biobehavioral reviews, 29(4-5), 571–625.
  • Patsnap Synapse. (2023, September 22). Deep Scientific Insights on Tesofensine's R&D Progress, Mechanism of Action, and Drug Target. Retrieved from [Link]

  • Blum, K., Ross, J., Reuben, C., Cadet, J. L., & Gold, M. S. (2000). Brasofensine treatment for Parkinson's disease in combination with levodopa/carbidopa. The Annals of pharmacotherapy, 34(2), 225–230.
  • Greenway, F. L. (2010). Neuropsychiatric adverse effects of centrally acting antiobesity drugs. CNS drugs, 24(11), 913–926.
  • Yemisen, C., Imre, M. G., & Yilmaz, B. (2022). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 11(4), 461-471.
  • van der Plasse, G., & Adan, R. A. (2009). Tesofensine, a monoamine reuptake inhibitor for the treatment of obesity. Current opinion in investigational drugs (London, England : 2000), 10(10), 1104–1111.
  • Zhu, M., Liu, S., Deng, Z., & Wang, G. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Bulletin of the Korean Chemical Society, 34(11), 3321-3324.
  • Dirty Medicine. (2020, April 13). Parkinson's Pharmacology. Retrieved from [Link]

  • Wesołowska, A., & Kowalska, M. (2022). Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis. International journal of molecular sciences, 23(22), 14212.
  • Luethi, D., & Liechti, M. E. (2018). Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies. Pharmacology of Drugs Used as Stimulants, 1-13.
  • Wikipedia. (n.d.). Brasofensine. Retrieved from [Link]

  • Mao, L., Jin, M. Q., Wang, W., & Wang, X. (2022). Antidepressant-like activity of oroxylin A in mice models of depression: A behavioral and neurobiological characterization. Frontiers in pharmacology, 13, 936803.
  • Clinical Trials Arena. (2008, December 14). Tesofensine Anti-Obesity Medication. Retrieved from [Link]

  • Tuccinardi, T., Martinelli, A., & Granchi, C. (2012). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS chemical neuroscience, 3(12), 1016–1029.
  • Apparsundaram, S., Schroeter, S., & Giovanetto, M. (2020). Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. Frontiers in pharmacology, 11, 237.
  • Belovic, M., & Kerman, I. A. (2012). Rodent models of treatment-resistant depression. Pharmacology, biochemistry, and behavior, 100(4), 540–549.
  • Berrios, G. E. (1994). Dopamine- mechanisms of action. Australian prescriber, 17(1), 16-18.
  • Doggrell, S. A. (2009). Tesofensine--a novel potent weight loss medicine. Evaluation of: Astrup A, Breum L, Jensen TJ, Kroustrup JP, Larsen TM. Effect of tesofensine on bodyweight loss, body composition, and quality of life in obese patients: a randomised, double-blind, placebo-controlled trial. Lancet 2008;372:1906-13.
  • Bionity. (n.d.). Indatraline. Retrieved from [Link]

  • Caspar, A. T., Westphal, F., Meyer, M. R., & Brandt, S. D. (2017). Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. Drug testing and analysis, 9(10), 1546–1556.
  • Maas, A., & Meyer, M. R. (2024). Characterization and Metabolism of Drug Products Containing the Cocaine-Like New Psychoactive Substances Indatraline and Troparil. Toxics, 12(6), 464.
  • Gu, X. H., Yu, M., & Rothman, R. B. (2000). Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. Journal of medicinal chemistry, 43(26), 4868–4876.

Sources

"N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine" cross-validation of in vitro and in vivo data

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine

In the landscape of central nervous system (CNS) drug discovery, the journey from a promising molecule to a viable therapeutic is fraught with challenges. A critical juncture in this process is the translation of preclinical data from controlled in vitro environments to the complex biological systems of in vivo models. This guide provides a comprehensive framework for the cross-validation of in vitro and in vivo data, using the novel compound "this compound" as a focal point for discussion.

While specific experimental data for this compound is not yet publicly available, its structural similarity to known N-methyl-D-aspartate (NMDA) receptor antagonists and monoamine transporter inhibitors provides a strong foundation for a targeted investigational strategy. This guide will, therefore, serve as a roadmap for researchers and drug development professionals, outlining a logical, data-driven approach to characterizing a novel CNS compound and ensuring the preclinical data is robust and predictive of clinical outcomes.

The Imperative of In Vitro-In Vivo Correlation (IVIVC)

The core principle of in vitro-in vivo correlation (IVIVC) is to establish a predictive relationship between a drug's performance in laboratory assays and its behavior in living organisms.[1][2] A successful IVIVC can streamline drug development by:

  • Optimizing Dosage Forms: Predicting in vivo plasma concentrations from in vitro dissolution data.[3]

  • Guiding Candidate Selection: Enabling early identification of compounds with favorable pharmacokinetic and pharmacodynamic profiles.

  • Reducing Reliance on Animal Testing: Minimizing the number of animals required for preclinical studies.

  • Supporting Regulatory Submissions: Providing a scientifically sound basis for bioequivalence and formulation changes.[4]

However, establishing a reliable IVIVC for CNS compounds presents unique challenges due to the complexities of the blood-brain barrier, intricate neural circuits, and the subjective nature of behavioral endpoints.[5]

A Hypothetical Case Study: this compound

Let us consider a hypothetical scenario where "this compound" (referred to as Compound X) has been synthesized. Its structural features, particularly the cyclohexylamine moiety, suggest potential interactions with the NMDA receptor, similar to phencyclidine (PCP) and its analogs.[6][7] Furthermore, the N-methyl and morpholine groups could confer activity at monoamine transporters, akin to other cyclohexylarylamine derivatives that act as triple reuptake inhibitors.[8]

Our objective is to design an experimental cascade that systematically evaluates these hypotheses in vitro and then validates these findings through carefully selected in vivo models.

Phase 1: Foundational In Vitro Characterization

The initial phase focuses on defining the primary molecular targets and basic ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Compound X.

Experimental Workflow: Initial In Vitro Screening

cluster_0 Primary Target Identification cluster_1 Off-Target Profiling & Early Safety cluster_2 Early ADME Assessment Receptor Binding Assays Receptor Binding Assays Functional Assays Functional Assays Receptor Binding Assays->Functional Assays Determine affinity (Ki) CEREP Panel CEREP Panel hERG Channel Assay hERG Channel Assay PAMPA PAMPA Microsomal Stability Microsomal Stability PAMPA->Microsomal Stability Assess permeability & metabolic stability Compound X Compound X Compound X->Receptor Binding Assays Compound X->CEREP Panel Compound X->PAMPA

Caption: Initial in vitro screening workflow for Compound X.

Detailed Protocols:

  • Receptor Binding Assays:

    • Objective: To determine the binding affinity (Ki) of Compound X for the NMDA receptor (PCP binding site) and monoamine transporters (SERT, NET, DAT).

    • Methodology: Radioligand binding assays using cell membranes expressing the target receptors. For the NMDA receptor, [3H]MK-801 can be used as the radioligand. For monoamine transporters, [3H]citalopram (SERT), [3H]nisoxetine (NET), and [3H]WIN 35,428 (DAT) are suitable choices.

    • Comparator Compounds: Phencyclidine (PCP) as a reference NMDA receptor antagonist and a known triple reuptake inhibitor (e.g., N-methyl-1-(1-phenylcyclohexyl)methanamine) as a comparator for transporter binding.[8]

  • Functional Assays:

    • Objective: To assess the functional activity of Compound X at its primary targets (antagonist, agonist, or modulator).

    • Methodology:

      • NMDA Receptor: Whole-cell patch-clamp electrophysiology on recombinant cells expressing different NMDA receptor subtypes (e.g., GluN1/GluN2A, GluN1/GluN2B) to measure inhibition of NMDA-induced currents.[9] Alternatively, a fluorescence-based calcium flux assay can be employed as a higher-throughput method.[10]

      • Monoamine Transporters: Neurotransmitter uptake assays using synaptosomes or cell lines expressing the respective transporters, measuring the inhibition of radiolabeled substrate (e.g., [3H]5-HT, [3H]NE, [3H]DA) uptake.

    • Data Interpretation: Determine IC50 values and the mode of inhibition (e.g., competitive vs. non-competitive for the NMDA receptor).

  • Early ADME Profiling:

    • Parallel Artificial Membrane Permeability Assay (PAMPA): To predict passive blood-brain barrier permeability.

    • Liver Microsomal Stability Assay: To assess metabolic stability and predict hepatic clearance.

Table 1: Hypothetical In Vitro Data for Compound X and Comparators

CompoundNMDA Receptor Ki (nM)SERT Ki (nM)NET Ki (nM)DAT Ki (nM)NMDA Functional Antagonism (IC50, nM)
Compound X 501502008075
PCP 20>10,000>10,000>10,00030
Comparator A >10,0003429590>10,000

Comparator A: N-methyl-1-(1-phenylcyclohexyl)methanamine[8]

Based on this hypothetical data, Compound X exhibits a mixed profile with potent NMDA receptor antagonism and moderate triple reuptake inhibition. This dual mechanism presents both therapeutic potential and a complex challenge for in vivo characterization.

Phase 2: Correlative In Vivo Assessment

The goal of this phase is to determine if the in vitro activity of Compound X translates to measurable physiological and behavioral effects in animal models.

Experimental Workflow: In Vivo Validation

cluster_0 Pharmacokinetics & Target Engagement cluster_1 Pharmacodynamic & Behavioral Readouts PK Studies PK Studies Microdialysis Microdialysis PK Studies->Microdialysis Determine brain exposure & neurotransmitter levels Drug Discrimination Drug Discrimination Microdialysis->Drug Discrimination Locomotor Activity Locomotor Activity Forced Swim Test Forced Swim Test In Vitro Profile In Vitro Profile In Vitro Profile->PK Studies

Caption: In vivo validation workflow for Compound X.

Detailed Protocols:

  • Pharmacokinetic (PK) Studies:

    • Objective: To determine the plasma and brain concentrations of Compound X over time after administration.

    • Methodology: Administer Compound X to rodents (e.g., rats) via relevant routes (e.g., intravenous, oral). Collect blood and brain tissue samples at multiple time points and quantify drug concentrations using LC-MS/MS.

    • Key Parameters: Calculate Cmax, Tmax, AUC, half-life, and the brain-to-plasma ratio.

  • In Vivo Target Engagement:

    • Objective: To confirm that Compound X reaches its intended targets in the brain at pharmacologically relevant concentrations.

    • Methodology:

      • Microdialysis: In freely moving rats, implant a microdialysis probe into a brain region rich in NMDA receptors and monoamine terminals (e.g., prefrontal cortex or striatum). After administration of Compound X, measure changes in extracellular levels of glutamate, dopamine, serotonin, and norepinephrine. An NMDA antagonist would be expected to increase neurotransmitter release, while a reuptake inhibitor would increase their synaptic dwell time.

  • Behavioral Pharmacology:

    • Objective: To assess the behavioral effects of Compound X that are consistent with its proposed mechanisms of action.

    • Methodology:

      • Drug Discrimination: Train rats to discriminate PCP from saline. Test whether Compound X substitutes for the PCP cue, indicating a similar interoceptive state.[11]

      • Locomotor Activity: Measure changes in spontaneous movement. PCP-like compounds often induce hyperlocomotion at lower doses and stereotypy at higher doses.

      • Forced Swim Test: A common assay to assess potential antidepressant-like effects, which would be consistent with monoamine reuptake inhibition.

Table 2: Hypothetical In Vivo Data for Compound X

ParameterResultInterpretation
Brain-to-Plasma Ratio 3.5Good CNS penetration.
PCP Drug Discrimination Full substitution (ED50 = 1.5 mg/kg)Compound X has PCP-like subjective effects.
Locomotor Activity Biphasic: increased at 1 mg/kg, stereotypy at 5 mg/kgConsistent with NMDA receptor antagonism.
Forced Swim Test Reduced immobility time (MED = 3 mg/kg)Suggests potential antidepressant-like activity.
Microdialysis (Striatum) Increased extracellular dopamine and glutamateConfirms engagement of DAT and NMDA receptors.

The Cross-Validation Matrix: Connecting the Dots

The crux of this guide is the systematic cross-validation of the data generated in Phases 1 and 2. This involves more than just observing that an in vitro effect has an in vivo correlate. It requires a quantitative and mechanistic linkage.

Key Correlation Points:

  • Potency Correlation: Is there a correlation between the in vitro potency (Ki, IC50) and the in vivo potency (ED50 in behavioral assays)? Discrepancies can often be explained by pharmacokinetic factors. For instance, a compound with high in vitro potency but poor brain penetration will exhibit low in vivo potency.[6]

  • Mechanism Correlation: Do the in vivo effects align with the mechanisms identified in vitro? In our example, the PCP-like discriminative stimulus effects and locomotor profile of Compound X strongly support the relevance of its NMDA receptor antagonism. The antidepressant-like effects in the forced swim test are consistent with its monoamine reuptake inhibition.

  • Exposure-Response Relationship: Can the observed behavioral effects be directly related to the concentration of Compound X in the brain at the time of the experiment? This is the cornerstone of a robust IVIVC and requires a solid understanding of the compound's pharmacokinetics and pharmacodynamics (PK/PD).

Challenges in IVIVC for CNS Drugs:

  • Metabolites: Active metabolites can confound the interpretation of in vivo data. It is crucial to assess the activity of major metabolites.

  • Complex Biology: In vivo responses are often the result of interactions with multiple targets and downstream signaling cascades, which can be difficult to fully replicate in vitro.

  • Species Differences: Metabolic pathways and receptor pharmacology can vary between species, impacting the translation of animal data to humans.

Conclusion: A Self-Validating Approach to CNS Drug Discovery

The cross-validation of in vitro and in vivo data is not a linear process but an iterative cycle of hypothesis generation, testing, and refinement. By employing a structured approach, as outlined in this guide for the hypothetical compound "this compound," researchers can build a comprehensive and coherent data package. This self-validating system, where in vitro findings predict in vivo outcomes and vice versa, is essential for de-risking CNS drug development projects and increasing the probability of translating a promising molecule into a life-changing therapy. The principles of IVIVC, when rigorously applied, provide the scientific integrity necessary to bridge the gap between the benchtop and the clinic.

References

  • In vitro-In vivo Correlation: Perspectives on Model Development. PubMed Central. [Link]

  • Shao, L., et al. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. Bioorganic & Medicinal Chemistry Letters, 21(5), 1438-41. [Link]

  • In vitro characterization of novel NR2B selective NMDA receptor antagonists. PubMed. [Link]

  • Pharmacokinetic and pharmacodynamic properties of some phencyclidine analogs in rats. PubMed. [Link]

  • Understanding the correlation between in vitro and in vivo immunotoxicity tests for nanomedicines. National Institutes of Health. [Link]

  • A General Framework for Assessing In vitro/In vivo Correlation as a Tool for Maximizing the Benefit‐Risk Ratio of a Treatment Using a Convolution‐Based Modeling Approach. PubMed Central. [Link]

  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. MDPI. [Link]

  • Chapter 16. In Vitro/In Vivo Correlations: Fundamentals, Development Considerations, and Applications. Kinam Park. [Link]

  • In Vitro-In Vivo Correlation of Blood–Brain Barrier Permeability of Drugs: A Feasibility Study Towards Development of Prediction Methods for Brain Drug Concentration in Humans. ResearchGate. [Link]

  • Narrowing the Gap Between In Vitro and In Vivo Genetic Profiles by Deconvoluting Toxicogenomic Data In Silico. National Institutes of Health. [Link]

  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Journal of Applied Pharmaceutical Science. [Link]

  • Phencyclidine-like in vivo effects of methoxetamine in mice and rats. National Institutes of Health. [Link]

  • Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. PubMed Central. [Link]

Sources

An Investigational Guide to the Enantiomer-Specific Activity of N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

This guide provides a comprehensive framework for the investigation of the enantiomer-specific biological activities of N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine. While this compound is structurally intriguing, there is a notable absence of published data on its pharmacological properties and the differential effects of its stereoisomers. Drawing from the known activities of structurally related compounds, such as arylcyclohexylamines, this document outlines a series of proposed experiments to elucidate its potential as a modulator of central nervous system targets. We present detailed protocols for the synthesis and chiral separation of the enantiomers, followed by a systematic approach to characterizing their receptor binding profiles and functional activities. This guide is intended to serve as a foundational resource for researchers seeking to explore the therapeutic potential of this novel chemical entity.

Introduction: Unveiling a Potential Neuromodulator

This compound is a synthetic molecule featuring a cyclohexylamine scaffold, a structural motif present in a class of psychoactive substances with dissociative anesthetic properties.[1][2] The most prominent member of this class, ketamine, exerts its effects primarily through antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1][2] The presence of the morpholine ring, a common constituent in medicinal chemistry known to enhance the pharmacokinetic properties of drug candidates, further suggests potential biological activity.[3][4]

The core structure of this compound contains a chiral center at the cyclohexyl ring, meaning it can exist as two non-superimposable mirror images, or enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, with one enantiomer often being more potent or having a different pharmacological profile than the other.[5] This phenomenon, known as stereoselectivity, underscores the importance of studying enantiomers in isolation.

Given the structural similarities to known NMDA receptor antagonists and the principles of stereoselectivity, we hypothesize that the enantiomers of this compound will exhibit differential activity at the NMDA receptor and potentially other CNS targets. This guide provides a roadmap for testing this hypothesis, from the initial synthesis and separation of the enantiomers to their in-depth pharmacological characterization.

Proposed Research Workflow

The following diagram outlines the proposed workflow for investigating the enantiomer-specific activity of this compound.

G cluster_0 Phase 1: Synthesis & Separation cluster_1 Phase 2: Pharmacological Screening cluster_2 Phase 3: Functional Activity A Racemic Synthesis of This compound B Chiral Separation of Enantiomers (e.g., Chiral HPLC) A->B C Absolute Configuration Determination (e.g., X-ray Crystallography) B->C D Receptor Binding Assays (Primary Screen: NMDA Receptor) C->D E Secondary Receptor Screening (e.g., Opioid, Dopamine, Serotonin Receptors) D->E F In Vitro Functional Assays (e.g., Electrophysiology, Second Messenger Assays) E->F G Cell-Based Assays (e.g., Neurotoxicity, Neuroprotection) F->G

Caption: Proposed research workflow for investigating enantiomer-specific activity.

Methodologies

Synthesis and Chiral Separation

The initial step in this investigation is the synthesis of the racemic mixture of this compound, followed by the separation of the individual enantiomers.

3.1.1. Proposed Synthesis of Racemic this compound

3.1.2. Protocol for Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of enantiomers.[7][8] The choice of chiral stationary phase (CSP) is critical for achieving successful separation.

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Chiral Stationary Phase Selection: A polysaccharide-based CSP, such as those derived from cellulose or amylose, is a good starting point for screening as they are effective for a wide range of compounds.[7]

  • Mobile Phase Optimization: A systematic screening of mobile phases should be conducted. Typical mobile phases consist of a mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents should be varied to optimize resolution.

  • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance should be used.

Table 1: Example HPLC Method Parameters for Chiral Separation

ParameterSuggested Starting Conditions
Column Chiralpak® IA or similar amylose-based CSP
Mobile Phase Hexane:Isopropanol (90:10, v/v) with 0.1% diethylamine
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Pharmacological Characterization

Once the enantiomers have been isolated and their purity confirmed, the next step is to characterize their pharmacological activity.

3.2.1. Receptor Binding Assays

Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor.

  • Primary Target: NMDA Receptor: Given the structural similarity to ketamine, the initial binding assays should focus on the NMDA receptor. Competition binding assays using a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) can be used to determine the binding affinity (Ki) of each enantiomer.

  • Secondary Targets: A broader screening panel of receptors commonly associated with psychoactive compounds should also be considered. This could include opioid (mu, kappa, delta), dopamine (D1, D2), and serotonin (5-HT1A, 5-HT2A) receptors.

Table 2: Hypothetical Receptor Binding Affinity Data

CompoundNMDA Receptor Ki (nM)Mu Opioid Receptor Ki (nM)
(R)-enantiomer [Experimental Value][Experimental Value]
(S)-enantiomer [Experimental Value][Experimental Value]
Racemic Mixture [Experimental Value][Experimental Value]

3.2.2. In Vitro Functional Assays

Functional assays are essential to determine whether the compounds act as agonists, antagonists, or modulators at their target receptors.

  • Electrophysiology: For the NMDA receptor, whole-cell patch-clamp electrophysiology on cultured neurons can be used to measure the ability of each enantiomer to inhibit NMDA-induced currents. This will determine their functional antagonism.

  • Second Messenger Assays: For G-protein coupled receptors (GPCRs) identified in the secondary screen, functional activity can be assessed using second messenger assays, such as measuring changes in cyclic AMP (cAMP) or calcium mobilization.

Potential Signaling Pathways

The primary hypothesized target for this compound is the NMDA receptor, a key player in glutamatergic neurotransmission.

G cluster_0 NMDA Receptor Signaling Cascade cluster_1 Proposed Antagonistic Action Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Block Blockade of Ion Channel CaMKII CaMKII Activation Ca_influx->CaMKII CREB CREB Phosphorylation CaMKII->CREB Gene_Expression Gene Expression (Synaptic Plasticity, etc.) CREB->Gene_Expression Compound This compound Enantiomers Compound->NMDA_R

Sources

A Comparative Guide to the Validation of Analytical Methods for N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Novel Morpholine Derivatives

N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine (CAS No. 938458-83-4) is a synthetic compound featuring a morpholine ring attached to a cyclohexylmethanamine backbone[1]. As with many novel psychoactive substances (NPS) and research chemicals, the emergence of such molecules in forensic, clinical, and pharmaceutical research necessitates the development of robust and reliable analytical methods for their detection and quantification[2][3]. The structural complexity, incorporating both a tertiary amine and an ether linkage, presents unique analytical challenges and opportunities.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[4]. For a compound like this compound, this means ensuring that the chosen method can accurately and precisely identify and/or quantify the analyte in various matrices, from pure substance identification to trace-level detection in complex mixtures. This guide provides an in-depth comparison of two cornerstone analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and details the validation process in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines[5][6].

The Framework of Analytical Method Validation

Method validation is the process of demonstrating that an analytical method is suitable for its intended use and can produce reliable and consistent results[7][8]. The core performance characteristics evaluated during validation are guided by regulatory bodies like the ICH[6][9]. The relationship between these characteristics forms a self-validating system where each parameter supports the overall reliability of the method.

Define Define Analytical Task & Scope Specificity Specificity/ Selectivity Define->Specificity Is the signal unique? Linearity Linearity Specificity->Linearity Range Range Linearity->Range Defines upper/lower limits LOD Limit of Detection (LOD) Linearity->LOD Establishes sensitivity Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Range->Precision Robustness Robustness Accuracy->Robustness Test under varied conditions Precision->Robustness Test under varied conditions LOQ Limit of Quantitation (LOQ) LOD->LOQ LOQ > LOD LOQ->Robustness Test under varied conditions Report Validation Report Robustness->Report Finalize & Document Sample Sample Preparation (Dilution in Methanol) Injection GC Injection (Splitless, 250°C) Sample->Injection Separation Chromatographic Separation (HP-5MS Column) Injection->Separation Vaporization Ionization EI Ionization (70 eV) Separation->Ionization Elution Analysis Mass Analysis (Quadrupole) Ionization->Analysis Fragmentation Detection Data Acquisition (Scan & SIM Mode) Analysis->Detection Sample Sample Preparation (Dilution in Mobile Phase) Injection LC Injection Sample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization ESI+ Ionization (Protonation) Separation->Ionization Elution Isolation Q1: Precursor Ion Isolation (m/z 213.2) Ionization->Isolation Fragmentation Q2: Collision-Induced Dissociation Isolation->Fragmentation Analysis Q3: Product Ion Analysis Fragmentation->Analysis Detection Data Acquisition (MRM) Analysis->Detection

Sources

A Comparative Behavioral Guide: N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine in the Context of Arylcyclohexylamines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the anticipated behavioral effects of the novel compound, N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine, in mice. Due to the limited direct experimental data on this specific molecule, this guide synthesizes information from structurally related and well-characterized arylcyclohexylamines, primarily phencyclidine (PCP) and its morpholine analog, to forecast a probable behavioral profile. This document is intended for researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds and their effects on the central nervous system.

Introduction: Deconstructing the Molecule for Behavioral Insights

This compound belongs to the arylcyclohexylamine class of chemical compounds, a group renowned for its diverse psychotropic effects. The parent compound of this class, phencyclidine (PCP), is a well-studied dissociative anesthetic known for its ability to induce a state resembling psychosis.[1][2] The behavioral profile of any arylcyclohexylamine is dictated by the interplay of its core cyclohexyl ring, the aromatic moiety, and the amine substituent.

In the case of this compound, two key structural modifications from the archetypal PCP structure are of paramount importance:

  • Replacement of the Piperidine with a Morpholine Ring: This substitution introduces an oxygen atom into the heterocyclic amine ring. This seemingly minor change can significantly alter the compound's polarity, metabolic stability, and receptor binding profile, thereby modulating its behavioral effects.

  • Absence of a Phenyl Group on the Cyclohexyl Ring: Unlike PCP, the target molecule lacks a phenyl group directly attached to the cyclohexyl ring. This is a significant alteration that is expected to drastically change its interaction with CNS receptors, particularly the NMDA receptor, which is a primary target for PCP.[2]

This guide will first delve into the known behavioral effects of PCP and its direct morpholine analog, 1-(1-phenylcyclohexyl)morpholine (PCM), to establish a comparative baseline. Subsequently, we will present standardized protocols for key behavioral assays in mice, providing a framework for the empirical evaluation of this compound.

Comparative Behavioral Profiles of Arylcyclohexylamines

The behavioral effects of arylcyclohexylamines are complex and dose-dependent, often encompassing locomotor stimulation, stereotyped behaviors, and alterations in anxiety and depression-like states.[1][2]

Locomotor Activity and Stereotypy

PCP is well-documented to induce hyperlocomotion at lower doses and stereotyped behaviors (e.g., repetitive sniffing, head weaving) at higher doses in rodents.[1] This is largely attributed to its action as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor and its influence on dopaminergic neurotransmission.[2][3] Chronic administration can lead to a sensitization of these locomotor effects.

For this compound, the absence of the phenyl group is the most critical determinant of its likely effects. The phenyl group is crucial for the high-affinity binding of PCP to its receptor site. Without it, the NMDA receptor antagonist activity is expected to be significantly reduced or absent. Therefore, it is plausible that this compound will not induce the characteristic PCP-like hyperlocomotion and stereotypy. Instead, its behavioral effects may be dominated by its interactions with other receptor systems, potentially leading to a different locomotor profile, which could range from sedation to mild stimulation depending on its other pharmacological targets.

Table 1: Comparative Locomotor and Stereotypic Effects

CompoundLocomotor Activity (Low Dose)Locomotor Activity (High Dose)Stereotypy
Phencyclidine (PCP) Hyperlocomotion[1]Biphasic (initial depression followed by hyperactivity) or continued hyperlocomotion[1]Present at higher doses (e.g., head weaving, sniffing)[1]
1-(1-phenylcyclohexyl)morpholine (PCM) Likely stimulatory, but potentially less potent than PCP (Inferred)UnknownUnknown
This compound Unlikely to induce PCP-like hyperlocomotion; effects will depend on other receptor interactions (Hypothesized)UnknownUnlikely to induce PCP-like stereotypy (Hypothesized)
Anxiety and Depression-Like Behaviors

The effects of PCP on anxiety and depression-like behaviors are complex and can be model-dependent. Acutely, it can produce anxiogenic-like effects in some paradigms. Animal models of schizophrenia often utilize repeated PCP administration to induce a state that includes social withdrawal and anhedonia, which are considered negative symptoms analogous to depression.[5]

The influence of the morpholine substitution in this context is not well-documented. However, other morpholine-containing compounds have been investigated for their anxiolytic and antidepressant-like properties, often mediated through interactions with serotonergic or GABAergic systems.

Given the structural features of this compound, particularly the morpholine moiety, it is conceivable that it could exhibit anxiolytic or antidepressant-like properties. However, without the potent NMDA receptor antagonism of PCP, it is unlikely to produce the same schizophrenia-like behavioral phenotype. Its effects in models such as the elevated plus-maze and the forced swim test would be critical in elucidating its profile in this domain.

Table 2: Comparative Anxiolytic and Antidepressant-Like Effects

CompoundAnxiety-Like Effects (Elevated Plus Maze)Depression-Like Effects (Forced Swim/Tail Suspension Test)
Phencyclidine (PCP) Can be anxiogenic[1]Chronic administration can induce "depressive-like" phenotypes (e.g., social withdrawal)[5]
1-(1-phenylcyclohexyl)morpholine (PCM) UnknownUnknown
This compound Potential for anxiolytic effects (Hypothesized)Potential for antidepressant-like effects (Hypothesized)

Experimental Protocols for Behavioral Assessment in Mice

To empirically determine the behavioral profile of this compound, a battery of standardized and validated behavioral assays should be employed. The following are detailed protocols for key experiments.

Open-Field Test (OFT)

The OFT is a fundamental assay to assess general locomotor activity, exploration, and anxiety-like behavior in a novel environment.

Methodology:

  • Apparatus: A square arena (typically 40 x 40 x 40 cm) made of a non-reflective material. The arena is often divided into a central and a peripheral zone by video tracking software.

  • Procedure:

    • Acclimatize the mice to the testing room for at least 30 minutes prior to the experiment.

    • Gently place a single mouse into one corner of the open-field arena.

    • Allow the mouse to freely explore the arena for a predetermined period (e.g., 10-30 minutes).

    • A video camera mounted above the arena records the session for later analysis by an automated tracking system.

    • Thoroughly clean the arena with 70% ethanol between each trial to eliminate olfactory cues.

  • Parameters Measured:

    • Locomotor Activity: Total distance traveled, average velocity.

    • Exploratory Behavior: Number of line crossings, rearing frequency.

    • Anxiety-Like Behavior: Time spent in the center versus the periphery of the arena, latency to enter the center zone.

OpenFieldTestWorkflow cluster_pre_test Pre-Test cluster_test Test Procedure cluster_analysis Data Analysis acclimatize Acclimatize Mouse (30 min) place_mouse Place mouse in corner of arena acclimatize->place_mouse record_session Record session (10-30 min) place_mouse->record_session remove_mouse Remove mouse record_session->remove_mouse track_behavior Automated video tracking record_session->track_behavior clean_arena Clean arena with 70% ethanol remove_mouse->clean_arena analyze_parameters Analyze locomotor, exploratory, and anxiety-like parameters track_behavior->analyze_parameters

Open-Field Test Experimental Workflow

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior, based on the rodent's natural aversion to open and elevated spaces.

Methodology:

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms of equal dimensions.

  • Procedure:

    • Acclimatize the mice to the testing room.

    • Place the mouse in the center of the maze, facing one of the open arms.

    • Allow the mouse to explore the maze for a 5-minute session.

    • Record the session with a video camera for subsequent manual or automated scoring.

    • Clean the maze thoroughly between trials.

  • Parameters Measured:

    • Number of entries into the open and closed arms.

    • Time spent in the open and closed arms.

    • An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

ElevatedPlusMazeWorkflow cluster_pre_test Pre-Test cluster_test Test Procedure cluster_analysis Data Analysis acclimatize Acclimatize Mouse place_mouse Place mouse on central platform acclimatize->place_mouse record_session Record session (5 min) place_mouse->record_session remove_mouse Remove mouse record_session->remove_mouse score_behavior Score entries and time in arms record_session->score_behavior clean_maze Clean maze remove_mouse->clean_maze calculate_anxiety_index Calculate anxiety index score_behavior->calculate_anxiety_index

Elevated Plus Maze Experimental Workflow

Forced Swim Test (FST)

The FST is a common assay for assessing antidepressant-like activity. The test is based on the principle that an animal will cease escape-oriented behaviors when placed in a stressful and inescapable situation.

Methodology:

  • Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or paws.

  • Procedure:

    • On day 1 (pre-test), place the mouse in the cylinder for a 15-minute session.

    • On day 2 (test), 24 hours later, place the mouse back in the cylinder for a 5-6 minute session. The test session is recorded.

    • Gently dry the mouse before returning it to its home cage.

  • Parameters Measured:

    • Immobility time: The duration for which the mouse remains immobile, making only the necessary movements to keep its head above water. A decrease in immobility time is indicative of an antidepressant-like effect.

    • Climbing and swimming behavior: These can also be scored to provide a more detailed behavioral profile.

ForcedSwimTestWorkflow cluster_day1 Day 1: Pre-Test cluster_day2 Day 2: Test Session cluster_analysis Data Analysis place_in_water_d1 Place mouse in water cylinder (15 min) dry_and_return_d1 Dry and return to home cage place_in_water_d1->dry_and_return_d1 place_in_water_d2 Place mouse in water cylinder (5-6 min) record_session Record session place_in_water_d2->record_session dry_and_return_d2 Dry and return to home cage record_session->dry_and_return_d2 score_immobility Score immobility time record_session->score_immobility analyze_data Analyze for antidepressant-like effects score_immobility->analyze_data

Forced Swim Test Experimental Workflow

Conclusion and Future Directions

The behavioral profile of this compound in mice is predicted to diverge significantly from that of phencyclidine, primarily due to the absence of the phenyl group on the cyclohexyl ring. This structural change likely abolishes the potent NMDA receptor antagonism that drives the characteristic psychotomimetic and locomotor-stimulant effects of PCP. The presence of the morpholine moiety, however, opens the possibility for interactions with other neurotransmitter systems, which could result in a novel behavioral phenotype, potentially with anxiolytic or antidepressant-like properties.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound. A comprehensive behavioral assessment, beginning with the open-field test to characterize its effects on locomotor activity and anxiety, followed by more specific assays such as the elevated plus-maze and forced swim test, will be crucial in delineating its pharmacological profile. Further studies, including receptor binding assays and in vivo microdialysis, will be necessary to elucidate the underlying neurochemical mechanisms of its behavioral effects. This systematic approach will be instrumental in determining the potential therapeutic applications or abuse liability of this novel arylcyclohexylamine derivative.

References

  • Advances in the study of phencyclidine-induced schizophrenia-like animal models and the underlying neural mechanisms. (2024). PubMed Central. [Link]

  • Subchronic phencyclidine treatment in adult mice increases GABAergic transmission and LTP threshold in the hippocampus. (n.d.). PubMed Central. [Link]

  • Phencyclidine. (n.d.). Wikipedia. [Link]

  • New morpholine analogues of phencyclidine: chemical synthesis and pain perception in rats. (n.d.). ScienceDirect. [Link]

  • Effects of phencyclidine (PCP)-like drugs on turning behavior, 3H-dopamine uptake, and 3H-PCP binding. (1984). PubMed. [Link]

Sources

A Comparative Guide to the Receptor Subtype Selectivity of N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine and Its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary pharmacology, the pursuit of receptor subtype selectivity is a cornerstone of rational drug design. Achieving a nuanced understanding of how subtle structural modifications to a parent molecule can dramatically alter its binding affinity and functional activity across a range of receptor subtypes is paramount for developing safer and more efficacious therapeutics. This guide provides an in-depth analysis of the anticipated receptor subtype selectivity profile of N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine, contextualized through a comparative lens with its structurally related analogs.

While comprehensive, publicly available experimental data on this compound is limited, this guide will leverage data from a close structural analog, N-methyl-1-(1-phenylcyclohexyl)methanamine, to draw informed hypotheses on its potential pharmacological profile. We will delve into the critical role of the morpholine and N-methyl substituents on the cyclohexylmethanamine scaffold and how they may influence interactions with key receptor families, such as opioid, dopamine, and serotonin receptors. Furthermore, this guide will equip researchers with the foundational experimental protocols necessary to empirically determine these selectivity profiles.

The Core Scaffold: 1-(Cyclohexyl)methanamine and its Potential

The 1-(cyclohexyl)methanamine scaffold is a versatile starting point for the synthesis of a diverse array of pharmacologically active compounds. The cyclohexane ring provides a rigid, three-dimensional structure that can be strategically functionalized to explore the chemical space of various receptor binding pockets. The primary amine or, as in our case, the N-methylated amine, serves as a key interaction point, often forming critical salt bridges or hydrogen bonds with acidic residues within the receptor.

A Phenyl Analog as a Starting Point for Comparison

To initiate our comparative analysis, we will examine the known receptor activity of a closely related analog, N-methyl-1-(1-phenylcyclohexyl)methanamine. A study has shown this compound to be a potent inhibitor of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, with IC50 values of 169 nM, 85 nM, and 21 nM, respectively[1]. This profile suggests that the N-methyl-1-(1-phenylcyclohexyl)methanamine scaffold has a significant affinity for monoamine transporters.

Structure-Activity Relationship (SAR) Analysis: The Impact of the Morpholino Group

The primary structural difference between our compound of interest and the aforementioned analog is the substitution of the phenyl ring with a morpholino group. This seemingly simple change can have profound effects on the molecule's physicochemical properties and, consequently, its receptor selectivity.

  • Polarity and Hydrogen Bonding: The morpholine ring, with its oxygen and nitrogen heteroatoms, introduces increased polarity compared to the hydrophobic phenyl ring. The oxygen atom can act as a hydrogen bond acceptor, potentially forming new interactions within a receptor binding pocket that were not possible with the phenyl analog.

  • Steric Bulk and Conformation: The morpholine ring, while six-membered like the phenyl ring, has a different conformational profile. This can alter the overall shape of the molecule and how it fits into the binding site of various receptors.

  • Potential for Altered Receptor Interactions: The introduction of the morpholino moiety could steer the molecule's binding preference away from monoamine transporters and towards other receptor families. For instance, the morpholine scaffold is a known pharmacophore in a variety of biologically active compounds, including those targeting opioid receptors.[2][3]

Based on these principles, we can hypothesize that this compound may exhibit a different receptor selectivity profile than its phenyl analog. It is plausible that the affinity for SERT, NET, and DAT could be reduced due to the altered electronics and sterics, while affinity for other receptors, potentially including certain opioid or dopamine receptor subtypes, might be gained or enhanced. However, without direct experimental evidence, this remains a well-informed hypothesis requiring empirical validation.

Comparative Data Summary (Hypothetical vs. Known Analog)

CompoundMoiety at C1 of CyclohexaneSERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)Other Potential Targets (Hypothesized)
Analog Phenyl169[1]85[1]21[1]-
Compound of Interest MorpholinoData not availableData not availableData not availableOpioid Receptors (μ, κ, δ), Dopamine Receptors (D1, D2, etc.)

Experimental Protocols for Determining Receptor Subtype Selectivity

To empirically determine the receptor subtype selectivity profile of this compound and its analogs, a combination of radioligand binding assays and functional assays should be employed.

Radioligand Binding Assays: Assessing Binding Affinity

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a specific receptor.[4] These assays involve competing the unlabeled test compound against a radiolabeled ligand with known high affinity and selectivity for the target receptor.

Step-by-Step Methodology for a Competitive Radioligand Binding Assay:

  • Preparation of Receptor Source: Homogenize tissues or cells expressing the receptor of interest in a suitable buffer. Centrifuge the homogenate to pellet the membranes containing the receptors, then resuspend in fresh buffer.

  • Assay Setup: In a multi-well plate, add a constant concentration of the radiolabeled ligand to each well.

  • Addition of Competitor: Add increasing concentrations of the unlabeled test compound (e.g., this compound) to the wells. Include wells with no competitor (total binding) and wells with a high concentration of a known non-radioactive ligand for the receptor to determine non-specific binding.

  • Incubation: Incubate the plates at a specific temperature for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays: Determining Agonist or Antagonist Activity

Once binding affinity is established, functional assays are crucial to determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive receptor state).

cAMP Accumulation Assay for Gs- and Gi-Coupled Receptors:

Many opioid and dopamine receptors are G-protein coupled receptors (GPCRs) that modulate the intracellular levels of cyclic AMP (cAMP). Gs-coupled receptors increase cAMP levels upon activation, while Gi-coupled receptors decrease them.

Step-by-Step Methodology for a cAMP Assay:

  • Cell Culture: Culture cells stably or transiently expressing the receptor of interest.

  • Cell Plating: Seed the cells into a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Replace the culture medium with a buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and the test compound at various concentrations. For Gi-coupled receptors, also add a stimulant like forskolin to induce a measurable baseline of cAMP production.

  • Incubation: Incubate the plate for a specific time at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as an ELISA-based or a fluorescence-based assay.

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the test compound concentration. For agonists, determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect). For antagonists, perform the assay in the presence of a known agonist and determine the IC50 for the inhibition of the agonist's effect.

Caption: Workflow for a cAMP functional assay.

Conclusion and Future Directions

The exploration of this compound and its analogs presents a compelling case study in the principles of structure-activity relationships. While direct experimental data for the primary compound remains to be elucidated, a comparative analysis with its phenyl-substituted counterpart provides a rational basis for hypothesizing its receptor subtype selectivity profile. The increased polarity and hydrogen bonding potential conferred by the morpholino group suggest a potential shift in pharmacology, possibly towards opioid or other GPCR families.

References

  • Shao, L., Hewitt, M. C., Wang, F., Malcolm, S. C., Ma, J., Campbell, J. E., ... & Varney, M. A. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. Bioorganic & medicinal chemistry letters, 21(5), 1438-1441. [Link]

  • He, Q., Wei, Y., Liu, X., Ye, R., Kong, L., Li, Z., ... & Shao, L. (2021). Discovery of an M-Substituted N-Cyclopropylmethyl-7α-phenyl-6,14-endoethanotetrahydronorthebaine as a Selective, Potent, and Orally Active κ-Opioid Receptor Agonist with an Improved Central Nervous System Safety Profile. Journal of medicinal chemistry, 64(16), 12414-12433. [Link]

  • N-Methyl-D-aspartate receptor subtype-selectivity of homoquinolinate: an electrophysiological and radioligand binding study using both native and recombinant receptors. (2005). ResearchGate. [Link]

  • Zhu, W., et al. (2017). Recent Progress in Structure Activity Relationship and Mechanistic Studies of Taxol Analogues. Bentham Science. [Link]

  • Investigation of homo- and hetero-aromatic analogues of cyclohexyl substituted Antergan for pharmacological activities. (1974). UBC Library Open Collections. [Link]

  • The Role of Dopamine D1 and D3 Receptors in N-Methyl-D-Aspartate (NMDA)/GlycineB Site-Regulated Complex Cognitive Behaviors following Repeated Morphine Administration. (2017). PubMed. [Link]

  • Mu opioid receptor selective superagonists produce prolonged respiratory depression. (2023). NIH. [Link]

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (2021). PubMed Central. [Link]

  • Discovery and activity of (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2. (2005). PubMed. [Link]

  • Mu Receptors. (2024). NCBI Bookshelf. [Link]

  • 4-morpholinecarboximidine-N-1-adamantyl-N'-cyclohexylhydrochloride (U-37883A): pharmacological characterization of a novel antagonist of vascular ATP-sensitive K+ channel openers. (1993). PubMed. [Link]

  • Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. (2021). PubMed Central. [Link]

  • Allosteric Modulation of the Dopamine Receptor by Conformationally Constrained Type VI Beta-Turn Peptidomimetics of Pro-Leu-Gly-NH2. (2007). PubMed. [Link]

  • Methylation reactions at dopaminergic nerve endings, serving as biological off-switches in managing dopaminergic functions. (2009). NIH. [Link]

  • Serotonin Receptors. (n.d.). NCBI Bookshelf. [Link]

  • Differential interaction patterns of opioid analgesics with µ opioid receptors correlate with ligand-specific voltage sensitivity. (2023). eLife. [Link]

  • Receptor binding affinity of traditional mu-opioid agonists (morphine...). (n.d.). ResearchGate. [Link]

  • Bivalent dopamine agonists with co-operative binding and functional activities at dopamine D2 receptors, modulate aggregation and toxicity of alpha synuclein protein. (2018). PubMed Central. [Link]

  • cyclohexane and its functionally substituted derivatives. (n.d.). CABI Digital Library. [Link]

  • This compound CAS#: 938458-83-4; ChemWhat Code: 1356864. (n.d.). ChemWhat. [Link]

Sources

A Researcher's Guide to Confirming the Mechanism of Action of N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and confirm the mechanism of action of the novel compound, N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine. Our approach is rooted in a logical, stepwise progression from in vitro receptor-level interactions to in vivo behavioral outcomes, ensuring a robust and self-validating characterization of the compound's pharmacological profile.

The core hypothesis, based on its structural similarity to arylcyclohexylamines like Phencyclidine (PCP), is that this compound functions as a dissociative anesthetic primarily through the antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Dissociative drugs are known to interfere with the glutamatergic system, leading to altered perceptions of sight and sound, and a feeling of detachment from the environment and oneself.[3][4]

Throughout this guide, we will compare the experimental profile of our target compound with two well-characterized dissociative anesthetics: Phencyclidine (PCP) and Ketamine. This comparative approach will provide essential context for interpreting the experimental data and understanding the unique pharmacological signature of this compound.

Part 1: In Vitro Characterization of NMDA Receptor Engagement

The foundational step in confirming the hypothesized mechanism of action is to demonstrate a direct interaction with the NMDA receptor. We will employ a suite of in vitro assays to quantify the binding affinity and functional antagonism of this compound at the NMDA receptor.

The Rationale for a Multi-Assay Approach

Relying on a single in vitro assay can be misleading. A compound might bind to a receptor without eliciting a functional effect, or its functional potency could be influenced by assay-specific conditions. Therefore, we utilize a combination of binding and functional assays to build a comprehensive picture of the compound's interaction with the NMDA receptor.

Visualizing the Target: The NMDA Receptor Complex

NMDA_Receptor cluster_receptor NMDA Receptor Receptor NMDA Receptor Ion Channel (Heterotetramer) Ca_Influx Ca²+ Influx Receptor->Ca_Influx Allows PCP_Site PCP Binding Site (in the channel pore) PCP_Site->Ca_Influx Prevents Glutamate_Site Glutamate Binding Site Glycine_Site Glycine Co-agonist Site Glutamate Glutamate Glutamate->Glutamate_Site Binds Glycine Glycine Glycine->Glycine_Site Binds Test_Compound Test Compound (e.g., PCP, Ketamine) Test_Compound->PCP_Site Blocks

Caption: NMDA Receptor with key binding sites.

Experimental Protocol 1: Radioligand Binding Assay

This assay quantifies the affinity of the test compound for the PCP binding site within the NMDA receptor ion channel.

Methodology:

  • Preparation of Membranes: Homogenize rat forebrain tissue in a cold buffer and centrifuge to isolate the cell membrane fraction containing the NMDA receptors.

  • Incubation: Incubate the membrane preparation with a radiolabeled ligand that specifically binds to the PCP site (e.g., [³H]MK-801).

  • Competition: Add varying concentrations of the unlabeled test compound (this compound), PCP, or Ketamine.

  • Separation: After incubation, rapidly filter the mixture to separate the bound from the unbound radioligand.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the competitor compound to determine the IC50 (the concentration that inhibits 50% of specific binding). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Experimental Protocol 2: Electrophysiology (Whole-Cell Patch-Clamp)

This functional assay measures the ability of the test compound to inhibit the electrical currents mediated by the NMDA receptor.[5]

Methodology:

  • Cell Culture: Use a cell line (e.g., HEK293) stably expressing recombinant human NMDA receptors (e.g., NR1/NR2B subunits).[5]

  • Patching: Establish a whole-cell patch-clamp recording from a single cell.

  • Activation: Apply the NMDA receptor agonists, glutamate and glycine, to elicit an inward electrical current.

  • Inhibition: Co-apply the agonists with increasing concentrations of the test compound.

  • Recording: Measure the peak amplitude of the NMDA receptor-mediated current at each concentration of the test compound.

  • Data Analysis: Plot the percentage of current inhibition against the compound concentration to determine the IC50.

Comparative In Vitro Data
CompoundRadioligand Binding (Ki, nM) [³H]MK-801Electrophysiology (IC50, nM) NR1/NR2B
This compound 45120
Phencyclidine (PCP)50150
Ketamine6001,500
(Note: Data are hypothetical for illustrative purposes)

Part 2: Selectivity Profiling - A Comparison with Alternatives

While NMDA receptor antagonism is the primary hypothesis, off-target effects can significantly influence a compound's overall pharmacological profile. A broader screening approach is crucial for identifying potential secondary mechanisms of action and for differentiating the compound from its alternatives. A related compound, N-methyl-1-(1-phenylcyclohexyl)methanamine, has been shown to inhibit serotonin, norepinephrine, and dopamine transporters, highlighting the importance of this step.[6]

The Rationale for Broad Receptor Screening

Understanding a compound's selectivity is critical for predicting its therapeutic potential and side-effect profile. High selectivity for the NMDA receptor over other CNS targets would suggest a pharmacological profile more aligned with traditional dissociative anesthetics.

Visualizing the Workflow: From Hit to Profiled Compound

Screening_Workflow Start Test Compound Primary_Assay Primary Screen (e.g., Calcium Flux Assay) Start->Primary_Assay Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Assay->Hit_Confirmation Secondary_Assay Secondary Assays (Binding, Electrophysiology) Hit_Confirmation->Secondary_Assay Selectivity_Screen Selectivity Screen (Broad Receptor Panel) Secondary_Assay->Selectivity_Screen In_Vivo In Vivo Studies Selectivity_Screen->In_Vivo End Profiled Compound In_Vivo->End

Caption: Workflow for compound screening and validation.

Experimental Protocol 3: Broad Receptor Screening Panel

This is typically performed as a service by a contract research organization (CRO) and involves testing the compound at a fixed concentration (e.g., 10 µM) against a large panel of receptors, ion channels, and transporters.

Methodology:

  • Compound Submission: Provide the test compound to the CRO.

  • Assay Performance: The CRO will perform radioligand binding or functional assays for a panel of targets (e.g., the Eurofins SafetyScreen44 panel).

  • Data Reporting: The results are reported as the percentage of inhibition or activation for each target.

  • Follow-up: For any significant "hits" (typically >50% inhibition), full dose-response curves should be generated to determine the Ki or IC50 for those off-target interactions.

Comparative Selectivity Profile
TargetThis compound (Ki, nM)Phencyclidine (PCP) (Ki, nM)Ketamine (Ki, nM)
NMDA (PCP Site) 45 50 600
Dopamine Transporter (DAT)>10,000200>10,000
Serotonin Transporter (SERT)>10,0002,000>10,000
Norepinephrine Transporter (NET)>10,0005,000>10,000
Sigma-1 Receptor8002002,000
(Note: Data are hypothetical for illustrative purposes)

Part 3: In Vivo Confirmation of Dissociative-like Effects

The final and most critical step is to determine if the in vitro NMDA receptor antagonism translates into the expected behavioral effects in a living organism. These studies are essential for confirming the dissociative anesthetic properties of the compound.

The Rationale for Behavioral Phenotyping

Behavioral assays in rodents provide a translational link between molecular mechanisms and the complex physiological and psychological effects observed in humans. The chosen assays are sensitive to the effects of known dissociative anesthetics like PCP and ketamine.

Visualizing the Hypothesized Signaling Pathway

Behavioral_Pathway Compound Test Compound NMDA_Block NMDA Receptor Blockade in Cortex & Hippocampus Compound->NMDA_Block Glutamate_Increase Increased Glutamate Release (Disinhibition of pyramidal neurons) NMDA_Block->Glutamate_Increase Downstream Altered Downstream Signaling (e.g., Dopamine, Serotonin) Glutamate_Increase->Downstream Behavior Dissociative-like Behaviors (Hyperlocomotion, PPI disruption) Downstream->Behavior

Caption: Hypothesized pathway to behavioral effects.

Experimental Protocol 4: Locomotor Activity

This assay measures general activity levels and is a robust indicator of the stimulant effects of NMDA receptor antagonists at lower doses.

Methodology:

  • Habituation: Place rodents (mice or rats) into an open-field arena and allow them to habituate for 30-60 minutes.

  • Administration: Administer the test compound, PCP, ketamine, or a vehicle control via injection.

  • Recording: Immediately place the animals back into the arena and record their movement using an automated video-tracking system for 60-120 minutes.

  • Data Analysis: Quantify the total distance traveled, time spent moving, and other parameters. Compare the effects of the test compounds to the vehicle control.

Experimental Protocol 5: Prepulse Inhibition (PPI) of the Startle Reflex

PPI is a measure of sensorimotor gating, a process that is disrupted in schizophrenia and by the administration of NMDA receptor antagonists.

Methodology:

  • Apparatus: Place the animal in a startle chamber equipped with a speaker and a sensor to detect whole-body startle responses.

  • Administration: Administer the test compound or a control substance.

  • Testing: Present a series of trials, some with a loud startling stimulus alone, and others where the startling stimulus is preceded by a weaker, non-startling prepulse.

  • Data Analysis: Calculate the percentage of PPI as the reduction in the startle response in the prepulse trials compared to the trials with the startle stimulus alone.

Comparative In Vivo Behavioral Data
AssayThis compoundPhencyclidine (PCP)Ketamine
Locomotor Activity Dose-dependent increaseDose-dependent increaseDose-dependent increase
Prepulse Inhibition Dose-dependent disruptionDose-dependent disruptionDose-dependent disruption
(Note: Outcomes are hypothesized based on the presumed mechanism of action)

Conclusion

This guide outlines a rigorous, multi-faceted approach to confirming the mechanism of action of this compound. By systematically progressing from in vitro receptor characterization to in vivo behavioral phenotyping, and by consistently comparing the results to well-known compounds like PCP and ketamine, researchers can build a comprehensive and defensible pharmacological profile.

The hypothetical data presented suggest that this compound is a potent NMDA receptor antagonist with a selectivity profile that distinguishes it from PCP. The confirmation of its in vivo activity in assays sensitive to dissociative anesthetics would solidify its classification within this drug class. This structured approach not only validates the primary mechanism of action but also provides critical insights into the compound's potential therapeutic applications and side-effect liabilities, thereby guiding future drug development efforts.

References

  • ChemWhat. This compound CAS#: 938458-83-4. Available from: [Link]

  • Morris, H., & Wallach, J. (2017). Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. Drug Testing and Analysis. Available from: [Link]

  • Ekins, S., & Clark, A. M. (2021). Best practices for repurposing studies. Drug Discovery Today. Available from: [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of methenamine?. Available from: [Link]

  • Kew, J. N., et al. (2000). In vitro characterization of novel NR2B selective NMDA receptor antagonists. British Journal of Pharmacology. Available from: [Link]

  • O'Gara, E., et al. (2020). The dissociative and analgesic properties of ketamine are independent. Scientific Reports. Available from: [Link]

  • Pardo, M., et al. (2022). BN- PAGE and PCP for Resolving Affinity Purified Protein Complexes. Journal of Visualized Experiments. Available from: [Link]

  • McHenry County Substance Awareness Coalition. (2026). Dissociative Anesthetics. Available from: [Link]

  • Iacobucci, G. J., & Popik, P. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences. Available from: [Link]

  • DrugImpairment.com. Pharmacology & Behavioral Effects of Dissociative Anesthetics. Available from: [Link]

  • EurekAlert!. (2026). Tuning color through molecular stacking: A new strategy for smarter pressure sensors. Available from: [Link]

  • Google Patents. (2007). CN101012208A - Process for preparing N-methyl morpholine.
  • Patsnap Synapse. (2024). What is the mechanism of Methenamine Hippurate?. Available from: [Link]

  • National Institute on Drug Abuse. (2015). Hallucinogens and Dissociative Drugs. Available from: [Link]

  • Wikipedia. (2024). Methenamine. Available from: [Link]

  • Reed, J., & Karch, S. B. (2023). Phencyclidine Toxicity. StatPearls. Available from: [Link]

  • National Institute on Drug Abuse. (2014). Research Report Series: Hallucinogens and Dissociative Drugs. Available from: [Link]

  • Traynelis, S. F., et al. (2009). Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. Journal of Pharmacology and Experimental Therapeutics. Available from: [Link]

  • Chestnut Health Systems. Dissociative Drugs. Available from: [Link]

  • eLife. (2026). Patient-specific iPSC models of neural tube defects identify underlying deficiencies in neuroepithelial cell shape regulation and differentiation. Available from: [Link]

  • Gardinier, K. M., et al. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

Sources

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a novel chemical entity extends far beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine, a compound of interest in contemporary drug discovery and development. Our approach is grounded in the principles of laboratory safety, regulatory compliance, and environmental stewardship, ensuring that your research endeavors conclude with the same rigor with which they began.

Understanding the Compound: A Foundation for Safe Handling

Assumed Hazard Profile:

Hazard ClassPotential EffectsRationale
Acute Toxicity (Oral) Harmful if swallowed.[5]Based on data for N-Methylmorpholine.
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[4][5]A common characteristic of amine compounds, including cyclohexylamine and N-Methylmorpholine.
Serious Eye Damage/Irritation Causes serious eye damage.[5]Consistent with the corrosive nature of its structural analogs.

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is not merely a suggestion but a regulatory mandate. The following workflow is designed to ensure compliance with federal and local regulations governing hazardous waste.

Step 1: Waste Identification and Classification

All materials contaminated with this compound must be treated as hazardous waste. This includes:

  • Neat (undiluted) compound: Any remaining stock of the chemical.

  • Contaminated labware: Glassware, plasticware, and any other equipment that has come into direct contact with the compound.

  • Personal Protective Equipment (PPE): Gloves, lab coats, and other protective gear that are contaminated.

  • Spill cleanup materials: Absorbents and any other materials used to clean up spills of the compound.

This waste must be segregated from non-hazardous waste streams to prevent cross-contamination and ensure proper handling.

Step 2: Waste Collection and Containerization

Proper containerization is paramount to prevent leaks and ensure the safety of all personnel.

  • Select an appropriate container: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Label the container clearly: The label must include the words "Hazardous Waste," the full chemical name: "this compound," and a clear indication of the associated hazards (e.g., "Corrosive," "Toxic").

  • Keep the container closed: The waste container must be kept securely closed at all times, except when adding waste.[7][8] This is a critical step to prevent the release of vapors and to avoid spills.

Step 3: On-Site Accumulation and Storage

Academic and research laboratories must adhere to specific regulations regarding the on-site storage of hazardous waste.

  • Accumulation Time Limits: Hazardous waste must be removed from the laboratory within a specified timeframe, typically every twelve months, as stipulated by regulations like the EPA's Subpart K for academic laboratories.[9]

  • Storage Volume Limits: Laboratories are generally restricted in the total volume of hazardous waste they can accumulate. For instance, storing more than 55 gallons of hazardous waste or one quart of acutely hazardous waste at any one time is typically prohibited.[7]

  • Segregation: Store the waste container in a designated, well-ventilated area, away from incompatible materials.

Step 4: Disposal through a Licensed Hazardous Waste Contractor

The final step in the disposal process is the transfer of the hazardous waste to a licensed and certified hazardous waste disposal company.

  • Contact your institution's Environmental Health and Safety (EHS) office: Your EHS department will have established procedures and contracts with licensed waste disposal vendors. They will provide guidance on scheduling a pickup.

  • Prepare for pickup: Ensure all waste containers are properly labeled and sealed. Have a complete inventory of the waste being disposed of.

  • Manifesting: The EHS office will handle the necessary paperwork, including the hazardous waste manifest, which tracks the waste from your laboratory to its final disposal site.

The recommended method for the ultimate disposal of this type of chemical waste is high-temperature incineration at a permitted hazardous waste facility.[1]

Decontamination Procedures: Ensuring a Safe Workspace

Thorough decontamination of all surfaces and equipment that have come into contact with this compound is crucial.

For Glassware and Equipment:

  • Initial Rinse: Rinse the contaminated item with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the chemical. Collect this rinseate as hazardous waste.

  • Second Rinse: Follow with a second rinse of the same solvent. This rinseate should also be collected as hazardous waste.

  • Aqueous Wash: Wash the item with soap and water.

  • Final Rinse: Rinse thoroughly with deionized water.

For Work Surfaces:

  • Wipe with a damp cloth: Use a cloth dampened with a suitable solvent to wipe down the contaminated surface.

  • Collect waste: Treat the cloth and any other cleaning materials as hazardous waste.

Spill Management: A Rapid Response Protocol

In the event of a spill, immediate and appropriate action is required to mitigate risks.

  • Evacuate and Alert: Evacuate the immediate area and alert your colleagues and the laboratory supervisor.

  • Don appropriate PPE: At a minimum, this should include a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, a respirator may be necessary.

  • Contain the spill: Use an absorbent material, such as vermiculite or a commercial spill kit, to contain the spill.

  • Collect the waste: Carefully collect the absorbent material and place it in a labeled hazardous waste container.

  • Decontaminate the area: Follow the decontamination procedures outlined above.

  • Report the spill: Report the incident to your institution's EHS office.

Visualizing the Disposal Workflow

The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_0 Phase 1: In-Lab Management cluster_1 Phase 2: Disposal & Decontamination A Waste Generation (Neat compound, contaminated items) B Hazardous Waste Classification A->B C Select & Label Compatible Container B->C D Secure On-site Accumulation C->D E Contact EHS for Waste Pickup D->E Initiate Disposal F Licensed Contractor Disposal (Incineration) E->F G Decontaminate Work Area & Equipment H Properly Dispose of Decontamination Waste G->H

Caption: Disposal workflow for this compound.

Conclusion

The responsible management and disposal of research chemicals like this compound are integral to the scientific process. By adhering to the procedures outlined in this guide, researchers can ensure the safety of themselves and their colleagues, maintain compliance with regulatory standards, and protect the environment. This commitment to a complete and conscientious research lifecycle builds a foundation of trust and demonstrates a dedication to scientific excellence that extends beyond the laboratory bench.

References

  • Carl ROTH. Safety Data Sheet: N-Methylmorpholine. [Link]

  • United States Department of Agriculture (USDA). Cyclohexylamine. [Link]

  • United States Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • ACS Green Chemistry Institute. Chemical Upcycling of PET into a Morpholine Amide as a Versatile Synthetic Building Block. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Ataman Kimya. CYCLOHEXYLAMINE. [Link]

  • ACS Publications. Chemical Upcycling of PET into a Morpholine Amide as a Versatile Synthetic Building Block. [Link]

  • Springer. Degradation of cyclohexylamine by a new isolate of Pseudomonas plecoglossicida. [Link]

  • Cole-Parmer. Material Safety Data Sheet - N-Methylmorpholine. [Link]

  • National Institutes of Health (NIH). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. [Link]

  • S D Fine-Chem Limited. N-METHYLMORPHOLINE - GHS Safety Data Sheet. [Link]

  • American Chemical Society (ACS). Hazardous Waste and Disposal. [Link]

  • ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

Sources

Navigating the Uncharted: A Safety and Handling Guide for N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine, ensuring laboratory safety and procedural integrity.

In the fast-paced world of drug discovery and development, novel chemical entities are synthesized and evaluated at an ever-increasing rate. While the scientific potential of these molecules is the primary focus, a robust understanding of their potential hazards and the implementation of rigorous safety protocols are paramount. This guide provides essential, immediate safety and logistical information for handling this compound (CAS No. 938458-83-4), a compound for which specific safety data is not yet widely available.[1]

By synthesizing data from structurally related compounds and adhering to established laboratory safety standards, this document aims to be your preferred source for ensuring a safe and efficient laboratory environment.

A Proactive Approach to Safety: Understanding the Hazard Profile

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach is essential. An analysis of its structural components—a substituted cyclohexylamine and a morpholine moiety—allows for an inferred hazard assessment based on well-characterized analogous compounds.

Inferred Hazard Profile:

Hazard CategoryPotential Risks Based on Structural AnalogsSources
Acute Toxicity Harmful if swallowed or in contact with skin.[2]
Skin Corrosion/Irritation Expected to be corrosive and may cause severe skin burns. Amines are known to be injurious to any tissue they come in direct contact with.[3][4]
Serious Eye Damage/Irritation Expected to cause serious eye damage.[4]
Flammability Potentially flammable, similar to related compounds like N-Methylmorpholine.[2][5]

This table is a conservative estimation of potential hazards. All personnel must handle this compound as if it possesses all these characteristics until specific toxicological data becomes available.

The causality behind these inferred hazards lies in the chemical nature of the functional groups. The amine groups can be corrosive to tissues, and the overall organic structure may lend itself to flammability. Therefore, the selection of personal protective equipment and handling procedures must be based on this conservative assessment.

Essential Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following recommendations are based on guidelines from the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).[6][7][8]

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical splash goggles and a face shield are mandatory. This combination provides robust protection against splashes and potential vapors.
Hand Protection Chemical-resistant gloves are required. Given the amine nature of the compound, nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contamination.
Body Protection A flame-resistant lab coat, worn fully buttoned, is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn.
Respiratory Protection All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure. If there is a potential for aerosolization or if work must be conducted outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is essential.

PPE Selection and Use Workflow:

cluster_pre Pre-Operation cluster_op Operation cluster_post Post-Operation Assess Task Assess Task-Specific Hazards Select PPE Select Appropriate PPE Assess Task->Select PPE Based on risk Inspect PPE Inspect PPE for Integrity Select PPE->Inspect PPE Don PPE Don PPE Correctly Inspect PPE->Don PPE Handle Compound Handle Compound in Fume Hood Don PPE->Handle Compound Doff PPE Doff PPE Safely Handle Compound->Doff PPE Dispose PPE Dispose of Contaminated PPE Doff PPE->Dispose PPE Wash Hands Wash Hands Thoroughly Dispose PPE->Wash Hands

Caption: Workflow for PPE selection and use.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, self-validating protocol is crucial for minimizing risk. The following steps provide a framework for the safe handling of this compound.

Step 1: Preparation and Engineering Controls

  • Chemical Hygiene Plan: Before any work begins, ensure a comprehensive, written Chemical Hygiene Plan is in place, as required by OSHA.[9] This plan should detail specific procedures for handling this compound.

  • Fume Hood Verification: Confirm that the chemical fume hood has been certified within the last year and is functioning correctly.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Have appropriate spill control materials on hand.

Step 2: Handling the Compound

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the chemical fume hood. Use disposable weighing boats to minimize contamination of balances.

  • Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.

  • Heating and Reactions: If heating is required, use a controlled heating mantle or oil bath. Avoid open flames. Ensure that any reaction is adequately vented within the fume hood.

Step 3: Post-Handling Procedures

  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent.

  • Labeling: Clearly label all containers with the full chemical name and any known or inferred hazards.

Disposal Plan: Responsible Stewardship of Chemical Waste

Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Storage:

  • Dedicated Waste Container: All solid and liquid waste containing this compound must be collected in a dedicated, clearly labeled, and sealed waste container.

  • Compatibility: Ensure the waste container is compatible with the chemical. For amine-containing waste, avoid storage with acids or strong oxidizing agents to prevent hazardous reactions.[10]

  • Storage Location: Store the waste container in a designated, well-ventilated satellite accumulation area away from general laboratory traffic.

Disposal Procedure:

  • Professional Disposal: All chemical waste must be disposed of through a licensed hazardous waste disposal company. Do not attempt to dispose of this compound down the drain or in regular trash.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation.

Waste Management Workflow:

Generate Waste Generate Chemical Waste Segregate Waste Segregate into Compatible Waste Streams Generate Waste->Segregate Waste Label Container Label Waste Container Clearly Segregate Waste->Label Container Store Safely Store in Satellite Accumulation Area Label Container->Store Safely Arrange Pickup Arrange for Professional Disposal Store Safely->Arrange Pickup

Caption: Workflow for chemical waste management.

By integrating these safety protocols and operational plans into your laboratory's standard operating procedures, you can confidently and safely advance your research with this compound.

References

  • ChemWhat. This compound CAS#: 938458-83-4. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: N-Methylmorpholine. Available from: [Link]

  • Fisher Scientific. Material Safety Data Sheet - N-Methylmorpholine. Available from: [Link]

  • National Academies of Sciences, Engineering, and Medicine. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. Available from: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational exposure to hazardous chemicals in laboratories. 29 CFR 1910.1450. Available from: [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Personal Protective Equipment. Available from: [Link]

  • Collect and Recycle. Amine Disposal For Businesses. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine
Reactant of Route 2
Reactant of Route 2
N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.